4,6-Dimethylquinolin-2-ol
Description
The exact mass of the compound 4,6-Dimethylquinolin-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110854. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Dimethylquinolin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethylquinolin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQRPDPJOOMNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296688 | |
| Record name | 4,6-Dimethylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23947-37-7 | |
| Record name | 23947-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dimethylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DIMETHYL-2-HYDROXYQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,6-Dimethylquinolin-2-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4,6-Dimethylquinolin-2-ol
Introduction
The quinolin-2(1H)-one, or carbostyril, scaffold is a privileged heterocyclic structure found in numerous natural alkaloids and synthetic molecules of pharmaceutical importance.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antiplatelet properties.[3] The specific target of this guide, 4,6-dimethylquinolin-2-ol, represents a core structure whose synthesis provides a clear and instructive example of a classic and robust named reaction in heterocyclic chemistry: the Knorr Quinoline Synthesis.
This guide, intended for researchers and drug development professionals, provides a detailed examination of the synthesis of 4,6-dimethylquinolin-2-ol. We will move beyond a simple recitation of steps to explore the causality behind the experimental design, focusing on the Knorr synthesis pathway. This involves the formation of a β-ketoanilide intermediate followed by a strong acid-catalyzed intramolecular cyclization. The protocols described are based on well-established and validated procedures, ensuring reliability and reproducibility.
Section 1: The Knorr Quinoline Synthesis: A Strategic Overview
The synthesis of 2-hydroxyquinolines (which exist predominantly in their keto tautomeric form, quinolin-2-ones) from anilines and β-ketoesters is a cornerstone of heterocyclic chemistry, established by Ludwig Knorr in the late 19th century.[4][5] This method is distinct from the related Conrad-Limpach synthesis, which, under different conditions (typically lower temperatures for the initial condensation), yields the isomeric 4-hydroxyquinolines.[4][6]
The Knorr synthesis proceeds in two distinct, often sequential, stages:
-
Anilide Formation : An aromatic amine (an aniline) is reacted with a β-ketoester. For the synthesis of 2-quinolones, conditions are chosen to favor the attack of the amine on the ester carbonyl, forming a stable β-ketoanilide. This is typically achieved at higher temperatures (e.g., >100 °C), which favors the thermodynamically more stable anilide product.[7]
-
Intramolecular Cyclization : The resulting β-ketoanilide undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. A strong acid, typically concentrated sulfuric acid, protonates the ketone, activating it for attack by the electron-rich aniline ring, leading to cyclization and subsequent dehydration to form the final quinolin-2-one product.[8][9]
For our target molecule, 4,6-dimethylquinolin-2-ol, the strategic disconnection is as follows:
-
The 6-methyl substituent originates from the starting aniline, which will be p-toluidine (4-methylaniline).
-
The 4-methyl and 2-ol components are derived from the β-ketoester, ethyl acetoacetate .
The overall workflow is visualized below.
Figure 1: Overall synthetic workflow for 4,6-dimethylquinolin-2-ol.
Section 2: Detailed Experimental Protocol
This protocol is adapted from a robust and well-vetted procedure for the synthesis of the closely related 4-methylquinolin-2-ol, published in Organic Syntheses.[8]
Part A: Synthesis of N-(4-methylphenyl)-3-oxobutanamide (Acetoacet-p-toluidide)
-
Setup : In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place p-toluidine (21.4 g, 0.2 mol).
-
Reaction Initiation : Gently heat the flask in an oil bath to melt the p-toluidine (melting point ~44 °C).
-
Reagent Addition : Once molten, begin stirring and add ethyl acetoacetate (26.0 g, 0.2 mol) dropwise over 30 minutes.
-
Reaction Conditions : After the addition is complete, heat the reaction mixture to 110-120 °C and maintain this temperature for 1 hour. Ethanol, a byproduct of the reaction, will begin to distill off.
-
Work-up and Isolation : Allow the reaction mixture to cool to approximately 60 °C. Pour the warm mixture into a beaker containing 100 mL of cold petroleum ether and stir vigorously. The anilide product will precipitate as a solid.
-
Purification : Filter the crude product by suction, wash with two 50 mL portions of cold petroleum ether, and air-dry. The resulting solid is typically of sufficient purity for the next step. If further purification is needed, it can be recrystallized from a minimal amount of ethanol.
Part B: Acid-Catalyzed Cyclization to 4,6-Dimethylquinolin-2-ol
Safety Note : This procedure involves concentrated sulfuric acid and a reaction that can become exothermic. Perform in a fume hood with appropriate personal protective equipment (lab coat, gloves, safety glasses). Ensure a cooling bath (ice-water) is readily accessible.
-
Acid Preparation : In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully place 90 mL of concentrated sulfuric acid. Heat the acid to 75 °C in a water bath.
-
Anilide Addition : Add the dried N-(4-methylphenyl)-3-oxobutanamide (38.2 g, 0.2 mol) from Part A in small portions using a spatula. The rate of addition should be controlled to maintain the reaction temperature between 70–75 °C. Use intermittent cooling with an ice-water bath as needed to manage the exotherm. This addition should take approximately 20-30 minutes.[8]
-
Reaction Completion : Add the final 2-3 grams of the anilide without external cooling. The heat of reaction will cause the temperature to rise to approximately 95 °C. Maintain the temperature at 95 °C for an additional 15 minutes, using external heating if necessary.[8]
-
Quenching : Allow the solution to cool to 65 °C, then pour it slowly and carefully into 2 L of cold water with vigorous stirring. A precipitate will form.
-
Isolation and Washing : Cool the aqueous mixture in an ice bath to ensure complete precipitation. Filter the product by suction and wash thoroughly with four 250 mL portions of water, followed by two 100 mL portions of cold methanol to remove any residual acid and impurities.
-
Drying and Purification : Air-dry the product. The resulting 4,6-dimethylquinolin-2-ol is typically obtained in high yield and purity. For exacting applications, it can be recrystallized from 95% ethanol.[8]
Section 3: Tabulated Experimental Data
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Molar Eq. |
| Part A | ||||
| p-Toluidine | 107.15 | 21.4 g | 0.2 | 1.0 |
| Ethyl Acetoacetate | 130.14 | 26.0 g | 0.2 | 1.0 |
| Part B | ||||
| N-(4-methylphenyl)-3-oxobutanamide | 191.23 | 38.2 g | 0.2 | 1.0 |
| Conc. Sulfuric Acid (98%) | 98.08 | ~90 mL | ~1.65 | Catalyst/Solvent |
| Product | ||||
| 4,6-Dimethylquinolin-2-ol | 173.21 | ~30 g (Expected) | ~0.17 | ~85% Yield |
Section 4: Mechanistic Deep Dive
The conversion of the β-ketoanilide to the quinolin-2-one is a classic example of an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation variant.
-
Activation of the Electrophile : The strong acid (H₂SO₄) protonates the carbonyl oxygen of the ketone moiety on the butanamide side chain. This significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack : The p-toluidine ring is an activated aromatic system. The π-electrons of the ring act as the nucleophile, attacking the highly electrophilic, protonated carbonyl carbon. This attack occurs ortho to the activating amino group.
-
Rearomatization and Dehydration : The resulting intermediate is a non-aromatic cyclohexadienyl cation (a sigma complex). A molecule of water is then eliminated in a two-step process: first, the hydroxyl group is protonated by the acidic medium to form a good leaving group (-OH₂⁺), which then departs. The loss of a proton from the ring restores aromaticity, yielding the final 4,6-dimethylquinolin-2(1H)-one product.
The mechanism is depicted in the diagram below.
Figure 2: Reaction mechanism for the acid-catalyzed cyclization.
Section 5: Characterization and Purity Assessment
The identity and purity of the synthesized 4,6-dimethylquinolin-2-ol should be confirmed using standard analytical techniques:
-
Melting Point : A sharp melting point is indicative of high purity. Comparison with literature values can confirm identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons and the two distinct methyl groups.
-
Infrared (IR) Spectroscopy : The IR spectrum should show a strong absorption band for the amide carbonyl (C=O) group around 1650-1670 cm⁻¹ and N-H stretching vibrations.
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the molecular formula.
Conclusion
The Knorr quinoline synthesis provides a direct, high-yielding, and reliable pathway to 4,6-dimethylquinolin-2-ol. By carefully controlling the reaction conditions, particularly temperature, the formation of the required β-ketoanilide intermediate is favored, and subsequent cyclization in strong acid proceeds efficiently. This guide has detailed the strategic rationale, a field-tested experimental protocol, and the underlying chemical mechanism, providing researchers with a comprehensive framework for the successful synthesis of this and related quinolin-2-one structures.
References
-
Wikipedia. Conrad–Limpach synthesis. Available from: [Link]
-
Cambridge University Press. Conrad-Limpach Reaction. Available from: [Link]
-
Organic Syntheses. 4-methylcarbostyril. Available from: [Link]
-
PubMed. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Available from: [Link]
-
SynArchive. Conrad-Limpach Synthesis. Available from: [Link]
-
YouTube. Conrad-limpach-knorr synthesis of Quinolone. Available from: [Link]
-
ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Available from: [Link]
-
Química Organica. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]
-
ResearchGate. Alkylation and Cyclization of Benzoylacetanilides1. Available from: [Link]
-
National Institutes of Health (NIH). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]
-
National Institutes of Health (NIH). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Available from: [Link]
-
Wikipedia. Acetoacetanilide. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2-quinolones. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. Available from: [Link]
-
National Institutes of Health (NIH). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Available from: [Link]
-
ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Available from: [Link]
-
ACS Publications. A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Available from: [Link]
-
National Institutes of Health (NIH). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Available from: [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]
- Google Patents. Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
-
ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available from: [Link]
Sources
- 1. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Acetoacetanilide - Wikipedia [en.wikipedia.org]
Introduction: The Quinolin-2-one Scaffold in Modern Research
An In-Depth Technical Guide to 4,6-Dimethylquinolin-2-ol: Structure, Properties, and Synthesis
The quinolin-2-one (or carbostyril) heterocyclic system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of natural products and synthetic compounds with significant biological activity. This bicyclic framework, comprising a benzene ring fused to a 2-pyridone ring, serves as a versatile template for developing novel therapeutic agents across diverse fields, including oncology, infectious diseases, and neurology.[1] This guide focuses on a specific derivative, 4,6-dimethylquinolin-2-ol (CAS: 23947-37-7), providing an in-depth analysis of its chemical structure, physicochemical properties, spectroscopic signature, and a validated synthesis protocol. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this molecule in their work.
Chemical Identity and Structural Elucidation
Nomenclature and Core Structure
4,6-Dimethylquinolin-2-ol is a polysubstituted aromatic heterocycle. Its identity is defined by the following key identifiers:
| Property | Value | Source(s) |
| IUPAC Name | 4,6-dimethyl-1H-quinolin-2-one | |
| Synonyms | 4,6-Dimethylcarbostyril, 2-Hydroxy-4,6-dimethylquinoline | N/A |
| CAS Number | 23947-37-7 | [2][3][4] |
| Molecular Formula | C₁₁H₁₁NO | N/A |
| Molecular Weight | 173.21 g/mol |
Keto-Enol Tautomerism: A Critical Equilibrium
A fundamental characteristic of quinolin-2-ones is their existence as an equilibrium mixture of two tautomeric forms: the keto (amide) form and the enol (hydroxyl) form. While often named with "-ol" (the enol form), the keto form, 4,6-dimethylquinolin-2(1H)-one, is generally the more stable and predominant tautomer in most conditions.[5] This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capability, and potential interactions with biological targets. The interconversion can be catalyzed by acid or base.[5]
Caption: Keto-enol tautomerism of 4,6-dimethylquinolin-2-ol.
Physicochemical Properties
Specific experimental data for 4,6-dimethylquinolin-2-ol is limited. The following table summarizes known identifiers and provides estimated values for physical properties based on structurally related quinolinone compounds. These estimations are critical for designing experiments, including selecting appropriate solvent systems and reaction conditions.
| Property | Value / Expected Value | Rationale / Remarks |
| Appearance | White to light brown solid | Based on general properties of quinolinone derivatives. |
| Melting Point | ~290-300 °C (Decomposition) | Estimated based on the high melting point of related substituted quinolin-2-ones, which often melt with decomposition. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, hot ethanol, and other polar organic solvents. | The quinoline core is hydrophobic, but the amide/hydroxyl group allows for hydrogen bonding, enhancing solubility in polar organic solvents.[6] |
| pKa | ~10-11 (for N-H proton) / ~8-9 (for -OH proton) | Estimated based on the pKa of similar amide and phenol structures. The exact value depends on the predominant tautomer. |
Spectroscopic Characterization (Predicted)
No publicly available, peer-reviewed spectra for 4,6-dimethylquinolin-2-ol were identified. The following data are predicted based on established principles and spectral data from analogous structures, such as 2,4-dimethylquinoline and other substituted quinolinones.[7][8][9] This predictive analysis is a vital tool for compound identification and verification in a research setting.
Predicted ¹H NMR Spectrum
(Solvent: DMSO-d₆, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 | br s | 1H | N-H | The amide proton signal is typically broad and downfield; its position is concentration-dependent. |
| ~7.75 | s | 1H | H-5 | Aromatic proton adjacent to the methyl group. Singlet due to lack of ortho coupling. |
| ~7.45 | d (J ≈ 8.4 Hz) | 1H | H-7 | Aromatic proton ortho to H-8, showing doublet coupling. |
| ~7.25 | d (J ≈ 8.4 Hz) | 1H | H-8 | Aromatic proton ortho to H-7, showing doublet coupling. |
| ~6.20 | s | 1H | H-3 | Vinylic proton on the pyridone ring. Expected to be a singlet. |
| ~2.40 | s | 3H | C6-CH₃ | Aromatic methyl group protons, singlet. |
| ~2.30 | s | 3H | C4-CH₃ | Vinylic methyl group protons, singlet. |
Predicted ¹³C NMR Spectrum
(Solvent: DMSO-d₆, Frequency: 101 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~162.5 | C-2 | Carbonyl carbon (C=O) of the amide, characteristically downfield.[10] |
| ~148.0 | C-4 | Quaternary vinylic carbon attached to the methyl group. |
| ~138.0 | C-8a | Quaternary carbon at the ring junction. |
| ~135.0 | C-6 | Quaternary aromatic carbon attached to the methyl group. |
| ~131.0 | C-7 | Aromatic CH carbon. |
| ~125.0 | C-5 | Aromatic CH carbon. |
| ~121.0 | C-3 | Vinylic CH carbon. |
| ~118.0 | C-4a | Quaternary carbon at the ring junction. |
| ~115.5 | C-8 | Aromatic CH carbon. |
| ~21.0 | C6-CH₃ | Aromatic methyl carbon. |
| ~18.5 | C4-CH₃ | Vinylic methyl carbon. |
Predicted IR and Mass Spectrometry Data
| Spectroscopy Type | Expected Features | Rationale |
| IR (KBr Pellet) | 3200-2800 cm⁻¹ (broad, N-H stretch); ~1660 cm⁻¹ (strong, C=O stretch); 1600-1450 cm⁻¹ (C=C aromatic stretches) | The N-H stretch of the amide is typically broad due to hydrogen bonding. The C=O stretch is a strong, characteristic peak for the quinolin-2-one core. |
| Mass Spec (EI) | [M]⁺ at m/z = 173; Key fragments at m/z = 158 ([M-CH₃]⁺), m/z = 145 ([M-CO]⁺) | The molecular ion peak corresponds to the molecular weight. Common fragmentation patterns include loss of a methyl group and loss of carbon monoxide from the lactam ring. |
Synthesis and Reactivity
The most robust and widely cited method for synthesizing 4-hydroxyquinolines (the enol tautomer of quinolin-2-ones) is the Conrad-Limpach synthesis .[5][11] This pathway involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[12] The choice of this method is based on its reliability and the commercial availability of the starting materials.
Caption: Workflow for the Conrad-Limpach synthesis.
Experimental Protocol: Conrad-Limpach Synthesis
This protocol is adapted from established procedures for similar quinolin-4-one syntheses.[13]
Materials:
-
p-Toluidine (4-methylaniline)
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (catalytic amount)
-
High-boiling inert solvent (e.g., Dowtherm A, mineral oil)
-
Petroleum ether or hexane
-
Dimethylformamide (DMF) for recrystallization (optional)
Procedure:
-
Step 1: Condensation to Form the Enamine Intermediate
-
In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in absolute ethanol.
-
Add a catalytic amount (2-3 drops) of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Rationale: The acid catalyst protonates the keto group of ethyl acetoacetate, activating it for nucleophilic attack by the aniline. The subsequent dehydration forms the stable enamine intermediate.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enamine intermediate, which can be used in the next step without further purification.
-
-
Step 2: Thermal Cyclization
-
Safety Note: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To the crude intermediate from Step 1, add an inert, high-boiling solvent such as Dowtherm A or mineral oil (approx. 5-10 times the weight of the intermediate).
-
Heat the mixture in a suitable heating mantle to 250-260°C. This high temperature is critical to provide the activation energy for the intramolecular electrocyclic ring closure.[5][13]
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC to confirm the disappearance of the intermediate.
-
Rationale: The high thermal energy allows the molecule to overcome the aromaticity barrier of the aniline ring to form the new heterocyclic ring.[12] An inert, high-boiling solvent ensures uniform heating and prevents decomposition.[5]
-
-
Step 3: Product Isolation and Purification
-
Carefully cool the reaction mixture to below 100°C.
-
Pour the cooled mixture into a large volume of petroleum ether or hexane with vigorous stirring. This will cause the product to precipitate out of the nonpolar solvent.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF and water, to yield pure 4,6-dimethylquinolin-2-ol.
-
Applications in Research and Drug Development
While specific biological data for 4,6-dimethylquinolin-2-ol is not extensively published, the broader quinolin-2-one class exhibits a remarkable range of pharmacological activities, making this compound a molecule of high interest. The methyl groups at the C4 and C6 positions can influence lipophilicity, metabolic stability, and steric interactions with target proteins, potentially tuning the activity profile seen in other derivatives.
-
Antimicrobial Agents: Numerous quinolin-2-one derivatives have been investigated as potent antibacterial agents, particularly against multidrug-resistant Gram-positive strains like MRSA.[14] The mechanism can involve the inhibition of key bacterial enzymes.[14]
-
Anticancer Potential: The quinoline scaffold is present in many anticancer agents. Derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival.
-
Anti-inflammatory Activity: Certain quinolin-2-one compounds have demonstrated significant anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.[3]
-
CNS Activity: The ability of some quinoline derivatives to cross the blood-brain barrier makes them attractive candidates for developing treatments for central nervous system disorders.
Safety and Handling
4,6-Dimethylquinolin-2-ol should be handled with standard laboratory safety precautions. It is presumed to be a stable solid under normal conditions. Users should:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) from the supplier for specific handling, storage, and disposal information.
References
-
Al-Zahrani, H. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799–2805. Retrieved from [Link]
-
Al-Zahrani, H. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PubMed. Retrieved from [Link]
-
Al-Jaf, H. A., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. Retrieved from [Link]
- Conrad, M., & Limpach, L. (1887). Ueber die Darstellung von 4-Oxychinolin und seinen Derivaten. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
Iordache, F., et al. (2023). Benzimidazole–Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
Howei Pharm. (n.d.). Cas List Page. Retrieved from [Link]
-
LookChem. (n.d.). Cas no 89446-51-5 (7-Bromo-4-methylquinolin-2(1h)-one). Retrieved from [Link]
-
Maguire, M. P., et al. (2014). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]
-
Beck, A. (2010). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of compounds 1-8. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
American Chemical Society. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
-
Semantic Scholar. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search Results - AK Scientific [aksci.com]
- 3. Page 24-1802501 to 1820000 - Cas List Page - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 4. chem960.com [chem960.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. compoundchem.com [compoundchem.com]
- 10. synarchive.com [synarchive.com]
- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 4,6-Dimethylquinolin-2-ol: A Technical Guide
Introduction: The Quinolinone Core and the Question of Tautomerism
For researchers in medicinal chemistry and materials science, quinolinone derivatives represent a cornerstone of heterocyclic chemistry, lauded for their diverse pharmacological activities and unique photophysical properties.[1] The compound of interest, 4,6-Dimethylquinolin-2-ol, belongs to this vital class. However, a foundational understanding of its structure begins with recognizing its tautomeric nature.
The "-ol" nomenclature suggests an enol (or lactim) form, 4,6-dimethylquinolin-2-ol. Yet, this exists in a rapid equilibrium with its more stable keto (or lactam) tautomer, 4,6-dimethyl-1H-quinolin-2-one .[2] Quantum chemical calculations and extensive experimental data for related quinolone systems confirm that the keto form is overwhelmingly predominant in both solid and solution states.[3] This stability is attributed to the formation of a highly stable amide group within the heterocyclic ring. Therefore, this guide will focus on the spectroscopic characterization of the dominant 4,6-dimethyl-1H-quinolin-2-one tautomer.
This document serves as a comprehensive technical resource, providing detailed protocols, data interpretation, and field-proven insights into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy of this compound.
Caption: Keto-enol tautomerism of 4,6-dimethylquinolin-2-ol.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 4,6-dimethyl-1H-quinolin-2-one, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula, C₁₁H₁₁NO.
Predicted Mass Spectrometry Data
While a publicly available experimental spectrum is scarce, the expected accurate masses for common adducts can be predicted. These values are critical for identifying the compound in complex mixtures or confirming the product of a synthesis.
| Ion Adduct | Molecular Formula | Predicted m/z |
| [M+H]⁺ | [C₁₁H₁₂NO]⁺ | 174.09134 |
| [M+Na]⁺ | [C₁₁H₁₁NNaO]⁺ | 196.07328 |
| [M+K]⁺ | [C₁₁H₁₁KNO]⁺ | 212.04722 |
| [M-H]⁻ | [C₁₁H₁₀NO]⁻ | 172.07678 |
Data sourced from PubChem CID 269608 predictions.[4]
Fragmentation Pathway Analysis
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is energetically unstable and undergoes fragmentation. The stable aromatic quinolone core dictates the fragmentation pattern, which is crucial for structural confirmation. A primary fragmentation event involves the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for lactam structures, followed by cleavage of the methyl groups.
Caption: Proposed primary fragmentation pathway for 4,6-dimethyl-1H-quinolin-2-one.
Experimental Protocol: High-Resolution Mass Spectrometry
This protocol outlines a standard procedure for acquiring HRMS data, which must be adapted based on the specific instrumentation available.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent choice should ensure sample solubility and compatibility with the ionization source.
-
Instrument Setup:
-
Ionization Source: Electrospray Ionization (ESI) is recommended for its soft ionization, which typically preserves the molecular ion.
-
Mode: Positive ion mode is generally preferred for nitrogen-containing heterocycles to observe the [M+H]⁺ adduct.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is required for high-resolution mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution directly or via Liquid Chromatography (LC).
-
Acquire data over a mass range of m/z 50-500.
-
Ensure the instrument is calibrated with a known standard to achieve mass accuracy typically below 5 ppm.
-
-
Data Analysis: Process the raw data to identify the monoisotopic mass of the parent ion and compare it against the predicted value for the elemental formula C₁₁H₁₁NO.[5]
Infrared (IR) Spectroscopy
IR spectroscopy provides invaluable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 4,6-dimethyl-1H-quinolin-2-one, the IR spectrum is dominated by features of the amide functional group and the substituted aromatic system.
Expected Vibrational Frequencies
Based on extensive studies of quinolinone and lactam systems, the following characteristic absorption bands are expected.[6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 3100 | N-H Stretch | Amide (Lactam) | Medium |
| 3080 - 3010 | C-H Stretch (sp²) | Aromatic/Vinylic | Medium |
| 2980 - 2850 | C-H Stretch (sp³) | Methyl (-CH₃) | Medium |
| 1680 - 1650 | C=O Stretch (Amide I) | Amide (Lactam) | Strong |
| 1620 - 1580 | C=C Stretch | Aromatic Ring | Strong |
| 1480 - 1440 | C-H Bend | Methyl (-CH₃) | Medium |
| 850 - 800 | C-H Out-of-Plane Bend | Substituted Aromatic | Strong |
The most diagnostic peak is the strong carbonyl (C=O) stretch of the cyclic amide (lactam) around 1660 cm⁻¹. Its presence is definitive proof of the keto tautomer's dominance over the enol form, which would show a broad O-H stretch around 3400 cm⁻¹ and lack this strong carbonyl absorption.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique for acquiring IR spectra of solid samples.
-
Sample Preparation: Place a small amount (a few milligrams) of the dry, powdered sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR setup. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon skeleton and the chemical environment of each proton.
Caption: Structure of 4,6-dimethyl-1H-quinolin-2-one with atom numbering for NMR assignment. (Note: A real image with numbered atoms would be inserted here)
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For 4,6-dimethyl-1H-quinolin-2-one, 11 distinct signals are expected. The chemical shifts are highly dependent on the electronic environment.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atom | Chemical Environment | Expected Shift (δ, ppm) |
| C2 | Carbonyl (C=O) | 162 - 165 |
| C3 | Vinylic (β to C=O) | 120 - 125 |
| C4 | Vinylic (quaternary, =C-CH₃) | 138 - 142 |
| C4a | Aromatic (quaternary) | 115 - 120 |
| C5 | Aromatic (CH) | 128 - 132 |
| C6 | Aromatic (quaternary, C-CH₃) | 135 - 138 |
| C7 | Aromatic (CH) | 125 - 128 |
| C8 | Aromatic (CH) | 115 - 118 |
| C8a | Aromatic (quaternary, C-N) | 139 - 141 |
| C4-CH₃ | Methyl (on C=C) | 18 - 22 |
| C6-CH₃ | Methyl (on aromatic ring) | 20 - 24 |
Note: These are predicted ranges based on data from analogous quinolinone structures.[9][10] The carbonyl carbon (C2) is the most deshielded, appearing furthest downfield.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton(s) | Assignment | Multiplicity | Expected Shift (δ, ppm) |
| H1 | N-H | broad singlet | 11.5 - 12.0 |
| H8 | Aromatic | doublet | 7.8 - 8.0 |
| H5 | Aromatic | singlet | 7.5 - 7.7 |
| H7 | Aromatic | doublet | 7.2 - 7.4 |
| H3 | Vinylic | singlet | 6.2 - 6.4 |
| C6-CH₃ | Methyl (Aromatic) | singlet | 2.4 - 2.6 |
| C4-CH₃ | Methyl (Vinylic) | singlet | 2.3 - 2.5 |
Note: Predicted ranges based on analogous structures.[10][11] The N-H proton is typically broad and significantly downfield due to hydrogen bonding and its acidic nature. The aromatic protons will exhibit splitting patterns (coupling) based on their neighboring protons, which can be confirmed with 2D NMR experiments.
Experimental Protocol: NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality, reproducible NMR data.[10][12]
Caption: Standard workflow for NMR sample preparation and analysis.
-
Sample Preparation:
-
Accurately weigh the sample (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR).
-
Select a high-purity deuterated solvent where the compound is soluble. DMSO-d₆ is an excellent choice for quinolinones due to its ability to dissolve polar compounds and shift the residual water peak away from analyte signals.[10]
-
Dissolve the sample in approximately 0.7 mL of the solvent in a clean vial, aiding dissolution with gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard 1D proton spectrum.
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Optional but Recommended: Acquire 2D correlation spectra (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm the structure.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data (FID).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra using the residual solvent signal (for DMSO-d₆, δH = 2.50 ppm; δC = 39.52 ppm).[13]
-
Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and 2D correlations.
-
References
- BenchChem. (2025). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. Benchchem.com.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- (2024). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI.
- (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines.
- (N.d.). 13C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl3 and....
- Benchchem. (N.d.). Application Note: 1H and 13C NMR Characterization of 7-Hydroxy-4-methyl-2(1H)-quinolone. Benchchem.com.
- (N.d.).
- (N.d.).
- Wiener, J. J., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI.
- (2025). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.
- Beck, A. (N.d.).
- (N.d.). 4,6-Dimethyl-3-(3-oxobutyl)-2(1H)-quinolinone. CAS Common Chemistry.
- Fadda, A. A., et al. (2012). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions.
- (N.d.). The Journal of Organic Chemistry Vol. 29 No. 6.
- Gable, K. (N.d.). 13C NMR Chemical Shift.
-
National Center for Biotechnology Information. (n.d.). 4,6-dimethyl-2-hydroxyquinoline. PubChem. Retrieved January 21, 2026, from [Link].
- (N.d.). QUINOLINE DERIVATIVES FROM 2- AND 4-CHLOROQUINOLINES1.
- (2012). Tautomerism of 4-Hydroxy-4(1H) quinolon.
- (N.d.). Rapid Screening of Forskolin-Type Diterpenoids of Blumea aromatica DC Using Ultra-High-Performance Liquid Chromatography Tandem Quadrupole Time-Of-Flight Mass Spectrometry Based on the Mass Defect Filtering Approach. MDPI.
- (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry.
- Wishart, D. S., et al. (2023).
- (2016).
- (2025).
- (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-.... RSC Publishing.
- (2025). Tautomerism of 4-Hydroxy-4(1H) quinolon.
- (N.d.).
- (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E.... Helda - University of Helsinki.
- (2025).
- Benchchem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism. Benchchem.com.
- (2025). ChemInform Abstract: 4(1H)-Quinolinones by a Tandem Reduction-Addition-Elimination Reaction.
- (2025). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES.
- (N.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. SciSpace.Space.
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Recent Advances in Mass Spectrometry-Based Computational Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. ooir.org [ooir.org]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Synthesis and bioactivity of 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. thno.org [thno.org]
An In-Depth Technical Guide to 4,6-Dimethylquinolin-2-ol (CAS: 23947-37-7): Synthesis, Characterization, and Therapeutic Potential of a Privileged Scaffold
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Section 1: Core Compound Identity and Physicochemical Properties
4,6-Dimethylquinolin-2-ol, also known by its tautomeric name 4,6-dimethylquinolin-2(1H)-one, is a heterocyclic aromatic compound. It belongs to the quinolin-2-one (or carbostyril) class, a structural motif recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] The quinoline core is a key building block in numerous pharmaceuticals, and its derivatives have demonstrated a vast range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]
This guide provides a comprehensive technical overview of 4,6-Dimethylquinolin-2-ol, consolidating information on its synthesis, spectroscopic characterization, and the therapeutic potential inferred from the extensive research on structurally related quinolin-2-one analogs.
| Property | Value | Source |
| CAS Number | 23947-37-7 | [7][8] |
| Molecular Formula | C₁₁H₁₁NO | [7][8] |
| Molecular Weight | 173.21 g/mol | [7][8] |
| IUPAC Name | 4,6-dimethylquinolin-2-ol | [8] |
| Synonyms | 4,6-dimethylquinolin-2(1H)-one, 4,6-dimethyl-1H-quinolin-2-one, 2-Hydroxy-4,6-dimethylquinoline | [8] |
| InChI Key | LAQRPDPJOOMNHB-UHFFFAOYSA-N | [8] |
Section 2: Synthesis and Purification
The synthesis of quinolin-2-one derivatives is well-established, with several named reactions providing reliable routes to this scaffold. The Knorr Quinoline Synthesis and the Conrad-Limpach Synthesis are classical methods that utilize the condensation of anilines with β-ketoesters.[9][10][11][12] The Knorr synthesis, which proceeds via a β-ketoanilide intermediate, is particularly suitable for producing 2-hydroxyquinolines (quinolin-2-ones) and is the basis for the protocol described below.[10][11] Success of the final cyclization step often requires strong acid catalysis and thermal conditions to overcome the activation energy.[13][14]
Proposed Synthetic Workflow: Modified Knorr Synthesis
The synthesis of 4,6-Dimethylquinolin-2-ol can be logically achieved through a two-step process starting from 4-methylaniline and ethyl acetoacetate.
Detailed Experimental Protocol: Synthesis
Causality Statement: This protocol is designed in two distinct thermal stages. The first stage favors the formation of the β-ketoanilide intermediate over the isomeric enamine, which is crucial for directing the subsequent cyclization towards the desired 2-quinolone product. The second stage employs a strong, dehydrating acid (sulfuric acid) to catalyze the intramolecular electrophilic aromatic substitution (cyclization) at high temperature.
-
Step 1: Synthesis of the Anilide Intermediate.
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture with stirring at 110-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aniline.
-
Allow the reaction mixture to cool to room temperature. The resulting crude anilide can often be used directly in the next step without purification.
-
-
Step 2: Acid-Catalyzed Cyclization.
-
To the cooled flask containing the crude anilide, slowly and carefully add concentrated sulfuric acid (e.g., 5-10 volumes relative to the aniline) with external ice-bath cooling. The addition is highly exothermic.
-
Once the addition is complete, heat the mixture to 100°C and maintain this temperature for 30-60 minutes. The solution will typically become dark and viscous.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
-
Step 3: Workup and Purification.
-
Allow the reaction mixture to cool to room temperature, then pour it carefully onto a large volume of crushed ice with vigorous stirring.
-
A precipitate of the crude 4,6-Dimethylquinolin-2-ol should form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid. Further purification, if necessary, can be achieved by column chromatography on silica gel.
-
Section 3: Spectroscopic Characterization
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (3H): Signals in the range of δ 7.0-8.0 ppm, showing characteristic coupling patterns for the substituted benzene ring. - Vinyl Proton (1H): A singlet around δ 6.0-6.5 ppm for the proton at the C3 position. - Methyl Protons (6H): Two distinct singlets, likely between δ 2.2-2.6 ppm, corresponding to the methyl groups at C4 and C6. - N-H Proton (1H): A broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (C2): A signal in the range of δ 160-165 ppm. - Aromatic/Vinyl Carbons (9): Signals between δ 100-150 ppm. The C4 and C6 carbons bearing methyl groups will be distinct. - Methyl Carbons (2): Signals in the aliphatic region, typically δ 15-25 ppm. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 173, corresponding to the molecular weight of the compound. - Key Fragments: Potential loss of CO (m/z = 145) or methyl radicals. |
Analytical Workflow
Section 5: Experimental Protocol for Biological Evaluation
To assess the potential anticancer activity of 4,6-Dimethylquinolin-2-ol, a standard in vitro cytotoxicity assay, such as the MTT assay, is a fundamental first step. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. [17][18][19]
Protocol: MTT Cytotoxicity Assay
Causality Statement: This protocol uses the reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. [18][20]The amount of formazan produced is directly proportional to cell viability. A solubilizing agent (DMSO) is required to dissolve the insoluble formazan crystals before absorbance can be measured. [17]
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4,6-Dimethylquinolin-2-ol in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in serum-free medium to achieve a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [21] * Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. [20]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Section 6: Conclusion and Future Directions
4,6-Dimethylquinolin-2-ol is a structurally intriguing member of the highly valued quinolin-2-one class of compounds. While this specific molecule remains underexplored, the robust and diverse biological activities of its analogs strongly suggest its potential as a lead compound in drug discovery. [3][4]Its straightforward synthesis via established methods like the Knorr reaction makes it an accessible target for investigation.
Future research should focus on the definitive synthesis and purification of 4,6-Dimethylquinolin-2-ol, followed by comprehensive spectroscopic characterization to establish a reference standard. Subsequent screening against a panel of cancer cell lines and microbial strains would provide the first direct evidence of its biological activity. Positive hits would warrant further investigation into its mechanism of action and structure-activity relationship (SAR) studies to optimize its therapeutic potential.
Section 7: References
-
Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 21, 2026, from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Saudi Chemical Society. [Link]
-
Aly, A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Brazilian Journal of Microbiology. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2020). Molecules. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2023). Polycyclic Aromatic Compounds. [Link]
-
Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society. [Link]
-
Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). Current Organic Chemistry. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Molecules. [Link]
-
Knorr Quinoline Synthesis. (n.d.). SynArchive. Retrieved January 21, 2026, from [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). PubMed. [Link]
-
Knorr Quinoline Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica. [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). Letters in Organic Chemistry. [Link]
-
Knorr quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (2024). ResearchGate. [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). ResearchGate. [Link]
-
Synthesis And Biological Activities Of Quinolin-2(1H)-One Derivatives. (2017). Globe Thesis. [Link]
-
Some biologically active quinolin-2-one derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). ResearchGate. [Link]
-
Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. (2024). World News of Natural Sciences. [Link]
-
Specifications of 4,6-Dimethyl-quinolin-2-ol. (n.d.). Capot Chemical. Retrieved January 21, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. (n.d.). TSI Journals. [Link]
-
A Review on Biological Activity of Quinoline-based Hybrids. (2024). Bentham Science. [Link]
-
On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011). ResearchGate. [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2018). Molecules. [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry. [Link]
-
Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2012). Molecules. [Link]
Sources
- 1. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | MDPI [mdpi.com]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. eurekaselect.com [eurekaselect.com]
- 7. capotchem.com [capotchem.com]
- 8. 23947-37-7 | 4,6-Dimethylquinolin-2-ol - AiFChem [aifchem.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Knorr Quinoline Synthesis [drugfuture.com]
- 12. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 13. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tsijournals.com [tsijournals.com]
- 17. clyte.tech [clyte.tech]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 4,6-Dimethylquinolin-2-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] This guide focuses on the specific, yet under-explored molecule, 4,6-Dimethylquinolin-2-ol. While direct and extensive experimental data on this particular compound is limited in publicly available literature, this document serves as a comprehensive technical guide by synthesizing information from structurally analogous quinolin-2-one derivatives.[4] We will delve into the predicted biological activities, potential mechanisms of action, and detailed experimental protocols to facilitate further research into its therapeutic potential. This guide is structured to provide a robust framework for investigating 4,6-Dimethylquinolin-2-ol as a candidate for anticancer, antimicrobial, and anti-inflammatory applications.
Introduction: The Quinolin-2-one Core and its Therapeutic Promise
The quinolin-2-one (or carbostyril) moiety is a privileged heterocyclic structure found in numerous natural alkaloids and synthetic compounds.[5] Its rigid, bicyclic system provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of its biological effects.[6] Derivatives of quinolin-2-one have been reported to exhibit a wide array of pharmacological properties, including but not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and even nematicidal activities.[7][8][9][10]
The biological activity of quinoline derivatives is profoundly influenced by the substitution pattern on the quinoline ring.[11] The presence, position, and nature of various functional groups can dictate the compound's potency, selectivity, and mechanism of action. This guide specifically addresses 4,6-Dimethylquinolin-2-ol, a derivative with methyl groups at the 4 and 6 positions and a hydroxyl group at the 2-position, which exists in tautomeric equilibrium with its keto form, 4,6-dimethylquinolin-2(1H)-one.
Synthesis of 4,6-Dimethylquinolin-2-ol
The synthesis of quinolin-2-one derivatives can be achieved through several established methods. A common and effective approach is the Knorr synthesis, which involves the condensation of an aniline with a β-ketoester.[12] For 4,6-Dimethylquinolin-2-ol, a plausible synthetic route would involve the reaction of 4-methylaniline with ethyl acetoacetate, followed by cyclization.
Proposed Synthetic Protocol: Modified Knorr Synthesis
This protocol outlines a general procedure for the synthesis of 4,6-Dimethylquinolin-2-ol.
Step 1: Condensation of 4-methylaniline with ethyl acetoacetate
-
In a round-bottom flask, dissolve 4-methylaniline (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, an enamine intermediate, can be purified by column chromatography or used directly in the next step.
Step 2: Cyclization to 4,6-Dimethylquinolin-2-ol
-
Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether.[13]
-
Heat the mixture to a high temperature (typically 220-250 °C) for 1-2 hours.[13]
-
Monitor the cyclization reaction by TLC.
-
After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain crude 4,6-Dimethylquinolin-2-ol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified compound.
dot
Caption: Synthetic workflow for 4,6-Dimethylquinolin-2-ol.
Predicted Biological Activities and Mechanistic Insights
Based on the extensive research on quinoline derivatives, we can predict several key biological activities for 4,6-Dimethylquinolin-2-ol.
Anticancer Potential
Quinoline derivatives are well-documented as potent anticancer agents, acting through various mechanisms such as tyrosine kinase inhibition, apoptosis induction, and cell cycle arrest.[1][14] A notable example is a 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole derivative which has shown significant antitumor effects.[15]
Predicted Mechanism of Action: The presence of the quinoline core in 4,6-Dimethylquinolin-2-ol suggests it may interfere with key signaling pathways in cancer cells. One such pathway is the Gas6-Axl axis, which is often dysregulated in cancer and contributes to tumor growth, metastasis, and drug resistance.[15] It is plausible that 4,6-Dimethylquinolin-2-ol could down-regulate the expression of Axl, a receptor tyrosine kinase, thereby inhibiting downstream signaling through pathways like PI3K/Akt and inducing apoptosis.[15]
dot
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. download.atlantis-press.com [download.atlantis-press.com]
- 14. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor effect of 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole down-regulating the Gas6-Axl axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Prospective Analysis of 4,6-Dimethylquinolin-2-ol: A Technical Guide to Unlocking its Therapeutic Potential
Executive Summary
The quinolin-2-one (carbostyril) scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous compounds with significant biological activity.[1] This guide focuses on the untapped potential of a specific derivative, 4,6-Dimethylquinolin-2-ol . While direct research on this molecule is limited, a comprehensive analysis of structurally related quinolinone analogs reveals a strong rationale for its investigation as a novel therapeutic agent. Data from similar compounds suggest promising efficacy in key therapeutic areas, most notably oncology and infectious diseases.[2][3]
This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It synthesizes existing knowledge on the quinolin-2-one class to postulate mechanisms of action, proposes detailed and validated experimental workflows for screening, and outlines a strategic path for preclinical development. By providing a framework for systematic investigation, this guide aims to accelerate the exploration of 4,6-Dimethylquinolin-2-ol from a chemical entity to a potential clinical candidate.
The Quinolin-2-one Scaffold: A Foundation for Drug Discovery
The quinoline ring system is a cornerstone of pharmaceutical development, present in drugs ranging from antimalarials like chloroquine to modern anticancer agents.[4] The quinolin-2-one variant, characterized by a benzene ring fused to a 2-pyridone ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[1]
The therapeutic potential of these derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core.[3] For 4,6-Dimethylquinolin-2-ol, the key features are:
-
The 2-ol/2-one Tautomer: This moiety is crucial for the molecule's electronic properties and hydrogen bonding capabilities, which govern interactions with target proteins.
-
The 4-Methyl Group: Substitution at the C4 position can influence binding affinity and steric interactions within enzyme active sites.
-
The 6-Methyl Group: Substitution on the benzene ring can modulate pharmacokinetic properties such as lipophilicity and metabolism, and can impact target specificity.
A thorough understanding of these structural elements is critical for predicting biological activity and designing future lead optimization strategies.
Potential Therapeutic Arenas Based on Analog Studies
Analysis of the broader quinolin-2-one class points to several high-potential therapeutic applications for 4,6-Dimethylquinolin-2-ol.
3.1 Oncology
Quinoline and quinolinone derivatives have demonstrated significant anticancer activity through diverse mechanisms.[5][6] Structurally similar compounds have been shown to inhibit critical cell signaling pathways that drive tumor growth and survival.
Based on preclinical data from related molecules, 4,6-Dimethylquinolin-2-ol may exert its anticancer effects by targeting key oncogenic pathways.[7][8] One of the most prominent mechanisms for this class of compounds is the inhibition of receptor tyrosine kinases (RTKs) and their downstream signaling cascades, such as the PI3K/AKT pathway, which is frequently dysregulated in human cancers.[5]
Caption: Hypothesized inhibition of the PI3K/AKT pathway by 4,6-Dimethylquinolin-2-ol.
The cytotoxic potential of quinolinone derivatives has been established against a variety of human cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative analogs, providing a benchmark for the anticipated potency of 4,6-Dimethylquinolin-2-ol.
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| 2-Phenylquinolin-4-ones | Various Tumor Lines | 0.03 - 8.2 | [7] |
| 4,6-dihydroxy-2-quinolone-3-carboxamides | Breast (MCF-7) | Potent (exact value not stated) | [5] |
| 4,6-dihydroxy-2-quinolone-3-carboxamides | Colon (HCT-116) | Potent (exact value not stated) | [5] |
| 2-Morpholino-4-anilinoquinolines | Liver (HepG2) | 8.50 - 12.76 | [6] |
A tiered screening approach is recommended to efficiently evaluate the anticancer potential of 4,6-Dimethylquinolin-2-ol.
Caption: A tiered workflow for evaluating the anticancer properties of the target compound.
Protocol 1: In Vitro Cytotoxicity (MTT) Assay
-
Cell Plating: Seed human cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 4,6-Dimethylquinolin-2-ol in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with vehicle (DMSO control), and cells with a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
3.2 Infectious Diseases (Antibacterial)
The rise of antimicrobial resistance (AMR) necessitates the discovery of new classes of antibiotics.[2] Quinolin-2-one derivatives have emerged as promising antibacterial agents, particularly against multi-drug resistant (MDR) Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[2][9]
Some quinoline compounds inhibit bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[2] This disruption halts the production of nucleotides, leading to bacterial cell death. Additionally, certain derivatives have shown a potent ability to inhibit and disrupt the formation of bacterial biofilms, which are critical for chronic infections and antibiotic tolerance.[2]
The antibacterial efficacy of quinolin-2-one derivatives is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6c | MRSA | 0.75 | [2][9] |
| Compound 6c | VRE (E. faecalis) | 0.75 | [2][9] |
| Compound 6c | MRSE (S. epidermidis) | 2.50 | [2][9] |
A systematic workflow is essential to determine the spectrum of activity and mechanism of action.
Caption: Workflow for the discovery and characterization of antibacterial activity.
Protocol 2: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a 2-fold serial dilution of 4,6-Dimethylquinolin-2-ol in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[1] The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Synthetic Strategy and Characterization
The feasibility of investigating 4,6-Dimethylquinolin-2-ol hinges on an efficient and scalable synthetic route. The Knorr quinoline synthesis is a classic and reliable method for this class of compounds.
4.1 Proposed Synthetic Route
A plausible approach involves the condensation of 4-methylaniline with a β-ketoester like ethyl acetoacetate, followed by acid-catalyzed cyclization.[10]
Protocol 3: General Knorr Synthesis of 4,6-Dimethylquinolin-2-ol
-
Anilide Formation: In a round-bottom flask, combine 4-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture, with stirring, at 110-130°C for 2-4 hours. Monitor the reaction by TLC to confirm the formation of the intermediate β-anilinocrotonate.
-
Cyclization: Cool the reaction mixture slightly. Slowly and carefully add the mixture to pre-heated (100°C) concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) with vigorous stirring.
-
Heating: Heat the acidic mixture at 100-120°C for 30-60 minutes until the cyclization is complete (monitor by TLC).
-
Precipitation: Allow the mixture to cool to room temperature and then pour it carefully onto crushed ice. The product should precipitate as a solid.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to yield pure 4,6-Dimethylquinolin-2-ol.
4.2 Characterization Workflow
The identity and purity of the synthesized compound must be rigorously confirmed.
Caption: Standard workflow for the purification and analytical characterization of the final compound.
Future Directions and Preclinical Roadmap
Following successful initial screening, a structured preclinical development plan is necessary.
-
Lead Optimization: If initial activity is moderate, a medicinal chemistry program should be initiated to synthesize analogs of 4,6-Dimethylquinolin-2-ol. This will establish a Structure-Activity Relationship (SAR) to guide the design of more potent and selective compounds.
-
In Vivo Efficacy: Promising candidates must be tested in relevant animal models. For oncology, this would involve human tumor xenograft models in immunocompromised mice.[7] For infectious diseases, this would involve murine infection models (e.g., a thigh infection model for MRSA).
-
ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties is crucial. In vitro assays for metabolic stability (microsomes, hepatocytes) and potential toxicity (e.g., hERG channel inhibition, cytotoxicity against normal cell lines) should be conducted.
Conclusion
While 4,6-Dimethylquinolin-2-ol is not yet an established therapeutic agent, its core structure is a wellspring of pharmacological potential. The extensive body of research on related quinolin-2-one derivatives provides a compelling, evidence-based argument for its investigation. The proposed mechanisms of action in oncology and infectious disease, coupled with validated and robust screening protocols, offer a clear and logical path forward. By executing the systematic research and development plan outlined in this guide, the scientific community can effectively unlock the therapeutic promise of 4,6-Dimethylquinolin-2-ol and potentially develop a novel drug candidate for critical unmet medical needs.
References
- BenchChem. (2025). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery.
-
Al-Ostath, A. I., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799-2805. [Link]
-
PubMed. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [Link]
-
Abubakar, I. B., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17789-17817. [Link]
-
Sabbah, D. A., & Sweidan, K. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
Sabbah, D. A., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(21), 7232. [Link]
-
El-Malah, A. A., et al. (2020). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 10(4), 2316-2323. [Link]
-
Nyerges, M., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(23), 7338. [Link]
-
ResearchGate. (2021). Biological Activities of Quinoline Derivatives. [Link]
-
Hsieh, P. C., et al. (2011). Design, synthesis, and preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents. Journal of Medicinal Chemistry, 54(10), 3410-3425. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1699. [Link]
-
Wang, Q., et al. (2024). Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. Bioorganic & Medicinal Chemistry, 99, 117584. [Link]
-
Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(6), 934-940. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Principle of Tautomerism: A Critical Consideration in Drug Design
An In-Depth Technical Guide to the Tautomeric Equilibrium of 4,6-Dimethylquinolin-2-ol
This guide provides a comprehensive examination of the tautomeric relationship in 4,6-dimethylquinolin-2-ol, a substituted 2-quinolone derivative. For researchers and professionals in drug development, a nuanced understanding of tautomerism is not merely academic; it is a critical factor that dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This document will delve into the theoretical underpinnings, computational modeling, and rigorous experimental characterization of the keto-enol tautomerism inherent to this molecular scaffold.
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted.[1] The most common form, prototropic tautomerism, involves the migration of a proton, accompanied by a shift in double bonds.[2] In the context of drug discovery, the predominant tautomeric form of a molecule influences its hydrogen bonding capacity, lipophilicity, and molecular shape, thereby governing its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to target proteins.[3][4]
The 2-hydroxyquinoline scaffold is a classic example of lactam-lactim tautomerism, a subtype of keto-enol tautomerism.[2][5] It exists in equilibrium between the enol (lactim) form, 4,6-dimethylquinolin-2-ol, and the keto (lactam) form, 4,6-dimethyl-1H-quinolin-2-one. Understanding the factors that stabilize one form over the other is paramount for rational drug design.
The Dominance of the Keto Form in 2-Quinolone Systems
Extensive research, employing both spectroscopic and computational methods, has established that for the parent 2-quinolone/2-hydroxyquinoline system, the keto (lactam) form is overwhelmingly predominant in both the solid state and in most solvents.[3][6] This stability is attributed to several factors:
-
Thermodynamic Stability : The amide functionality in the keto form is inherently more stable than the iminol group in the enol form.
-
Intermolecular Hydrogen Bonding : In the solid state and concentrated solutions, the keto tautomer can form stable, hydrogen-bonded dimers, which significantly lowers its energy.[3]
-
Solvent Effects : The equilibrium can be influenced by the polarity of the solvent. While the keto form is generally favored, the relative population of the enol form may increase in certain solvents.[3]
-
Substituent Effects : The electronic nature and position of substituents on the quinoline ring can modulate the tautomeric equilibrium.[3] For 4,6-dimethylquinolin-2-ol, the electron-donating methyl groups at positions 4 and 6 are expected to have a modest electronic influence but will not fundamentally shift the equilibrium away from the favored keto form.
Computational Chemistry: Predicting Tautomeric Stability
Before embarking on laboratory synthesis and analysis, in silico methods provide invaluable predictive insights into the relative stabilities of tautomers. Density Functional Theory (DFT) is a robust method for this purpose.
Protocol: DFT Calculation of Tautomer Energies
-
Structure Generation : Construct 3D models of both the keto (4,6-dimethyl-1H-quinolin-2-one) and enol (4,6-dimethylquinolin-2-ol) tautomers using molecular modeling software.
-
Geometry Optimization : Perform a full geometry optimization for each tautomer to find its lowest energy conformation. A common and reliable level of theory for this is B3LYP with a 6-311++G(d,p) basis set.[2][7]
-
Frequency Calculation : Conduct a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Solvation Modeling : To simulate the effect of a solvent, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This should be done for various solvents (e.g., water, DMSO, chloroform).
-
Energy Comparison : Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in each solvent. The tautomer with the lower energy is the more stable form. The energy difference can be used to estimate the equilibrium constant (KT).
Predicted Energetic Data
The following table summarizes the expected outcomes from such a computational study, based on established trends for the 2-quinolone scaffold.
| Tautomer Form | Phase/Solvent | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Predicted Population at 298 K |
| Keto | Gas | 0 (Reference) | >99.9% |
| Enol | Gas | ~35-45 | <0.1% |
| Keto | Chloroform (Non-polar) | 0 (Reference) | >99% |
| Enol | Chloroform (Non-polar) | ~30-40 | <1% |
| Keto | DMSO (Polar Aprotic) | 0 (Reference) | >99% |
| Enol | DMSO (Polar Aprotic) | ~30-40 | <1% |
| Keto | Water (Polar Protic) | 0 (Reference) | >99% |
| Enol | Water (Polar Protic) | ~25-35 | <1% |
Note: These are representative values based on literature for similar structures. The keto form is predicted to be significantly more stable in all tested environments.[7]
Experimental Verification: A Multi-Spectroscopic Approach
A combination of spectroscopic techniques is essential for the unambiguous characterization of the tautomeric equilibrium in solution and the solid state.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for identifying the dominant tautomer in solution.[8]
Protocol: NMR Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition : Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
-
Data Analysis : Analyze the chemical shifts and coupling constants. The presence of an N-H proton signal is indicative of the keto form, while an O-H signal suggests the enol form. Carbonyl carbon signals in the ¹³C spectrum are definitive for the keto tautomer.
Expected Spectroscopic Signatures
| Tautomer Form | Technique | Key Diagnostic Signal | Expected Chemical Shift (ppm) |
| Keto | ¹H NMR | N-H proton (broad singlet) | 10-12 |
| Enol | ¹H NMR | O-H proton (broad singlet) | 9-11 |
| Keto | ¹³C NMR | C=O (carbonyl carbon) | 160-165 |
| Enol | ¹³C NMR | C-OH (phenolic carbon) | 155-160 |
Rationale: The downfield signal of the N-H proton in the keto form is a hallmark of the lactam structure. The carbonyl carbon (C=O) resonance in the ¹³C spectrum provides conclusive evidence for the keto tautomer.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups and analyzing the solid-state structure.
Protocol: FT-IR Analysis
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet containing a small amount of the compound or analyze a thin film.
-
Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify characteristic stretching frequencies.
Expected Spectroscopic Signatures
| Tautomer Form | Key Diagnostic Absorption Band | Expected Frequency (cm⁻¹) |
| Keto | C=O stretch (amide I band) | 1650-1690 (strong) |
| Keto | N-H stretch | 3100-3400 (broad) |
| Enol | O-H stretch | 3200-3600 (broad) |
| Enol | C=N stretch | 1620-1640 |
Rationale: A strong absorption band in the region of 1650-1690 cm⁻¹ is a definitive indicator of the carbonyl group in the keto tautomer. The absence of this band and the presence of a C=N stretch would suggest the enol form.[8]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy differentiates tautomers based on their distinct electronic transitions, which are influenced by their conjugation systems.
Protocol: UV-Vis Analysis
-
Sample Preparation : Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, water).
-
Acquisition : Record the absorption spectrum from approximately 200 to 450 nm.
-
Data Analysis : Compare the λmax values. The more extended conjugation in the enol form typically results in a red shift (longer wavelength) compared to the keto form.
Expected Spectroscopic Signatures
| Tautomer Form | Solvent Polarity | Expected λmax (nm) |
| Keto | Non-polar | ~320-330 |
| Enol | Non-polar | ~340-350 |
Rationale: The keto form has a cross-conjugated system, while the enol form possesses a more extended, fully aromatic conjugation. This difference in the chromophore leads to distinct absorption maxima that can be used to identify the species in solution.[9]
Implications for Drug Development and Conclusion
The collective evidence from computational and spectroscopic analyses strongly indicates that 4,6-dimethylquinolin-2-ol exists predominantly as its keto tautomer, 4,6-dimethyl-1H-quinolin-2-one , in both solid and solution phases. This has profound implications for its use in drug development:
-
Molecular Recognition : The keto form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). In contrast, the enol form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor (ring nitrogen). Any structure-activity relationship (SAR) study must be based on the properties of the dominant keto tautomer to accurately model interactions with a biological target.
-
Physicochemical Properties : The higher polarity and hydrogen bonding capacity of the keto tautomer will influence its solubility, permeability, and metabolic stability. Formulation strategies and ADME predictions must account for these properties.
References
-
Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]
-
2-Hydroxyquinoline. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (2020). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2023). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (2015). PubMed. Retrieved January 21, 2026, from [Link]
-
Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. (2024). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation of 4,6-Dimethylquinolin-2-ol
Abstract
4,6-Dimethylquinolin-2-ol, also identified by its CAS Number 23947-37-7[1][2][3], is a heterocyclic compound belonging to the quinolinone class. The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[4][5] A definitive understanding of the three-dimensional atomic arrangement of 4,6-Dimethylquinolin-2-ol is paramount for elucidating its structure-activity relationships (SAR) and for rational drug design. This guide provides a comprehensive overview of the core principles and methodologies required to determine and analyze its crystal structure. We will delve into its synthesis, the critical phenomenon of tautomerism that defines its existence, the definitive technique of single-crystal X-ray diffraction (SC-XRD) for solid-state characterization, and complementary spectroscopic and computational methods.
The Fundamental Duality: Keto-Enol Tautomerism
A critical aspect of 4,6-Dimethylquinolin-2-ol is its existence as a dynamic equilibrium between two tautomeric forms: the enol (lactim) form, 4,6-Dimethylquinolin-2-ol, and the keto (lactam) form, 4,6-Dimethylquinolin-2(1H)-one.[5][6][7] This prototropic tautomerism involves the migration of a proton between the oxygen and nitrogen atoms, accompanied by a shift in double bonds.
While both forms may exist in solution, extensive studies on related quinolin-2-one systems have demonstrated that the keto form is overwhelmingly predominant in the solid state.[5][6][7] This stability is attributed to the formation of strong intermolecular N-H···O hydrogen-bonded dimers, which creates a highly stable crystal lattice.[7] Therefore, any crystallographic analysis is expected to reveal the structure of 4,6-Dimethylquinolin-2(1H)-one.
Synthesis and Preparation of Single Crystals
The unambiguous determination of a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthetic Pathway: The Knorr Quinoline Synthesis
The Knorr quinoline synthesis is a robust and classical method for preparing 2-hydroxyquinolines (2-quinolones) from β-ketoanilides under strong acidic conditions.[8][9][10] This approach is highly suitable for the synthesis of 4,6-Dimethylquinolin-2-ol. The reaction proceeds via an intramolecular electrophilic aromatic substitution.
The proposed two-step synthesis is as follows:
-
Formation of the β-ketoanilide: 4-methylaniline is reacted with ethyl acetoacetate to form the intermediate ethyl 3-((4-methylphenyl)amino)but-2-enoate.
-
Acid-catalyzed Cyclization: The β-ketoanilide intermediate is then treated with a strong acid, such as concentrated sulfuric acid, which catalyzes the cyclization and subsequent dehydration to yield the final product, 4,6-Dimethylquinolin-2(1H)-one.
Caption: Proposed Knorr synthesis workflow for 4,6-Dimethylquinolin-2(1H)-one.
Protocol for Single Crystal Growth
The acquisition of diffraction-quality single crystals is the most critical and often challenging step. The goal is to produce well-ordered crystals, typically 0.1-0.3 mm in size, free from defects.[11]
Protocol: Slow Evaporation Method
-
Purification: The synthesized 4,6-Dimethylquinolin-2(1H)-one powder must be purified to the highest possible degree, typically by recrystallization or column chromatography.
-
Solvent Selection: Screen a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to find one in which the compound has moderate solubility.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment (e.g., a desiccator or a quiet cupboard) and allow the solvent to evaporate over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or loop and dry them on filter paper.
Definitive Structural Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold-standard analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12][13] It provides definitive data on bond lengths, bond angles, and intermolecular interactions.
The SC-XRD Experimental Workflow
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.[14] The sample is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[15] It is irradiated with a focused, monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) while being rotated.[12] As the crystal rotates, different lattice planes satisfy the Bragg condition (nλ = 2d sinθ), producing a diffraction pattern of reflections that are recorded by a detector.[12]
-
Data Processing: The collected raw data (a series of diffraction images) is processed. This involves indexing the reflections to determine the unit cell parameters and space group, and integrating the intensity of each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and occupancies. Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions. The final refined structure is evaluated by metrics such as the R-factor.
Expected Crystallographic Data and Molecular Structure
Based on the known structures of similar 2-quinolones, the crystal structure of 4,6-Dimethylquinolin-2(1H)-one is expected to exhibit the following features:
-
Tautomeric Form: The molecule will crystallize in the keto (lactam) form.
-
Planarity: The fused bicyclic quinolinone core is expected to be essentially planar.
-
Hydrogen Bonding: The most significant intermolecular interaction will be the formation of centrosymmetric dimers via N-H···O hydrogen bonds between the amide proton (N1-H) and the carbonyl oxygen (C2=O) of an adjacent molecule.
-
π-π Stacking: The planar aromatic systems of the dimers are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.
Table 1: Predicted Key Structural Parameters for 4,6-Dimethylquinolin-2(1H)-one
| Parameter | Predicted Value | Rationale / Comparison |
| Tautomer | Keto (Lactam) | Predominant form in solid-state for 2-quinolones due to H-bonding.[5][7] |
| C2=O Bond Length | ~1.24 - 1.27 Å | Typical for a cyclic amide carbonyl involved in H-bonding. |
| N1-C2 Bond Length | ~1.36 - 1.38 Å | Shorter than a typical C-N single bond, indicating amide resonance. |
| N1-H···O2 Distance | ~1.8 - 2.0 Å | Characteristic of a moderate to strong intermolecular hydrogen bond. |
| Crystal System | Likely Monoclinic | A common crystal system for planar organic molecules. |
| Space Group | Likely P2₁/c | A common centrosymmetric space group for organic molecules. |
Complementary Analytical Techniques
While SC-XRD provides the definitive solid-state structure, spectroscopic and computational methods are essential for full characterization, especially for understanding the tautomeric equilibrium in solution.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence of a broad singlet in the δ 10-12 ppm range would be characteristic of the N-H proton of the keto tautomer in a solvent like DMSO-d₆. The absence of a distinct O-H signal confirms the predominance of the lactam form.
-
¹³C NMR: The chemical shift of the C2 carbon is highly diagnostic. A signal in the δ 160-165 ppm range is indicative of a carbonyl carbon (C=O), confirming the keto form. In contrast, the enol form would show a C-O signal at a significantly different chemical shift.
-
-
Infrared (IR) Spectroscopy:
-
Keto Form: Characterized by a strong C=O stretching vibration (typically 1650-1690 cm⁻¹) and an N-H stretching vibration (~3400 cm⁻¹).[6]
-
Enol Form: Would lack a strong carbonyl absorption and instead show a broad O-H stretching band. The presence of the strong carbonyl band in the experimental spectrum provides compelling evidence for the keto structure.[6]
-
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of the tautomers.[16][17]
Methodology:
-
Structure Optimization: The 3D structures of both the keto and enol tautomers are built in silico. Geometry optimization is performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[16]
-
Energy Calculation: The electronic energies of the optimized structures are calculated. Solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM).[17]
-
Analysis: Comparison of the final energies reveals the thermodynamically favored tautomer. For quinolin-2-ones, such calculations consistently predict the keto form to be significantly more stable than the enol form, corroborating experimental findings.[16]
Conclusion
While a published crystal structure for 4,6-Dimethylquinolin-2-ol was not available at the time of this writing, this guide establishes a comprehensive framework for its definitive structural elucidation. The core of its chemical nature lies in its keto-enol tautomerism, with overwhelming evidence from analogous systems pointing to the predominance of the 4,6-Dimethylquinolin-2(1H)-one (keto) form in the solid state. A probable synthesis via the Knorr reaction can provide material for single-crystal growth, which is the prerequisite for the ultimate structural determination by single-crystal X-ray diffraction. This powerful technique, complemented by spectroscopic (NMR, IR) and computational (DFT) analyses, provides the unambiguous atomic-level detail necessary to inform and accelerate research in medicinal chemistry and drug development.
References
-
Ulahannan, S., et al. (2015). Spectroscopic characterization and reactivity study by density functional theory (DFT) and molecular dynamics (MD) simulations of two quinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]
- Conrad, M., & Limpach, L. (1887). Ueber die Darstellung von Chinolinderivaten mittelst Acetessigäther. Berichte der deutschen chemischen Gesellschaft.
-
Fernández, G. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Available at: [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Knorr quinoline synthesis. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
SynArchive. (n.d.). Knorr Quinoline Synthesis. SynArchive.com. Available at: [Link]
-
Williams, J. D., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. Available at: [Link]
-
IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]
-
Taylor & Francis Online. (2009). Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications. Available at: [Link]
-
abcr Gute Chemie. (n.d.). AB414693 | CAS 23947-37-7. Retrieved January 21, 2026, from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Available at: [Link]
-
Horta, P., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12244–12257. Available at: [Link]
-
World News of Natural Sciences. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences, 55, 25-32. Available at: [Link]
-
Arctom. (n.d.). CAS NO. 23947-37-7 | 4,6-Dimethylquinolin-2-ol. Retrieved January 21, 2026, from [Link]
-
Kim, J. S., & Cho, C. S. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5438. Available at: [Link]
-
Ivanova, B. B., et al. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 14, 1837–1847. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]
-
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]
-
Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved January 21, 2026, from [Link]
-
Angene International Limited. (n.d.). 4,6-DIMETHYLQUINOLIN-2-OL|CAS 23947-37-7. Retrieved January 21, 2026, from [Link]
- Parveen, S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
-
ChemSrc. (n.d.). 2(1H)-Quinolinone,4,8-dimethyl | CAS#:5349-78-0. Retrieved January 21, 2026, from [Link]
-
Ghorab, M. M., et al. (2022). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 27(1), 123. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry. Available at: [Link]
Sources
- 1. AB414693 | CAS 23947-37-7 – abcr Gute Chemie [abcr.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 4,6-DIMETHYLQUINOLIN-2-OL|CAS 23947-37-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. rigaku.com [rigaku.com]
- 14. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 15. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Review of 4,6-Dimethylquinolin-2-ol and its analogs
An In-depth Technical Guide to 4,6-Dimethylquinolin-2-ol and its Analogs
Authored by: A Senior Application Scientist
Introduction: The Quinolin-2-one Scaffold as a Privileged Core in Medicinal Chemistry
The quinolin-2-one (or carbostyril) framework is a heterocyclic aromatic organic compound that holds a position of significant interest in the field of drug discovery.[1] This bicyclic system, which consists of a benzene ring fused to a 2-pyridone ring, is recognized as a "privileged structure."[2][3] This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide spectrum of potent biological activities.[2] The versatility of the quinolin-2-one scaffold allows for chemical modifications at various positions, leading to a diverse library of derivatives. These derivatives have been extensively investigated and have demonstrated significant therapeutic potential across numerous disease areas, including oncology, infectious diseases, and inflammation.[2][4][5][6][7] This guide provides a comprehensive technical review of 4,6-dimethylquinolin-2-ol, a specific derivative of this class, and explores the synthesis, biological activities, and therapeutic promise of its analogs.
Part 1: Profile of the Core Compound: 4,6-Dimethylquinolin-2-ol
4,6-Dimethylquinolin-2-ol serves as a foundational structure for a family of compounds with significant pharmacological potential. Understanding its fundamental properties is the first step in exploring its utility in drug development.
Chemical Identity
-
IUPAC Name: 4,6-Dimethyl-1H-quinolin-2-one
-
Synonyms: 4,6-Dimethylcarbostyril
-
CAS Number: 23947-37-7[8]
-
Molecular Formula: C₁₁H₁₁NO[8]
-
Molecular Weight: 173.21 g/mol [8]
Physicochemical Properties
Specific experimental data for 4,6-dimethylquinolin-2-ol is not extensively documented. The properties listed below are based on data for the compound and estimations derived from structurally similar quinolinone compounds.[1]
| Property | Value / Observation | Remarks |
| Appearance | Likely a solid at room temperature. | Based on the properties of similar quinolinone compounds.[1] |
| Purity | ≥ 98% | As specified by commercial suppliers.[8] |
| Solubility | Sparingly soluble in water. | General solubility profile for many quinoline derivatives.[1] |
| Tautomerism | Exists in keto-enol tautomeric forms. | The keto (amide) form is generally the more stable tautomer for quinolin-2-ones.[1] |
Synthesis of the Quinolin-2-one Core
The synthesis of quinolin-2-one derivatives can be achieved through several established chemical routes. A prevalent and effective method is the Knorr Synthesis , which involves the condensation of a β-ketoester with an aniline derivative.
Conceptual Workflow for Knorr Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. capotchem.com [capotchem.com]
Methodological & Application
Synthesis of 4,6-Dimethylquinolin-2-ol from Substituted Anilines: A Mechanistic and Practical Guide
An Application Note for Researchers and Drug Development Professionals
Abstract: The quinolin-2-ol (or 2-quinolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This application note provides a comprehensive guide to the synthesis of a key derivative, 4,6-dimethylquinolin-2-ol, starting from substituted anilines. We delve into the mechanistic underpinnings of the classical Knorr quinoline synthesis, offer a detailed, field-proven experimental protocol, and present expected characterization data. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for drug discovery and development.
Introduction: The Significance of the Quinolin-2-ol Core
The quinoline ring system is a cornerstone of heterocyclic chemistry, prevalent in natural products and synthetic pharmaceuticals.[3] The introduction of an oxo group at the C2 position, giving rise to the quinolin-2-one or 2-quinolone tautomer, profoundly influences the molecule's electronic properties and biological interactions. These scaffolds are recognized for their diverse pharmacological profiles and are integral to many drug discovery programs.[2]
The target molecule of this guide, 4,6-dimethylquinolin-2-ol, serves as an important intermediate and a valuable building block for creating libraries of more complex molecules. The strategic placement of methyl groups on the quinoline core allows for the fine-tuning of lipophilicity, metabolic stability, and target engagement.
Synthetic Strategy: The Knorr Synthesis as the Method of Choice
Several classical methods exist for constructing the quinoline core, including the Doebner-von Miller, Friedländer, and Combes syntheses.[3][4] However, for the specific preparation of 2-hydroxyquinolines (2-quinolones), the Knorr quinoline synthesis remains one of the most direct and reliable methods.[5][6]
First described by Ludwig Knorr in 1886, this reaction involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline through an acid-catalyzed intramolecular cyclization.[5][7] The choice of this method is based on its straightforward two-step process:
-
Formation of a β-ketoanilide: A substituted aniline is condensed with a β-ketoester.
-
Cyclization: The resulting anilide is cyclized using a strong dehydrating acid, typically concentrated sulfuric acid.
A closely related method, the Conrad-Limpach synthesis, involves the reaction of anilines and β-ketoesters to form 4-hydroxyquinolines.[8][9] The regioselectivity (formation of 2-hydroxy vs. 4-hydroxy) is highly dependent on reaction conditions, particularly temperature. The Knorr synthesis, favoring the 2-hydroxy product, typically involves forming the anilide first at moderate temperatures, followed by a high-temperature or strong-acid-catalyzed cyclization.[10][11]
Reaction Mechanism: Knorr Synthesis of 4,6-Dimethylquinolin-2-ol
The synthesis of 4,6-dimethylquinolin-2-ol via the Knorr pathway begins with 4-methylaniline (p-toluidine) and ethyl acetoacetate.
Step 1: Formation of N-(4-methylphenyl)-3-oxobutanamide The reaction is initiated by the nucleophilic attack of the amino group of 4-methylaniline on the ester carbonyl of ethyl acetoacetate. This is followed by the elimination of ethanol to form the corresponding β-ketoanilide intermediate. This condensation is typically achieved by heating the neat reactants.
Step 2: Acid-Catalyzed Cyclization and Dehydration The β-ketoanilide is then subjected to a strong acid, such as concentrated H₂SO₄. The acid protonates the ketone carbonyl, activating it for intramolecular electrophilic attack by the electron-rich aniline ring. The para-methyl group on the aniline ring directs the cyclization to the ortho position. Subsequent dehydration and tautomerization yield the stable 4,6-dimethylquinolin-2-ol product.
Caption: A streamlined workflow for the synthesis of 4,6-dimethylquinolin-2-ol.
Product Characterization
The identity and purity of the synthesized 4,6-dimethylquinolin-2-ol should be confirmed using standard analytical techniques. [12]
| Technique | Expected Data / Observation | Interpretation |
|---|---|---|
| Melting Point | Literature values vary, typically >300 °C. | A sharp melting point indicates high purity. |
| ¹H NMR | δ ~11.6 (s, 1H, NH), 7.0-7.5 (m, 3H, Ar-H), 6.1 (s, 1H, C3-H), 2.4 (s, 3H, C6-CH₃), 2.2 (s, 3H, C4-CH₃). | Confirms the presence and connectivity of all protons. The downfield singlet corresponds to the N-H proton. The two distinct methyl singlets confirm their positions. |
| ¹³C NMR | δ ~164 (C=O), 138-140 (Ar-C), 115-130 (Ar-C), ~110 (C3), ~21 (C6-CH₃), ~19 (C4-CH₃). | Shows the correct number of carbon environments, including the key carbonyl carbon and the two distinct methyl carbons. |
| IR (KBr) | ~3100-2900 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch). | Confirms the presence of the key functional groups: the amide N-H and the carbonyl group. |
| Mass Spec (ESI) | [M+H]⁺ = 174.09 | Confirms the molecular weight of the target compound. |
Note: NMR chemical shifts are approximate and can vary depending on the solvent used (e.g., DMSO-d₆). [13][14]
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory for this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. [15][16]* 4-Methylaniline (p-toluidine): This compound is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact. [17]* Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. It is also a strong dehydrating agent. Handle with extreme care in a fume hood. Always add acid to water (or in this case, the anilide to the acid), never the other way around, to control the exothermic reaction. [18]* Neutralization: The neutralization of the strong acid solution is highly exothermic. Perform this step slowly, with efficient cooling and stirring, to prevent boiling and splashing.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Doebner–Miller reaction. Retrieved from [Link]
- Guijarro, A., & Ramón, D. J. (2001).
- Mans, D. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions.
-
SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, March 21). Knorr quinoline synthesis. Retrieved from [Link]
- Juen, M. A., et al. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen.
-
Organic-Reaction.com. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Conrad–Limpach synthesis. Retrieved from [Link]
-
Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: Acetoacetic acid ethyl ester. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.
-
MDPI. (2023, July 13). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]
-
VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. organicreactions.org [organicreactions.org]
- 5. synarchive.com [synarchive.com]
- 6. Knorr Quinoline Synthesis [drugfuture.com]
- 7. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. scribd.com [scribd.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. scienceopen.com [scienceopen.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. carlroth.com [carlroth.com]
- 16. rowleybio.com [rowleybio.com]
- 17. nj.gov [nj.gov]
- 18. ehs.com [ehs.com]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4,6-Dimethylquinolin-2-ol
Abstract
This document provides a detailed, field-proven experimental protocol for the synthesis of 4,6-Dimethylquinolin-2-ol, a substituted quinolinone derivative. Quinolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. The protocol herein employs the Knorr quinoline synthesis, a robust and classical method for preparing 2-hydroxyquinolines (quinolin-2-ones) from β-ketoanilides. This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying chemical principles, safety imperatives, and validation techniques. We delve into the causality behind experimental choices, ensuring a reproducible and reliable synthesis. The protocol includes the preparation of the key intermediate, N-(4-methylphenyl)-3-oxobutanamide, followed by its acid-catalyzed cyclization.
Principle and Reaction Mechanism
The selected synthetic route is the Knorr quinoline synthesis, first described by Ludwig Knorr in 1886.[1][2] This method is particularly effective for the formation of 2-hydroxyquinolines (which exist in tautomeric equilibrium with their quinolin-2-one form) via the intramolecular cyclization of β-ketoanilides in the presence of a strong acid, typically concentrated sulfuric acid.[2][3]
The synthesis is a two-stage process:
-
Anilide Formation: The reaction is initiated by the condensation of an arylamine (p-toluidine) with a β-ketoester (ethyl acetoacetate). At elevated temperatures (typically above 100°C), the reaction favors the formation of the thermodynamically more stable β-ketoanilide intermediate, N-(4-methylphenyl)-3-oxobutanamide.[1][4] This occurs via nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of ethanol.
-
Acid-Catalyzed Cyclization: The prepared β-ketoanilide is then treated with concentrated sulfuric acid. The acid protonates the ketone carbonyl, activating it for an intramolecular electrophilic aromatic substitution reaction.[3] The electron-rich aromatic ring of the anilide attacks the activated carbonyl, leading to cyclization. Subsequent dehydration yields the final 4,6-Dimethylquinolin-2-ol product.
The overall reaction is illustrated below:
Caption: Figure 1: Reaction Mechanism of Knorr Quinoline Synthesis.
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) | Grade | Notes |
| p-Toluidine | 106-49-0 | C₇H₉N | 107.15 | ≥99% | Toxic, suspected carcinogen. |
| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | 130.14 | ≥99% | Irritant. |
| Sulfuric acid | 7664-93-9 | H₂SO₄ | 98.08 | 95-98% | Corrosive, causes severe burns. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | ASTM Type I | For workup and washing. |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | 95% | For washing/recrystallization. |
| Sodium Bicarbonate | 144-55-6 | NaHCO₃ | 84.01 | Saturated Sol. | For neutralization. |
Safety Precautions and Handling
This protocol involves hazardous materials and requires strict adherence to safety standards.
-
General Handling: All manipulations must be performed inside a certified chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (check for chemical compatibility), and chemical splash goggles.[7]
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. It reacts violently with water and causes severe burns upon contact. Handle with extreme care, using appropriate glassware. In case of spills, neutralize with sodium bicarbonate before cleanup.
-
p-Toluidine: This reagent is toxic if swallowed or in contact with skin and is a suspected carcinogen.[8] Avoid inhalation of dust and ensure it is handled in a well-ventilated fume hood.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, regional, and national environmental regulations.[9] Do not pour organic solvents or reaction mixtures down the drain.
Detailed Experimental Protocol
The synthesis is divided into two primary stages: preparation of the anilide intermediate and its subsequent cyclization.
Stage 1: Synthesis of N-(4-methylphenyl)-3-oxobutanamide
-
Setup: Place a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle.
-
Reagent Addition: To the flask, add p-toluidine (10.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Rationale: An equimolar ratio is used to maximize the conversion to the anilide. A slight excess of the less volatile reagent (p-toluidine) can sometimes be used to drive the reaction to completion, but equimolar amounts are generally sufficient.
-
-
Reaction: Heat the mixture with stirring to 140-150°C. The mixture will become homogeneous and start to reflux gently as ethanol is formed and boils off. Maintain this temperature for 2 hours.
-
Workup and Isolation:
-
a. After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. The product will begin to solidify.
-
b. Add 30 mL of ethanol to the solidified mass and break it up with a spatula.
-
c. Collect the solid product by vacuum filtration using a Büchner funnel.
-
d. Wash the filter cake with two portions of cold ethanol (15 mL each) to remove any unreacted starting materials.
-
e. Dry the white crystalline product in a vacuum oven at 50°C to a constant weight. The expected yield is 80-90%.
-
Stage 2: Cyclization to 4,6-Dimethylquinolin-2-ol
-
Setup: Place a 250 mL beaker containing a magnetic stir bar in a large ice-water bath for cooling.
-
Acid Preparation: Carefully and slowly add concentrated sulfuric acid (50 mL) to the beaker with stirring. Ensure the acid is pre-chilled in the ice bath.
-
Rationale: The subsequent addition of the anilide is highly exothermic. Pre-chilling the acid and maintaining a low temperature prevents overheating and potential side reactions.
-
-
Anilide Addition: In small portions, slowly add the dried N-(4-methylphenyl)-3-oxobutanamide (9.55 g, 0.05 mol) from Stage 1 to the stirred, cold sulfuric acid over 30 minutes. Maintain the internal temperature of the mixture below 10°C throughout the addition.
-
Rationale: Slow, portion-wise addition is critical for controlling the exothermic reaction.[1] Keeping the temperature low ensures the integrity of the product and prevents charring.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour to ensure the cyclization is complete. The solution should be a clear, viscous liquid.
-
Precipitation (Quenching):
-
a. Prepare a separate 1 L beaker containing 500 g of crushed ice.
-
b. Very slowly and carefully, pour the sulfuric acid reaction mixture onto the crushed ice with vigorous stirring. A large amount of heat will be generated, but the ice will absorb it. A white or off-white precipitate will form.
-
Rationale: The product is insoluble in water. Quenching the reaction in ice-water precipitates the product while diluting the strong acid, making it safer to handle.
-
-
Isolation and Neutralization:
-
a. Collect the precipitated solid by vacuum filtration.
-
b. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper (pH ~7).
-
c. Perform a final wash with a cold, saturated sodium bicarbonate solution, followed by another wash with cold deionized water to ensure all acid is removed.
-
d. Dry the crude product in a vacuum oven at 80°C. The expected yield is 75-85%.
-
-
Purification (Optional): The product is often of sufficient purity after washing. If further purification is required, it can be recrystallized from a suitable solvent such as ethanol or acetic acid.
Experimental Workflow Diagram
Sources
- 1. Knorr Quinoline Synthesis [drugfuture.com]
- 2. synarchive.com [synarchive.com]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. lobachemie.com [lobachemie.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Leveraging 4,6-Dimethylquinolin-2-ol as a Privileged Scaffold for Modern Drug Discovery
Introduction: The Quinolin-2-one Core - A Foundation of Therapeutic Potential
The quinolin-2-one moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This inherent versatility has led to the development of quinolin-2-one derivatives as anticancer, anti-inflammatory, antibacterial, antifungal, and neuroprotective agents.[1]
Within this esteemed class of compounds, 4,6-dimethylquinolin-2-ol presents itself as a particularly attractive starting point for drug design. The strategic placement of methyl groups at the C4 and C6 positions can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The C4-methyl group can enhance binding affinity to certain enzymatic pockets, while the C6-methyl group can modulate metabolic stability and cellular permeability. These subtle yet impactful modifications make 4,6-dimethylquinolin-2-ol a promising scaffold for the development of novel therapeutics with improved efficacy and safety profiles.
This technical guide provides a comprehensive overview of the utility of 4,6-dimethylquinolin-2-ol in drug design, offering detailed protocols for its synthesis and the biological evaluation of its derivatives. We will explore its potential as an anticancer agent, with a focus on the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.
Chemical Synthesis: Building the 4,6-Dimethylquinolin-2-ol Scaffold
The synthesis of the 4,6-dimethylquinolin-2-ol core can be efficiently achieved through the Gould-Jacobs reaction, a classic and reliable method for constructing 4-hydroxyquinoline derivatives.[2][3][4][5] This reaction involves the condensation of an appropriately substituted aniline with an ethyl acetoacetate derivative, followed by a thermal cyclization.
Protocol 1: Synthesis of 4,6-Dimethylquinolin-2-ol via Gould-Jacobs Reaction
This protocol details the synthesis of 4,6-dimethylquinolin-2-ol from 4-methylaniline and ethyl acetoacetate.
Step 1: Condensation to form Ethyl 3-((4-methylphenyl)amino)but-2-enoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a weak acid, such as acetic acid (0.1 equivalents).
-
Heat the reaction mixture to 120-130°C and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product can be used in the next step without further purification, or it can be purified by vacuum distillation.
Causality behind Experimental Choices: The use of a slight excess of ethyl acetoacetate ensures the complete consumption of the aniline. The weak acid catalyst protonates the carbonyl group of the ethyl acetoacetate, making it more electrophilic and facilitating the nucleophilic attack by the aniline.
Step 2: Thermal Cyclization to 4,6-Dimethylquinolin-2-ol
-
The crude ethyl 3-((4-methylphenyl)amino)but-2-enoate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to a high temperature (typically 250-260°C) to induce thermal cyclization. This step should be performed in a well-ventilated fume hood.
-
Maintain the temperature for 30-60 minutes. The reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solvent.
-
Collect the solid product by filtration and wash it with a suitable solvent, such as hexane or diethyl ether, to remove the high-boiling point solvent.
-
The crude 4,6-dimethylquinolin-2-ol can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Self-Validating System: The purity of the final product should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected spectral data should be consistent with the structure of 4,6-dimethylquinolin-2-ol.
Biological Evaluation: Assessing the Therapeutic Potential
The 4,6-dimethylquinolin-2-ol scaffold can be derivatized at various positions to generate a library of compounds for biological screening. The most common points of modification include the hydroxyl group at the C2 position and the aromatic ring.
Anticancer Activity
Quinolin-2-one derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[6][7] A particularly promising target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in a wide range of human cancers.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers.
Caption: A typical drug discovery workflow using the 4,6-dimethylquinolin-2-ol scaffold.
Conclusion and Future Directions
The 4,6-dimethylquinolin-2-ol scaffold represents a highly promising starting point for the design and development of novel therapeutic agents. Its synthetic accessibility via the robust Gould-Jacobs reaction, coupled with the diverse biological activities exhibited by its derivatives, underscores its potential in modern drug discovery. The strategic placement of methyl groups provides a unique opportunity to fine-tune the physicochemical and pharmacological properties of the resulting compounds.
Future research should focus on the synthesis of a diverse library of 4,6-dimethylquinolin-2-ol derivatives and their systematic evaluation against a broad panel of biological targets. A deeper understanding of the structure-activity relationships will be crucial for the rational design of potent and selective inhibitors. Furthermore, exploring the potential of this scaffold in developing multi-target agents could lead to the discovery of innovative treatments for complex diseases such as cancer and multidrug-resistant infections. The insights and protocols provided in this guide serve as a solid foundation for researchers to unlock the full therapeutic potential of the 4,6-dimethylquinolin-2-ol scaffold.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Çevik, U. A., & Saçmacı, M. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]
-
El-Sayed, M., & El-Gohary, N. S. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 14(1), 1-15. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. AMB Express, 13(1), 1-12. [Link]
-
Helal, M. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(9), 1546-1563. [Link]
-
El-Sayed, M. A. A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1126. [Link]
-
Koul, S., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(23), 8345. [Link]
-
Abdel-Aziz, M., et al. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 26(16), 4983. [Link]
-
Research Journal of Pharmacy and Technology. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Future Journal of Pharmaceutical Sciences, 5(1), 1-11. [Link]
-
Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. (2016). Der Pharma Chemica, 8(1), 334-342. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(15), 5831. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollleitfaden: Derivatisierung von 4,6-Dimethylchinolin-2-ol für das biologische Screening
Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler
Einführung: Die 2-Chinolinon-Struktur als privilegiertes Gerüst in der Wirkstoffforschung
Das Chinolin- und insbesondere das 2-Chinolinon-Gerüst ist ein zentraler Baustein in der medizinischen Chemie. Diese heterozyklische Struktur findet sich in zahlreichen Naturstoffen und synthetischen Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten, darunter antikanzerogene, antimikrobielle, entzündungshemmende und kardiovaskuläre Wirkungen.[1][2][3][4] Die Attraktivität des 2-Chinolinon-Kerns liegt in seiner starren, planaren Struktur, die präzise Wechselwirkungen mit biologischen Zielmolekülen wie Enzymen und Rezeptoren ermöglicht. Darüber hinaus bieten die verschiedenen Positionen des Ringsystems vielfältige Möglichkeiten zur chemischen Modifikation, was die Optimierung von pharmakokinetischen und pharmakodynamischen Eigenschaften erlaubt.
Das Molekül 4,6-Dimethylchinolin-2-ol dient als exzellenter Ausgangspunkt für die Entwicklung einer Substanzbibliothek. Seine Methylgruppen an den Positionen 4 und 6 bieten bereits eine definierte sterische und elektronische Grundlage, während die Hydroxylgruppe (in Tautomerie mit der Ketoform des Amids) und die aromatischen C-H-Bindungen als primäre Angriffspunkte für die Derivatisierung dienen. Ziel dieses Leitfadens ist es, Forschern, Wissenschaftlern und Fachleuten in der Wirkstoffentwicklung eine detaillierte technische Anleitung an die Hand zu geben, um 4,6-Dimethylchinolin-2-ol systematisch zu derivatisieren und die resultierenden Verbindungen in relevanten biologischen Assays zu screenen.
Teil 1: Strategien zur Derivatisierung
Die chemische Funktionalisierung von 4,6-Dimethylchinolin-2-ol kann an mehreren Positionen erfolgen, um eine strukturelle Diversität zu erzeugen. Die Wahl der Strategie hängt vom gewünschten Ziel ab, sei es die Erhöhung der Löslichkeit, die Modulation der Lipophilie oder die Einführung neuer pharmakophorer Gruppen zur Interaktion mit spezifischen biologischen Targets.
Tautomerie und Reaktivität: Es ist entscheidend zu verstehen, dass 4,6-Dimethylchinolin-2-ol in einer tautomeren Form als 4,6-Dimethylchinolin-2(1H)-on vorliegt. Dieses Gleichgewicht beeinflusst die Reaktivität, insbesondere bei Alkylierungsreaktionen, die entweder am Sauerstoff (O-Alkylierung) oder am Stickstoff (N-Alkylierung) stattfinden können. Die Reaktionsbedingungen, wie die Wahl der Base und des Lösungsmittels, steuern die Regioselektivität.[5]
Primäre Derivatisierungsrouten:
-
O-Alkylierung/O-Arylierung: Die Modifikation der Hydroxyl-/Amid-Gruppe ist eine der einfachsten und effektivsten Methoden zur Einführung von Vielfalt. Durch Williamson-Ethersynthese können verschiedene aliphatische oder aromatische Reste eingeführt werden, was die Lipophilie und die sterischen Eigenschaften des Moleküls signifikant verändert.[6][7]
-
C-H-Funktionalisierung: Moderne metallkatalysierte C-H-Aktivierungsstrategien ermöglichen die direkte Einführung von Substituenten an den aromatischen Ringen, ohne dass eine Vorfunktionalisierung (z. B. Halogenierung) erforderlich ist.[8][9][10] Dies ist ein atomökonomischer Ansatz zur Synthese von Aryl- oder Alkylderivaten.
-
Halogenierung und anschließende Kreuzkupplung: Eine klassische und robuste Methode besteht darin, das Gerüst zunächst an einer spezifischen Position zu halogenieren (z. B. Bromierung). Das resultierende Halogenid dient dann als "Griff" für Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung, die die Einführung einer breiten Palette von Aryl- und Heteroarylgruppen ermöglicht.[11][12]
Abbildung 1: Allgemeiner Workflow von der Derivatisierung bis zum biologischen Screening.
Teil 2: Synthetische Protokolle
Die folgenden Protokolle sind als validierte Ausgangspunkte konzipiert. Forscher sollten die Bedingungen je nach Substrat und gewünschtem Produkt optimieren.
Protokoll 1: Allgemeine Vorschrift zur O-Alkylierung
Diese Methode beschreibt die Synthese von 2-Alkoxy-4,6-dimethylchinolinen durch Williamson-Ethersynthese.
-
Rationale: Die Reaktion nutzt eine Base, um das Hydroxylproton zu deprotonieren und ein nukleophiles Sauerstoffanion zu erzeugen, das anschließend ein Alkylhalogenid in einer SN2-Reaktion angreift. Kaliumcarbonat ist eine milde und kostengünstige Base, die für viele Substrate geeignet ist.
-
Materialien:
-
4,6-Dimethylchinolin-2-ol
-
Alkylhalogenid (z. B. Iodmethan, Benzylbromid) (1.2 Äquivalente)
-
Kaliumcarbonat (K2CO3), pulverisiert (2.0 Äquivalente)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte
-
Ethylacetat, gesättigte NaCl-Lösung
-
Magnesiumsulfat (MgSO4)
-
-
Schritt-für-Schritt-Anleitung:
-
In einem trockenen Rundkolben 4,6-Dimethylchinolin-2-ol (1.0 Äquivalent) und pulverisiertes K2CO3 (2.0 Äquivalente) in wasserfreiem DMF vorlegen.
-
Die Suspension bei Raumtemperatur 15 Minuten rühren.
-
Das Alkylhalogenid (1.2 Äquivalente) langsam zugeben.
-
Die Reaktionsmischung auf 60-80 °C erhitzen und den Fortschritt mittels Dünnschichtchromatographie (DC) verfolgen. Die Reaktionszeit variiert typischerweise zwischen 4 und 12 Stunden.
-
Nach vollständigem Umsatz die Mischung auf Raumtemperatur abkühlen lassen und in Eiswasser gießen.
-
Den wässrigen Ansatz dreimal mit Ethylacetat extrahieren.
-
Die vereinigten organischen Phasen mit gesättigter NaCl-Lösung waschen, über MgSO4 trocknen und das Lösungsmittel unter reduziertem Druck entfernen.
-
Das Rohprodukt mittels Säulenchromatographie (typischerweise Hexan/Ethylacetat-Gemische) reinigen, um das reine O-Alkyl-Derivat zu erhalten.
-
Protokoll 2: Bromierung des aromatischen Rings
Dieses Protokoll beschreibt die elektrophile Bromierung zur Vorbereitung für Kreuzkupplungsreaktionen. Die genaue Position der Bromierung (z.B. C3, C5, C8) hängt von den dirigierenden Effekten der Methyl- und Hydroxylgruppen ab und muss analytisch bestimmt werden.
-
Rationale: N-Bromsuccinimid (NBS) ist ein mildes und selektives Bromierungsmittel für elektronenreiche aromatische Systeme.
-
Materialien:
-
4,6-Dimethylchinolin-2-ol
-
N-Bromsuccinimid (NBS) (1.1 Äquivalente)
-
Dichlormethan (DCM) oder Acetonitril
-
Rundkolben, Magnetrührer
-
-
Schritt-für-Schritt-Anleitung:
-
4,6-Dimethylchinolin-2-ol (1.0 Äquivalent) in DCM in einem Rundkolben lösen.
-
Die Lösung auf 0 °C abkühlen (Eisbad).
-
NBS (1.1 Äquivalente) portionsweise über einen Zeitraum von 30 Minuten zugeben.
-
Die Reaktion bei 0 °C für 1-2 Stunden rühren und anschließend auf Raumtemperatur erwärmen lassen. Den Fortschritt mittels DC überwachen.
-
Nach Abschluss der Reaktion die Mischung mit Wasser waschen, die organische Phase abtrennen, über MgSO4 trocknen und das Lösungsmittel entfernen.
-
Das Produkt durch Umkristallisation oder Säulenchromatographie reinigen.
-
Protokoll 3: Suzuki-Miyaura-Kreuzkupplung
Dieses Protokoll verwendet das im vorherigen Schritt synthetisierte Brom-Derivat zur Einführung von Aryl- oder Heteroarylgruppen.[13][14][15]
-
Rationale: Der katalytische Zyklus der Suzuki-Reaktion involviert die oxidative Addition des Arylhalogenids an einen Palladium(0)-Komplex, gefolgt von einer Transmetallierung mit dem Boronsäure-Derivat (aktiviert durch eine Base) und einer reduktiven Eliminierung, die das gekoppelte Produkt freisetzt und den Katalysator regeneriert.[12]
-
Materialien:
-
Brom-4,6-dimethylchinolin-2-ol-Derivat (1.0 Äquivalent)
-
Arylboronsäure (1.5 Äquivalente)
-
Palladium(II)-acetat (Pd(OAc)2) (2-5 mol%)
-
Phosphinligand (z.B. SPhos, XPhos oder Triphenylphosphin) (4-10 mol%)
-
Kaliumphosphat (K3PO4) oder Cäsiumcarbonat (Cs2CO3) (2.0-3.0 Äquivalente)
-
Lösungsmittelsystem (z.B. 1,4-Dioxan/Wasser 4:1)
-
Schlenk-Rohr oder Mikrowellenreaktor
-
-
Schritt-für-Schritt-Anleitung:
-
In einem Schlenk-Rohr das Brom-Derivat, die Arylboronsäure, die Base, den Palladium-Katalysator und den Liganden einwiegen.
-
Das Rohr evakuieren und mit einem Inertgas (Argon oder Stickstoff) spülen. Diesen Vorgang dreimal wiederholen.
-
Das entgaste Lösungsmittelsystem über eine Spritze zugeben.
-
Die Reaktionsmischung unter Inertgasatmosphäre bei 80-110 °C für 6-24 Stunden erhitzen, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Die Mischung auf Raumtemperatur abkühlen und durch eine kurze Kieselgelsäule (Celite-Pad) filtrieren, um den Katalysator zu entfernen. Mit Ethylacetat nachspülen.
-
Das Filtrat mit Wasser waschen, die organische Phase trocknen und einengen.
-
Das Rohprodukt mittels Säulenchromatographie reinigen.
-
Abbildung 2: Workflow für das Protokoll der Suzuki-Miyaura-Kreuzkupplung.
Teil 3: Protokolle für das biologische Screening
Nach der Synthese und Reinigung ist der nächste entscheidende Schritt die Evaluierung der biologischen Aktivität. Die Auswahl der Assays sollte auf den bekannten pharmakologischen Profilen von Chinolin-Derivaten basieren.[16][17]
Protokoll 4: Zytotoxizitäts-Screening mittels MTT-Assay
Der MTT-Assay ist ein kolorimetrischer Standardtest zur Bestimmung der zellulären metabolischen Aktivität, die als Indikator für die Zellviabilität dient.[18] Er eignet sich hervorragend für ein primäres High-Throughput-Screening.
-
Prinzip: Lebensfähige Zellen mit aktiven Mitochondrien reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch Dehydrogenase-Enzyme zu einem violetten, unlöslichen Formazan-Produkt.[19][20] Die Menge des produzierten Formazans, die spektrophotometrisch gemessen wird, ist direkt proportional zur Anzahl der lebenden Zellen.
-
Materialien:
-
Humane Krebszelllinien (z.B. HeLa, MCF-7, A549)
-
Zellkulturmedium (z.B. DMEM), fötales Kälberserum (FKS), Penicillin/Streptomycin
-
96-Well-Zellkulturplatten
-
MTT-Lösung (5 mg/mL in PBS), sterilfiltriert
-
Solubilisierungslösung (z.B. DMSO oder 10% SDS in 0.01 M HCl)
-
Mikroplatten-Lesegerät (ELISA-Reader)
-
-
Schritt-für-Schritt-Anleitung:
-
Zellaussaat: Zellen in der exponentiellen Wachstumsphase ernten und in einer 96-Well-Platte in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium aussäen. Die Platte 24 Stunden bei 37 °C und 5% CO2 inkubieren, damit die Zellen anhaften können.
-
Behandlung mit Substanzen: Stammlösungen der synthetisierten Derivate in DMSO herstellen. Eine serielle Verdünnungsreihe der Substanzen in Kulturmedium vorbereiten und zu den Zellen geben (Endvolumen 200 µL/Well). Wells mit nur Lösungsmittel (DMSO) dienen als Negativkontrolle.
-
Inkubation: Die Platte für 48 oder 72 Stunden bei 37 °C und 5% CO2 inkubieren.
-
MTT-Zugabe: Nach der Inkubation 20 µL der MTT-Lösung (5 mg/mL) in jedes Well geben und die Platte für weitere 2-4 Stunden inkubieren.
-
Solubilisierung: Das Medium vorsichtig entfernen und 150 µL der Solubilisierungslösung (DMSO) in jedes Well geben. Die Platte auf einem Schüttler für 15 Minuten inkubieren, um die Formazan-Kristalle vollständig aufzulösen.
-
Messung: Die Extinktion bei 570 nm mit einer Referenzwellenlänge von 630 nm in einem Mikroplatten-Lesegerät messen.
-
Analyse: Die prozentuale Zellviabilität im Vergleich zur Lösungsmittelkontrolle berechnen und Dosis-Wirkungs-Kurven erstellen, um den IC50-Wert (die Konzentration, die das Zellwachstum um 50% hemmt) zu bestimmen.
-
| Derivat | Modifikation | IC₅₀ (µM) gegen HeLa |
| Start-1 | 4,6-Dimethylchinolin-2-ol | > 100 |
| Derivat-A1 | 2-Methoxy | 75.4 |
| Derivat-A2 | 2-Benzyloxy | 42.1 |
| Derivat-B1 | 3-Phenyl (via Suzuki) | 15.8 |
| Derivat-B2 | 3-(4-Fluorophenyl) (via Suzuki) | 8.2 |
| Tabelle 1: Beispielhafte Darstellung von Zytotoxizitätsdaten aus einem MTT-Screening. |
Protokoll 5: Antimikrobielles Screening (Bestimmung der minimalen Hemmkonzentration - MHK)
Dieses Protokoll bestimmt die geringste Konzentration einer Substanz, die das sichtbare Wachstum eines Mikroorganismus hemmt.[21]
-
Prinzip: Die Bouillon-Mikrodilutionsmethode wird verwendet, um serielle Verdünnungen der Testsubstanzen in einer 96-Well-Platte zu erstellen, die dann mit einer standardisierten Bakterien- oder Pilzsuspension inokuliert werden. Nach der Inkubation wird das Wachstum visuell oder spektrophotometrisch beurteilt.[22]
-
Materialien:
-
Bakterienstämme (z.B. Staphylococcus aureus, Escherichia coli)
-
Pilzstämme (z.B. Candida albicans)
-
Müller-Hinton-Bouillon (MHB) für Bakterien, RPMI-Medium für Pilze
-
Sterile 96-Well-Platten
-
Standard-Antibiotika (z.B. Ampicillin, Ciprofloxacin) als Positivkontrolle
-
-
Schritt-für-Schritt-Anleitung:
-
100 µL steriles Nährmedium in alle Wells einer 96-Well-Platte geben.
-
100 µL der Substanz-Stammlösung (z.B. 1024 µg/mL) in die erste Spalte geben und gut mischen.
-
100 µL aus der ersten Spalte in die zweite Spalte überführen, um eine zweifache serielle Verdünnung zu erstellen. Diesen Vorgang über die Platte wiederholen.
-
Eine standardisierte Inokulums-Suspension der Mikroorganismen (ca. 5 x 105 KBE/mL) vorbereiten.
-
Jedes Well mit 10 µL der Inokulums-Suspension beimpfen. Eine Wachstumskontrolle (ohne Substanz) und eine Sterilitätskontrolle (ohne Inokulum) mitführen.
-
Die Platten bei 37 °C für 18-24 Stunden (Bakterien) oder bei 35 °C für 24-48 Stunden (Pilze) inkubieren.
-
Die MHK ist die niedrigste Konzentration der Substanz, bei der kein sichtbares Wachstum (keine Trübung) zu beobachten ist.
-
Protokoll 6: Antioxidatives Potenzial mittels DPPH-Radikalfänger-Assay
Dieser Assay misst die Fähigkeit einer Verbindung, das stabile freie Radikal 2,2-Diphenyl-1-picrylhydrazyl (DPPH) zu neutralisieren.
-
Prinzip: Das DPPH-Radikal hat eine intensive violette Farbe mit einer maximalen Absorption um 517 nm. In Gegenwart eines Antioxidans, das ein Wasserstoffatom oder ein Elektron abgeben kann, wird das Radikal reduziert und die Lösung entfärbt sich. Der Grad der Entfärbung ist proportional zur antioxidativen Aktivität.[23][24]
-
Materialien:
-
DPPH (2,2-Diphenyl-1-picrylhydrazyl)
-
Methanol
-
Testsubstanzen und Standard-Antioxidans (z.B. Ascorbinsäure, Trolox)
-
96-Well-Platte, Spektrophotometer
-
-
Schritt-für-Schritt-Anleitung:
-
Eine 0.1 mM DPPH-Lösung in Methanol frisch herstellen.
-
Verschiedene Konzentrationen der Testsubstanzen in Methanol vorbereiten.
-
In einer 96-Well-Platte 50 µL jeder Substanzverdünnung mit 150 µL der DPPH-Lösung mischen.
-
Die Platte im Dunkeln bei Raumtemperatur für 30 Minuten inkubieren.
-
Die Extinktion bei 517 nm messen.
-
Die prozentuale Radikalfänger-Aktivität nach folgender Formel berechnen: Prozentuale Hemmung = [(AKontrolle - AProbe) / AKontrolle] x 100
-
Den EC50-Wert (die Konzentration, die 50% der DPPH-Radikale abfängt) aus der Konzentrations-Wirkungs-Kurve bestimmen.
-
Zusammenfassung und Ausblick
Dieser Leitfaden bietet eine strukturierte und wissenschaftlich fundierte Grundlage für die Derivatisierung von 4,6-Dimethylchinolin-2-ol und das anschließende biologische Screening. Durch die Anwendung der beschriebenen synthetischen Protokolle – O-Alkylierung und Suzuki-Miyaura-Kupplung – kann eine diverse Bibliothek von neuen Chinolinon-Derivaten effizient erstellt werden. Die vorgestellten Screening-Protokolle für Zytotoxizität, antimikrobielle Aktivität und antioxidatives Potenzial ermöglichen eine umfassende Erstbewertung des biologischen Profils dieser Verbindungen. Die hieraus gewonnenen Daten bilden die Grundlage für weiterführende Studien zur Struktur-Wirkungs-Beziehung und zur Identifizierung von Leitstrukturen für die Entwicklung neuer Therapeutika.
Referenzen
-
Patel, D. R., & Patel, K. C. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Abgerufen von [Link]
-
Muscia, G. C., et al. (2024). Biological activity of natural 2-quinolinones. Natural Product Research, 39(5). Abgerufen von [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Abgerufen von [Link]
-
Li, B., et al. (2015). Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation/C–C Bond Formation/Cyclization Cascade Reaction. Organic Letters, 17(21), 5268-5271. Abgerufen von [Link]
-
Gurbuz, S., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3295. Abgerufen von [Link]
-
Fujiwara, Y., et al. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 133(10), 3292-3295. Abgerufen von [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. Abgerufen von [Link]
-
Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Abgerufen von [Link]
-
Patel, R. B., et al. (2016). Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs. Der Pharma Chemica, 8(1), 438-446. Abgerufen von [Link]
-
Trevigen. (n.d.). XTT Proliferation Assay Protocol. San Diego State University. Abgerufen von [Link]
-
Topczewska, A. A., & Gevorgyan, V. (2021). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research, 54(10), 2429-2444. Abgerufen von [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Abgerufen von [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. Abgerufen von [Link]
-
Wang, J., et al. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition. Abgerufen von [Link]
-
Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6269. Abgerufen von [Link]
-
Scott, A. D., et al. (2019). New Screening Approaches for Kinases. Royal Society of Chemistry. Abgerufen von [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Abgerufen von [Link]
-
Zhang, H., et al. (2016). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 2(10), 697–703. Abgerufen von [Link]
-
Bio-Rad Laboratories. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Abgerufen von [Link]
-
Caro, C., & Pizarro, L. (2023). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 12(12), 2097. Abgerufen von [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Abgerufen von [Link]
-
Platnieks, O., et al. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International journal of molecular sciences, 22(15), 8265. Abgerufen von [Link]
-
Patel, H., et al. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences, 55, 25-32. Abgerufen von [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. Abgerufen von [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. Abgerufen von [Link]
-
Patel, K. D., et al. (2014). Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. Abgerufen von [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Abgerufen von [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Abgerufen von [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Abgerufen von [Link]
-
Sántha, P., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(21), 6689. Abgerufen von [Link]
-
Patel, D. R., et al. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol. International Letters of Chemistry, Physics and Astronomy, 8, 30-37. Abgerufen von [Link]
-
Oprean, C., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2038. Abgerufen von [Link]
-
da Silva, A. L. P., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS omega, 7(13), 11453–11462. Abgerufen von [Link]
-
Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 103-124. Abgerufen von [Link]
-
Kumar, B. S., et al. (2016). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 6, 1-10. Abgerufen von [Link]
-
El-Damasy, D. A., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Scientific reports, 12(1), 10186. Abgerufen von [Link]
-
Zhang, W., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][8]naphthyrin-5(6H)-one. Tetrahedron, 72(40), 6061-6067. Abgerufen von [Link]
-
Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. Abgerufen von [Link]
-
Le, C., et al. (2017). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Organic letters, 19(19), 5094–5097. Abgerufen von [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. pulsus.com [pulsus.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 4,6-Dimethylquinolin-2-ol Anticancer Activity
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Notably, quinoline derivatives have emerged as promising candidates in oncology, demonstrating potent anticancer effects through diverse mechanisms of action.[2][3][4] These mechanisms include the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical signaling pathways that drive tumor growth.[4][5]
This technical guide focuses on 4,6-Dimethylquinolin-2-ol, a specific derivative whose anticancer potential warrants systematic investigation. We present a comprehensive suite of validated in vitro assays designed to elucidate its cytotoxic and cytostatic effects on cancer cells. The protocols herein are designed to be self-validating, providing researchers with a robust framework to determine the compound's half-maximal inhibitory concentration (IC₅₀), and to dissect its mechanistic underpinnings, specifically its ability to induce apoptosis and modulate cell cycle progression.
Experimental Rationale: A Multi-Faceted Approach
To construct a comprehensive profile of 4,6-Dimethylquinolin-2-ol's anticancer activity, a multi-assay approach is essential. We will begin with a foundational cytotoxicity screen to measure the compound's effect on cell viability. Subsequently, a series of more specific assays will probe the primary mechanisms by which the compound may be acting.
This workflow allows for a logical progression from a general assessment of anticancer effect to a more detailed understanding of the cellular events involved.
Caption: Experimental workflow for assessing the anticancer activity of 4,6-Dimethylquinolin-2-ol.
I. Foundational Assay: Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to ~80% confluency.[8]
-
Trypsinize and resuspend cells in fresh complete medium. Perform a cell count to ensure accuracy.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).[9]
-
Include wells for "medium only" blanks.
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of 4,6-Dimethylquinolin-2-ol in DMSO.
-
Create a series of dilutions of the compound in complete culture medium. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of 4,6-Dimethylquinolin-2-ol. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Incubation:
-
Following treatment, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Subtract the average absorbance of the "medium only" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Data Presentation: Example IC₅₀ Values
| Cell Line | Cancer Type | 4,6-Dimethylquinolin-2-ol IC₅₀ (µM) after 48h |
| MCF-7 | Breast | Example: 15.2 ± 1.8 |
| A549 | Lung | Example: 22.5 ± 2.5 |
| HCT116 | Colon | Example: 11.8 ± 1.3 |
II. Mechanistic Assays: Unraveling the Mode of Action
Based on the calculated IC₅₀ values, subsequent experiments should be conducted at concentrations around the IC₅₀ to investigate the underlying mechanisms of cell death.
A. Apoptosis Detection
Apoptosis is a key mechanism of action for many anticancer agents.[12] We will employ a multi-pronged approach to confirm its induction by 4,6-Dimethylquinolin-2-ol.
Caption: Key events in apoptosis and their corresponding detection assays.
1. Mitochondrial Membrane Potential (JC-1 Assay)
A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a lipophilic, cationic probe that can be used to assess this change. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence.[13] Upon depolarization of the mitochondrial membrane, JC-1 reverts to its monomeric form in the cytoplasm, emitting green fluorescence.[13] A shift from red to green fluorescence is indicative of apoptosis.
-
Cell Treatment: Seed and treat cells with 4,6-Dimethylquinolin-2-ol (at its IC₅₀ concentration) in a 6-well plate or on coverslips as for other assays. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
JC-1 Staining:
-
Washing:
-
Discard the staining solution and wash the cells twice with pre-warmed assay buffer or PBS.[14]
-
-
Analysis:
-
Flow Cytometry: Harvest the cells, resuspend in assay buffer, and analyze immediately. Healthy cells will show high red fluorescence (FL2 channel), while apoptotic cells will show high green fluorescence (FL1 channel).
-
Fluorescence Microscopy: Mount coverslips and observe under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
2. Phosphatidylserine Externalization (Annexin V Staining)
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS in the presence of calcium, and when conjugated to a fluorophore (e.g., FITC), it can be used to identify apoptotic cells via flow cytometry.[15] Propidium Iodide (PI) is often co-stained to differentiate early apoptotic cells (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive).
-
Cell Preparation: Treat cells with 4,6-Dimethylquinolin-2-ol as described previously. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples by flow cytometry within one hour.
-
3. Executioner Caspase Activity (Caspase-3/7 Assay)
Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[18] Their activation leads to the cleavage of critical cellular proteins. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[19] Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
-
Assay Setup: Seed cells in a white-walled 96-well plate and treat with 4,6-Dimethylquinolin-2-ol as in the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Data Presentation: Example Apoptosis Assay Results
| Assay | Parameter Measured | Vehicle Control | 4,6-Dimethylquinolin-2-ol (IC₅₀) |
| JC-1 | % Green Fluorescent Cells | Example: 4.5% | Example: 45.2% |
| Annexin V/PI | % Apoptotic Cells (Annexin V+/PI-) | Example: 3.8% | Example: 38.9% |
| Caspase-3/7 | Relative Luminescence Units (RLU) | Example: 1,500 | Example: 12,500 |
B. Cell Cycle Analysis
Anticancer compounds can exert their effects by halting the cell cycle at specific checkpoints, preventing cell proliferation.[3] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6] PI is an intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.[6]
-
Cell Treatment: Seed cells in 6-well plates and treat with 4,6-Dimethylquinolin-2-ol at the IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[21]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
Data Presentation: Example Cell Cycle Analysis Results
| Cell Cycle Phase | Vehicle Control (%) | 4,6-Dimethylquinolin-2-ol (IC₅₀) (%) |
| G0/G1 | Example: 55.4 | Example: 25.1 |
| S | Example: 24.1 | Example: 15.3 |
| G2/M | Example: 20.5 | Example: 59.6 |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of 4,6-Dimethylquinolin-2-ol as a potential anticancer agent. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of its biological activity. Positive and significant results from this assay cascade would justify further investigation into more specific molecular targets and progression into in vivo animal models to assess therapeutic efficacy and safety.
References
-
ResearchGate. (n.d.). Quinoline derivatives with potential anticancer activity. Retrieved January 21, 2026, from [Link]
-
Bhatia, V. K., & Kagan, J. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31335-31350. [Link]
-
MDPI. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Molecules, 27(15), 4786. [Link]
-
ScienceDirect. (2022). Review on recent development of quinoline for anticancer activities. Materials Today: Proceedings, 62(P7), 3984-3991. [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(2), 1018-1033. [Link]
-
National Center for Biotechnology Information. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Pharmaceuticals, 15(10), 1243. [Link]
-
MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(23), 7808. [Link]
-
National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved January 21, 2026, from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2148, 13-19. [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved January 21, 2026, from [Link]
-
ScienceDirect. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved January 21, 2026, from [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved January 21, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. stemcell.com [stemcell.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Antimicrobial Screening of 4,6-Dimethylquinolin-2-ol Derivatives
Introduction
Quinoline derivatives have long been a cornerstone in the development of antimicrobial agents, with their mechanism of action often involving the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][2][3][4] This leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[1][5] The emergence of drug-resistant pathogens necessitates a continuous search for novel antimicrobial compounds.[6] 4,6-Dimethylquinolin-2-ol and its derivatives represent a promising class of molecules for exploration. This guide provides a comprehensive framework for the systematic antimicrobial screening of these compounds, designed for researchers, scientists, and drug development professionals.
The following protocols are structured to provide a logical progression from initial broad-spectrum screening to more detailed characterization of antimicrobial activity. This workflow is designed to be both time and cost-efficient, enabling the rapid identification of promising lead compounds.[7][8]
Part 1: Initial Screening for Antimicrobial Activity
The first step in evaluating a new chemical entity is to determine its general antimicrobial potential against a representative panel of microorganisms.[9] This initial screen helps to identify whether a derivative possesses antibacterial or antifungal properties and provides a preliminary indication of its spectrum of activity.
Test Organisms
A standard panel of microorganisms should be used for the initial screening to ensure comparability of results. The following strains, recommended by the Clinical and Laboratory Standards Institute (CLSI), are suggested:
-
Gram-positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungi (Yeast):
-
Candida albicans (e.g., ATCC 90028)
-
Preliminary Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used, cost-effective technique for initial screening.[10][11] It provides a qualitative assessment of antimicrobial activity.
Protocol: Agar Well Diffusion
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Evenly swab the entire surface of the agar plates with the prepared microbial suspension.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the 4,6-Dimethylquinolin-2-ol derivative solution (at a known concentration, e.g., 1 mg/mL in a suitable solvent like DMSO) into each well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: A well containing only the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Part 2: Quantitative Assessment of Antimicrobial Activity
Compounds that show promising activity in the initial screen should be further evaluated to determine their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14] The broth microdilution method is a standard and widely accepted technique for determining MIC values.[8][15][16]
Protocol: Broth Microdilution for MIC
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to wells 2 through 12.
-
Compound Dilution:
-
Add 100 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no inoculum).
-
-
Inoculum Preparation: Adjust the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Inoculation: Add 50 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader to measure optical density.[8]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC/MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.[17][18][19] This assay is performed as a follow-up to the MIC test.
Protocol: MBC/MFC Determination
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the agar plates at the appropriate temperature and duration for the test organism.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[18][19]
| Parameter | Description | Method |
| Zone of Inhibition | Qualitative measure of antimicrobial activity. | Agar Well Diffusion |
| MIC | Lowest concentration that inhibits visible growth.[14] | Broth Microdilution[15] |
| MBC/MFC | Lowest concentration that kills ≥99.9% of the inoculum.[19] | Subculturing from MIC wells |
Part 3: Elucidating the Mechanism and Dynamics of Action
For the most promising derivatives, further studies are warranted to understand their mode and speed of action.
Time-Kill Kinetics Assay
This assay provides insight into the rate at which an antimicrobial agent kills a microbial population and helps to distinguish between bactericidal and bacteriostatic activity.[20][21][22] A bactericidal agent is generally defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL.[20][23]
Protocol: Time-Kill Kinetics Assay
-
Inoculum Preparation: Prepare a standardized bacterial suspension in the appropriate broth.
-
Test Setup: To flasks containing the broth, add the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and the bacterial inoculum to achieve a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.[17][24] Include a growth control flask without the compound.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate onto agar plates to determine the viable cell count (CFU/mL).[24]
-
Incubation and Counting: Incubate the plates and count the colonies to calculate the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is indicative of bactericidal activity.[20]
Anti-Biofilm Activity Assessment
Many chronic infections are associated with microbial biofilms, which are inherently more resistant to antimicrobial agents. The crystal violet assay is a common method to quantify biofilm formation and its inhibition.[25][26][27]
Protocol: Crystal Violet Biofilm Assay
-
Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of a diluted overnight culture of a biofilm-forming bacterium (e.g., P. aeruginosa or S. aureus) and 100 µL of the test compound at various concentrations.[25][28] Include a growth control without the compound.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.[29]
-
Washing: Gently aspirate the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.[25]
-
Fixation: Fix the biofilms by air-drying or with methanol.[27]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[28]
-
Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.[29]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[26][29]
-
Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at approximately 590 nm using a microplate reader.[25][27] A reduction in absorbance compared to the control indicates biofilm inhibition.
Visualization of Workflows
Caption: A streamlined workflow for the antimicrobial screening of novel compounds.
Sources
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. scilit.com [scilit.com]
- 6. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 7. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjpms.in [mjpms.in]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. microchemlab.com [microchemlab.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. grokipedia.com [grokipedia.com]
- 20. emerypharma.com [emerypharma.com]
- 21. nelsonlabs.com [nelsonlabs.com]
- 22. scribd.com [scribd.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. actascientific.com [actascientific.com]
- 25. Crystal violet assay [bio-protocol.org]
- 26. Protocols · Benchling [benchling.com]
- 27. Crystal violet staining protocol | Abcam [abcam.com]
- 28. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. static.igem.org [static.igem.org]
Cell lines for testing cytotoxicity of 4,6-Dimethylquinolin-2-ol
Application Notes & Protocols
Topic: Selecting and Utilizing Cell Lines for Evaluating the In Vitro Cytotoxicity of 4,6-Dimethylquinolin-2-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Imperative for Cytotoxicity Profiling
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] 4,6-Dimethylquinolin-2-ol, a derivative of the quinolin-2-one (or carbostyril) subclass, represents a novel chemical entity with unexplored therapeutic potential. Given that substitutions on the quinoline ring, such as methyl and hydroxyl/oxo groups, can significantly influence biological activity, a thorough investigation into its cytotoxic profile is a mandatory first step in the drug discovery pipeline.[4]
This guide serves as a comprehensive resource for establishing a robust in vitro testing strategy to characterize the cytotoxic effects of 4,6-Dimethylquinolin-2-ol. We will delve into the rationale for selecting an appropriate panel of cell lines, provide detailed, field-proven protocols for key cytotoxicity assays, and discuss the interpretation of results to guide further mechanistic studies. The objective is to build a self-validating experimental framework to accurately determine the compound's potency, selectivity, and potential mode of action.
Foundational Principle: What Are We Measuring?
In vitro cytotoxicity assays are designed to quantify the degree to which a substance can damage or kill cells.[5] These assays do not measure cell death directly but rather infer it by assessing various indicators of cellular health and function. The choice of assay dictates the specific endpoint being measured, which can include:
-
Metabolic Activity: Measures the rate of enzymatic reactions, primarily in the mitochondria. A decrease in metabolic activity is often an early indicator of cytotoxicity.
-
Cell Membrane Integrity: Healthy cells maintain an intact plasma membrane. Assays that detect the leakage of intracellular components (like enzymes) into the culture medium quantify membrane rupture, a hallmark of necrosis.
-
Apoptosis and Programmed Cell Death: Measures specific molecular events associated with programmed cell death, such as the externalization of phosphatidylserine or the activation of caspases.[6]
A multi-assay approach is highly recommended to build a comprehensive cytotoxic profile and reduce the risk of false negatives or misleading results from a single method.[7]
Strategic Selection of Cell Lines
The choice of cell lines is arguably the most critical decision in designing a cytotoxicity study. A well-chosen panel can reveal not only the potency of 4,6-Dimethylquinolin-2-ol but also its cancer-type specificity and its therapeutic index (selectivity for cancer cells over normal cells).
Rationale for a Diversified Panel
Quinoline derivatives have demonstrated broad anticancer activity across various tumor types.[1] Therefore, an initial screening panel should include cell lines from diverse histological origins. Furthermore, including a non-cancerous cell line is essential for calculating a Selectivity Index (SI) , which provides a preliminary measure of the compound's therapeutic window.[8][9]
SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells
A higher SI value indicates greater selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.
Recommended Cell Line Panel
The following table outlines a suggested starting panel for assessing the cytotoxicity of 4,6-Dimethylquinolin-2-ol, based on cell lines frequently used in the evaluation of other quinoline derivatives.[1][2][3][10][11]
| Cell Line | Cancer Type / Tissue of Origin | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive (ER+). A standard for breast cancer studies.[2][10][11] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer (TNBC). Often more aggressive and chemoresistant.[2] |
| A549 | Lung Carcinoma | A widely used model for non-small cell lung cancer (NSCLC).[3][11] |
| HCT-116 | Colorectal Carcinoma | Represents a common gastrointestinal cancer; proficient in DNA mismatch repair.[11] |
| HepG2 | Hepatocellular Carcinoma | A well-differentiated liver cancer line, useful for assessing potential hepatotoxicity.[1][11] |
| HEK293 | Human Embryonic Kidney (Non-Cancerous) | A common, robust non-cancerous cell line for determining selectivity.[8][9] |
Core Cytotoxicity Assays: A Comparative Overview
We recommend a tiered approach, starting with a metabolic assay for initial screening, followed by a membrane integrity assay to differentiate cytotoxic mechanisms.
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[8][12] | Cell viability and metabolic activity.[12] | Well-established, high sensitivity, and cost-effective.[12] | Requires a solubilization step; can be affected by compounds that alter cellular metabolism.[12] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis (membrane damage).[7] | Cell membrane integrity (necrosis). | Non-radioactive, simple, and reliable for measuring direct cell lysis. | Less sensitive for detecting apoptosis or anti-proliferative effects that do not involve membrane rupture. |
Detailed Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Line Maintenance: Culture all cell lines according to the supplier's recommendations (e.g., ATCC). Typically, this involves using DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified 5% CO₂ atmosphere.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth and viability.
-
Compound Stock Preparation: Prepare a high-concentration stock solution of 4,6-Dimethylquinolin-2-ol (e.g., 10-100 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.
-
Causality: DMSO is a universal solvent for many organic compounds. However, high concentrations can be toxic to cells. The final concentration in the culture medium should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[13]
-
Experimental Workflow Diagram
Caption: General workflow for in vitro cytotoxicity assessment.
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies described by Mosmann and is widely used for evaluating quinoline derivatives.[8][9]
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.
-
Expertise: The seeding density must be optimized for each cell line to ensure cells are in the logarithmic growth phase during the experiment. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion.
-
-
Compound Treatment: Prepare serial dilutions of 4,6-Dimethylquinolin-2-ol in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.
-
Self-Validation: Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration. This represents 100% viability.
-
Medium Blank: Wells with medium but no cells, to measure background absorbance.
-
Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Probing the Mechanism: Apoptosis Detection
If 4,6-Dimethylquinolin-2-ol shows significant cytotoxicity, the next logical step is to determine if it induces programmed cell death (apoptosis), a common mechanism for quinoline-based anticancer agents.[6][14][15]
Principle of Annexin V / Propidium Iodide (PI) Staining
During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between different cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Potential Signaling Pathway: Intrinsic Apoptosis
Many cytotoxic quinoline derivatives induce apoptosis via the intrinsic (mitochondrial) pathway.[6][14][16] This involves mitochondrial permeabilization, the release of cytochrome c, and the activation of a caspase cascade.
Caption: A potential intrinsic apoptosis pathway induced by quinoline derivatives.
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with 4,6-Dimethylquinolin-2-ol at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the plate with PBS and trypsinize the adherent cells. Combine the trypsinized cells with the collected medium.
-
Expertise: It is critical to collect the floating cells, as these are often the apoptotic population. Discarding them will lead to a significant underestimation of cell death.
-
-
Cell Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial cytotoxic evaluation of 4,6-Dimethylquinolin-2-ol. The data generated from these protocols will establish its potency (IC₅₀ values), tumor cell selectivity (SI), and primary mode of cell death (e.g., necrosis vs. apoptosis).
Positive results should prompt further investigation into specific molecular mechanisms. Based on the known activities of related quinoline compounds, promising avenues for follow-up studies include:
-
Cell Cycle Analysis: To determine if the compound causes arrest at specific cell cycle checkpoints.[6][10]
-
Reactive Oxygen Species (ROS) Detection: To investigate the role of oxidative stress in inducing cell death.[14][17]
-
Western Blot Analysis: To quantify changes in the expression of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases, PARP) or other relevant signaling pathways.[6][15]
By employing this systematic and multi-faceted approach, researchers can efficiently and accurately characterize the cytotoxic profile of 4,6-Dimethylquinolin-2-ol, paving the way for its further development as a potential therapeutic agent.
References
- BenchChem. (2025).
- Yadav, P., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
- ResearchGate. (n.d.).
- Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
- ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- BenchChem. (2025).
- NIH. (2019).
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Life Science Applic
- MDPI. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines.
- DUT. (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.
- MDPI. (2022).
- NIH. (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
- MDPI. (n.d.).
- Begum, H., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910-926.
- MDPI. (2024). Novel 4-alkoxy Meriolin Congeners Potently Induce Apoptosis in Leukemia and Lymphoma Cells.
- BenchChem. (2025).
- Kim, Y. R., et al. (2022). Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. Antioxidants, 11(1), 117.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. opentrons.com [opentrons.com]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4- h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Platform Analytical Strategy for the Characterization of 4,6-Dimethylquinolin-2-ol
Application Note & Standard Operating Protocols
Abstract: This technical guide provides a comprehensive, multi-platform analytical strategy for the definitive characterization of 4,6-Dimethylquinolin-2-ol. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities.[1] As such, robust and reliable analytical methods are paramount for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of novel derivatives like 4,6-Dimethylquinolin-2-ol. This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, and the protocols are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.[2][3][4]
Introduction and Physicochemical Profile
4,6-Dimethylquinolin-2-ol, also known as 4,6-dimethylcarbostyril, belongs to the quinolin-2-one class of heterocyclic compounds. These molecules can exist in a tautomeric equilibrium between the keto (amide) and enol (hydroxyl) forms, with the keto form generally being more stable. Understanding the fundamental physicochemical properties is the first step in developing robust analytical methods.
Chemical Identity of 4,6-Dimethylquinolin-2-ol:
| Property | Value | Source |
| IUPAC Name | 4,6-Dimethyl-1H-quinolin-2-one | PubChem |
| Synonyms | 4,6-Dimethylcarbostyril, 4,6-Dimethyl-2-quinolone | PubChem |
| Molecular Formula | C₁₁H₁₁NO | PubChem |
| Molecular Weight | 173.21 g/mol | PubChem |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)C=C(N2)C | PubChem |
| InChI Key | FSYKKLYZXJRPCJ-UHFFFAOYSA-N | PubChem |
Note: Specific experimental data for properties like melting point and solubility are not widely available. Method development should, therefore, include initial solubility screening in common analytical solvents.
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a novel chemical entity. Each technique provides orthogonal information, which, when combined, offers a complete profile of the molecule's identity, purity, and structure.
Sources
Application of 4,6-Dimethylquinolin-2-ol in nematicidal studies
An Application Guide for the Investigation of 4,6-Dimethylquinolin-2-ol in Nematicidal Studies
Introduction: The Quest for Novel Nematicides
Plant-parasitic nematodes (PPNs) represent a significant and persistent threat to global agriculture, inflicting an estimated $173 billion in crop losses annually.[1] These microscopic roundworms parasitize plant roots, leading to diminished crop yield and quality.[2][3] For decades, control has relied on a limited arsenal of chemical nematicides, many of which are now being phased out due to environmental and human health concerns.[4] This regulatory pressure, coupled with the rise of nematicide-resistant nematode populations, has created an urgent need for new, effective, and safer control agents.
The quinolin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, known to be a core component in compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6][7][8] Recent explorations into this chemical class have revealed promising anthelmintic and nematicidal potential.[9][10][11] For instance, the quinoline derivative ABX464 has demonstrated significant activity against the parasitic nematode Haemonchus contortus and the model organism Caenorhabditis elegans.[9][10]
This application note focuses on 4,6-Dimethylquinolin-2-ol , a specific derivative within this promising class. While direct nematicidal data for this compound is not yet published, its structural relation to other bioactive quinolines makes it a compelling candidate for investigation. This document serves as a comprehensive guide for researchers, providing a robust framework of protocols and theoretical grounding to systematically evaluate the nematicidal potential of 4,6-Dimethylquinolin-2-ol, from initial hypothesis to in vivo validation.
Proposed Mechanism of Action: Targeting Core Nematode Physiology
The precise molecular target of most quinoline-based nematicides is still an active area of research. However, based on studies of related compounds and the general neurotoxic and metabolic disruption caused by other nematicides, we can propose several plausible mechanisms of action for 4,6-Dimethylquinolin-2-ol in nematodes.
One potential target is the nematode's energy metabolism pathway. Certain quinoline derivatives have been identified as potential inhibitors of succinate dehydrogenase (SDH) , a critical enzyme in the mitochondrial electron transport chain.[12] Inhibition of SDH would disrupt ATP production, leading to paralysis and death. Another hypothesized target is the nervous system. Quinoline compounds could interfere with neurotransmitter receptors or ion channels essential for nematode movement and sensory function. A forward genetic screen in C. elegans has been instrumental in identifying such molecular targets for other nematicide classes.[4] Furthermore, studies on the quinoline ABX464 in H. contortus have predicted an aldo-keto reductase as a potential target, suggesting a role in detoxification or metabolic pathways.[10]
The proposed pathway below illustrates the potential disruption of the mitochondrial electron transport chain, a high-probability target for novel nematicidal agents.
Caption: Proposed inhibition of Succinate Dehydrogenase (SDH) by 4,6-Dimethylquinolin-2-ol.
Experimental Workflow: A Phased Approach to Nematicidal Evaluation
A systematic evaluation is critical to determine the efficacy and potential of a novel compound. The following workflow outlines a phased approach, beginning with rapid in vitro screens using a model organism and progressing to more complex assays with target plant-parasitic nematodes and host plants.
Caption: Phased experimental workflow for evaluating nematicidal activity.
Protocols for Nematicidal Activity Assessment
The following protocols are adapted from established methodologies for nematicide screening and provide a self-validating framework through the inclusion of appropriate controls.[13][14][15]
Protocol 1: In Vitro Juvenile Mortality Assay
This assay provides a rapid assessment of the direct lethal effect of the compound on nematode juveniles. The free-living nematode Caenorhabditis elegans is an excellent primary screening model due to its short life cycle and ease of culture, and its use has been validated for identifying compounds active against parasitic species.[16][17][18] The assay should also be performed on a target PPN, such as second-stage juveniles (J2s) of Meloidogyne incognita (root-knot nematode).
Materials:
-
4,6-Dimethylquinolin-2-ol
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Synchronized culture of C. elegans (L4 stage) or freshly hatched M. incognita (J2s)
-
M9 buffer (for C. elegans) or sterile distilled water
-
96-well flat-bottom microtiter plates
-
Positive Control: A known nematicide (e.g., Abamectin or Carbofuran)
-
Negative Control: Solvent (e.g., 0.5% DMSO in M9 buffer/water)
-
Stereomicroscope
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of 4,6-Dimethylquinolin-2-ol in DMSO. Create a series of working solutions by serial dilution in the negative control solution to achieve final test concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). The final DMSO concentration in all wells should not exceed 0.5%.
-
Assay Setup: To each well of a 96-well plate, add 90 µL of the appropriate test solution (or control).
-
Nematode Addition: Add 10 µL of M9 buffer or water containing approximately 20-30 synchronized nematodes to each well.
-
Incubation: Seal the plates with paraffin film to prevent evaporation and incubate at a constant temperature (20°C for C. elegans, 27°C for M. incognita) for 24, 48, and 72 hours.
-
Mortality Assessment: At each time point, count the number of dead versus live nematodes under a stereomicroscope. A nematode is considered dead if it is motionless and does not respond to gentle prodding with a fine probe.[14]
-
Data Analysis: Calculate the percentage of mortality for each concentration, corrected for control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) value using probit analysis software.
Protocol 2: In Vitro Egg Hatch Inhibition (Ovicidal) Assay
This assay determines the compound's ability to prevent nematode eggs from hatching, a critical control point in the nematode life cycle.
Materials:
-
Egg masses of Meloidogyne incognita
-
Test solutions of 4,6-Dimethylquinolin-2-ol (prepared as in Protocol 1)
-
0.5% sodium hypochlorite (NaOCl) solution
-
24-well plates
-
Sterile distilled water
-
Positive and Negative Controls (as in Protocol 1)
-
Inverted microscope
Procedure:
-
Egg Extraction: Gently pick mature M. incognita egg masses from infected tomato roots. Dissolve the gelatinous matrix by agitating them in a 0.5% NaOCl solution for 3-4 minutes to release the eggs.[13]
-
Washing: Immediately pour the egg suspension through a 25 µm sieve and rinse thoroughly with sterile distilled water to remove all traces of NaOCl.
-
Assay Setup: Resuspend the cleaned eggs in sterile water. In each well of a 24-well plate, add 1 mL of the test solution (or control).
-
Egg Addition: Add approximately 100-200 eggs to each well.
-
Incubation: Incubate the plates at 27 ± 1°C for up to 7 days.[19]
-
Data Collection: After the incubation period, count the number of hatched second-stage juveniles (J2s) and the number of unhatched eggs in each well.
-
Data Analysis: Calculate the percentage of egg hatch inhibition relative to the negative control.
Protocol 3: In Vivo Nematicidal Efficacy (Pot Study)
This protocol validates the in vitro findings in a setting that mimics agricultural conditions, assessing the compound's ability to protect a host plant from nematode infestation.[15]
Materials:
-
4,6-Dimethylquinolin-2-ol
-
3-4 week old tomato seedlings (a susceptible variety, e.g., 'Rutgers')
-
Sterilized sandy loam soil
-
Meloidogyne incognita J2s
-
15 cm diameter pots
-
Positive Control: A commercial nematicide applied according to label instructions.
-
Negative Control: Untreated, inoculated pots.
-
Uninoculated Control: Untreated, uninoculated pots.
Procedure:
-
Soil Treatment: Prepare the required concentrations of 4,6-Dimethylquinolin-2-ol to be mixed with the soil (e.g., 10, 25, 50 mg/kg of soil). Thoroughly mix the compound into the soil for each treatment group. Fill the pots with the treated soil.
-
Transplanting: Transplant one healthy tomato seedling into each pot. Allow the plants to acclimate for one week.
-
Nematode Inoculation: Inoculate each plant (except the uninoculated control group) with approximately 2,000 freshly hatched M. incognita J2s. Apply the inoculum into three holes made in the soil around the base of the stem.
-
Growth Period: Maintain the pots in a greenhouse under controlled conditions for 45-60 days. Water the plants as needed.
-
Data Harvesting and Assessment: After the growth period, carefully uproot each plant.
-
Plant Growth Parameters: Measure the shoot length, fresh shoot weight, and fresh root weight.
-
Nematode Infestation:
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison and interpretation.
Table 1: In Vitro Nematicidal Activity of 4,6-Dimethylquinolin-2-ol
| Assay Type | Nematode Species | Time Point | LC50 / IC50 (µg/mL) | 95% Confidence Interval |
|---|---|---|---|---|
| Juvenile Mortality | C. elegans | 48h | ||
| Juvenile Mortality | M. incognita | 48h | ||
| Egg Hatch Inhibition | M. incognita | 7 days |
| Positive Control | M. incognita | 48h | | |
Table 2: In Vivo Efficacy of 4,6-Dimethylquinolin-2-ol on Tomato Plants Infested with M. incognita
| Treatment (mg/kg soil) | Shoot Length (cm) | Fresh Shoot Wt. (g) | Fresh Root Wt. (g) | Gall Index (0-5) | Final Nematode Population / 100cm³ soil |
|---|---|---|---|---|---|
| Uninoculated Control | |||||
| Negative Control | |||||
| 4,6-DMQ-2-ol (10) | |||||
| 4,6-DMQ-2-ol (25) | |||||
| 4,6-DMQ-2-ol (50) |
| Positive Control | | | | | |
Conclusion
The quinolin-2-one scaffold is a validated starting point for the development of novel bioactive compounds.[5] While 4,6-Dimethylquinolin-2-ol remains uncharacterized as a nematicide, its chemical structure warrants a thorough investigation. The protocols and workflow detailed in this application note provide a comprehensive, scientifically rigorous framework for researchers to evaluate its potential. By systematically assessing its in vitro lethality and ovicidal activity, and subsequently validating these findings in in vivo plant studies, the true potential of 4,6-Dimethylquinolin-2-ol as a lead compound for a new generation of nematicides can be effectively determined.
References
-
Burns, A. R., et al. (2015). Caenorhabditis elegans is a useful model for anthelmintic discovery. Nature Communications. Available at: [Link]
-
Coke, M. C., Bell, C. J., & Urwin, P. E. (2024). The Use of Caenorhabditis elegans as a Model for Plant-Parasitic Nematodes: What Have We Learned? Annual Review of Phytopathology. Available at: [Link]
-
Meyer, S. L. F., et al. (2004). In-vitro Assays of Meloidogyne incognita and Heterodera glycines for Detection of Nematode-antagonistic Fungi. USDA ARS. Available at: [Link]
-
Shanley, A., et al. (2023). A High-Throughput Phenotypic Screen of the 'Pandemic Response Box' Identifies a Quinoline Derivative with Significant Anthelmintic Activity. Molecules. Available at: [Link]
-
Burglin, T. R., & Ruvkun, G. (2011). Caenorhabditis elegans as a model for parasitic nematodes. ResearchGate. Available at: [Link]
-
Shanley, A., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]
-
Coke, M. C., Bell, C. J., & Urwin, P. E. (2024). The Use of Caenorhabditis elegans as a Model for Plant-Parasitic Nematodes: What Have We Learned? Annual Reviews. Available at: [Link]
-
Lebouvier, N., et al. (2009). Nematocidal and trichomonacidal activities of 2-substituted quinolines. ResearchGate. Available at: [Link]
-
Vieira, P., & de Almeida Engler, J. (2017). In vivo and In vitro Infection of Potato Roots with Plant Parasitic Nematodes for the Assessment of Induced Structural Changes. Bio-protocol. Available at: [Link]
-
Kundu, A., et al. (2021). A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils. Frontiers in Plant Science. Available at: [Link]
-
Coke, M. C., et al. (2024). The Use of Caenorhabditis elegans as a Model for Plant-Parasitic Nematodes: What Have We Learned? ResearchGate. Available at: [Link]
-
AgNema. Nematode Testing. AgNema. Available at: [Link]
-
Chavan, N. D., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]
-
NC Department of Agriculture. Nematode Assay. Agronomic Services. Available at: [Link]
-
Habtamu, A. (2020). Sampling for Plant-Parasitic Nematodes Identification and Diagnosis. University of Georgia. Available at: [Link]
-
Haseeb, A., et al. (2022). In-vitro bioassay of organic nematicides against Root-knot nematode, Meloidogyne incognita. Pure and Applied Biology (PAB). Available at: [Link]
-
Din, M. U., et al. (2019). In vitro and Field Evaluation of Nematicidal Potential of Synthetic Chemicals against Root Knot Nematode Meloidogyne graminicola. CABI Digital Library. Available at: [Link]
-
Bhowmick, T. S., & Kinkel, L. L. (2020). In Vitro Screening of a Culturable Soybean Cyst Nematode Cyst Mycobiome for Potential Biological Control Agents and Biopesticides. Phytopathology. Available at: [Link]
-
Peng, D., et al. (2023). Current advances in the identification of plant nematode diseases: From lab assays to in-field diagnostics. Frontiers in Plant Science. Available at: [Link]
-
Al-Amiery, A. A., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Available at: [Link]
-
Luo, D., et al. (2025). Nematicidal activities and preliminary mechanisms of action of natural quinones against plant parasitic nematodes. Pesticide Biochemistry and Physiology. Available at: [Link]
-
Gzyl-Jurecka, J., et al. (2023). Some examples of quinolin-2(1H)-one derivatives with antifungal activity. ResearchGate. Available at: [Link]
-
Alzahrani, H. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology. Available at: [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics. Available at: [Link]
-
ResearchGate. (2018). Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. Available at: [Link]
-
D'Addabbo, T., et al. (2019). Relationship between Chemical Composition and Nematicidal Activity of Different Essential Oils. Molecules. Available at: [Link]
-
ResearchGate. (2024). Nematicidal activity of different concentrations of compounds against... ResearchGate. Available at: [Link]
-
Grygier, A., et al. (2022). Nematicidal Activity of Organic Food Additives. Molecules. Available at: [Link]
-
Gunturu, S. K., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]
-
Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]
-
Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis. Available at: [Link]
-
Chavan, N. D., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. Nematode Testing [agnema.com]
- 3. Frontiers | Current advances in the identification of plant nematode diseases: From lab assays to in-field diagnostics [frontiersin.org]
- 4. annualreviews.org [annualreviews.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ars.usda.gov [ars.usda.gov]
- 14. Frontiers | A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils [frontiersin.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Caenorhabditis elegans is a useful model for anthelmintic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. thepab.org [thepab.org]
- 20. Agronomic Services - Nematode Assay | NC Agriculture [ncagr.gov]
4,6-Dimethylquinolin-2-ol as an intermediate in organic synthesis
An In-Depth Guide to the Synthesis and Application of 4,6-Dimethylquinolin-2-ol as a Key Intermediate in Organic Synthesis
Introduction: The Quinolinone Core in Modern Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among the vast family of quinoline derivatives, 4,6-dimethylquinolin-2-ol holds a significant position as a versatile and highly functional intermediate. Its true value lies in the strategic placement of its methyl groups and, most importantly, the reactive 2-ol (hydroxy) functionality.
This compound exists in a tautomeric equilibrium with its more stable keto form, 4,6-dimethyl-1H-quinolin-2-one.[4] This keto-enol tautomerism is a critical feature, as the quinolinone (or lactam) form is typically the predominant and more thermodynamically stable species, driving the reactivity and subsequent transformations of the molecule.[4][5] Understanding this equilibrium is fundamental to harnessing its synthetic potential. This guide provides detailed protocols for the synthesis of this intermediate and explores its application in the construction of more complex molecular architectures for research and drug development.
Part 1: Synthesis of the 4,6-Dimethylquinolin-2-ol Intermediate
The most reliable and widely adopted method for synthesizing 2-hydroxyquinolines is the Knorr quinoline synthesis, first described in 1886.[6][7] This reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide. For the synthesis of 4,6-dimethylquinolin-2-ol, the process begins with the formation of the β-ketoanilide from p-toluidine and ethyl acetoacetate.
Causality Behind the Knorr Synthesis
The Knorr synthesis is a powerful tool for creating the 2-hydroxyquinoline core. The reaction proceeds in two conceptual stages:
-
Formation of the β-ketoanilide: The initial reaction between an aniline (p-toluidine) and a β-ketoester (ethyl acetoacetate) forms an enamine intermediate, which then tautomerizes and cyclizes to form the anilide. This step creates the necessary precursor for the key cyclization.
-
Acid-Catalyzed Cyclization: The use of a strong dehydrating acid, typically concentrated sulfuric acid, is critical. The acid protonates the carbonyl oxygen of the amide, activating it. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the anilide attacks the activated carbonyl carbon.[7] Subsequent dehydration and aromatization yield the stable quinolinone ring system. The choice of a strong acid ensures complete cyclization and dehydration, driving the reaction to completion.
Experimental Protocol: Knorr Synthesis of 4,6-Dimethyl-1H-quinolin-2-one
This protocol details the synthesis of the target intermediate, which, as noted, exists predominantly as the quinolinone tautomer.
Step 1: Synthesis of Acetoacet-p-toluidide (Intermediate Anilide)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine p-toluidine (10.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Heat the mixture at 110-120 °C for 1 hour. The mixture will become homogeneous and then gradually solidify.
-
Allow the reaction mixture to cool to room temperature. The crude anilide can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Cyclization to 4,6-Dimethyl-1H-quinolin-2-one
-
Carefully add the crude acetoacet-p-toluidide (19.1 g, 0.1 mol) in small portions to ice-cold concentrated sulfuric acid (50 mL) in a 250 mL beaker, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, stir the mixture at room temperature for 1 hour, then gently heat to 50-60 °C for an additional 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g).
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product in an oven at 80 °C. The product can be further purified by recrystallization from ethanol or acetic acid to yield 4,6-dimethyl-1H-quinolin-2-one as a crystalline solid.
Data Summary: Knorr Synthesis
| Reactants | Reagents/Conditions | Product | Typical Yield |
| p-Toluidine, Ethyl Acetoacetate | 1. Heat (110-120°C) | Acetoacet-p-toluidide | >90% |
| Acetoacet-p-toluidide | Conc. H₂SO₄, 0°C to 60°C | 4,6-Dimethyl-1H-quinolin-2-one | 75-85% |
Workflow for Knorr Quinoline Synthesis
Caption: Conversion to 2-chloro-4,6-dimethylquinoline.
Application 2: Pathway to Complex Drug-like Scaffolds
The 4,6-dimethyl-1H-quinolin-2-one core is a foundational element for constructing molecules with significant pharmacological potential. One such area of interest is in the development of anticancer agents like Tasquinimod. [8]While Tasquinimod itself is a quinoline-3-carboxamide with a different substitution pattern, the synthetic strategies used to build its core are directly applicable to our intermediate. [8][9]This workflow demonstrates how 4,6-dimethyl-1H-quinolin-2-one can be elaborated into a complex quinoline-3-carboxamide scaffold, a class of compounds known for potent biological activity. [10] Synthetic Workflow: From Intermediate to a Tasquinimod-like Scaffold
This multi-step pathway showcases the versatility of the starting intermediate.
-
N-Methylation: The amide nitrogen is first alkylated, typically using a methylating agent like methyl iodide or dimethyl sulfate. This step is crucial as N-substitution is common in many biologically active quinolinones.
-
Vilsmeier-Haack Formylation: This classic reaction introduces a formyl group (-CHO) at the electron-rich C3 position. The Vilsmeier reagent, generated in situ from POCl₃ and DMF, acts as the electrophile.
-
Oxidation: The aldehyde at C3 is oxidized to a carboxylic acid using a suitable oxidizing agent like potassium permanganate or sodium chlorite.
-
Amide Coupling: The resulting carboxylic acid is activated (e.g., with thionyl chloride to form the acid chloride, or using peptide coupling reagents like EDC/HOBt) and then reacted with a desired amine to form the final carboxamide product.
This sequence transforms a relatively simple starting material into a highly functionalized molecule with features common to modern pharmaceuticals.
Workflow for Advanced Scaffold Synthesis
Caption: Pathway to a complex quinoline-3-carboxamide scaffold.
Conclusion
4,6-Dimethylquinolin-2-ol, existing predominantly as its quinolinone tautomer, is more than just a simple heterocyclic compound; it is a powerful and versatile intermediate in organic synthesis. Its straightforward preparation via the Knorr synthesis provides ready access to a scaffold that can be strategically functionalized. The conversion to its 2-chloro derivative unlocks a plethora of opportunities for nucleophilic substitution, while the reactivity of the quinolinone ring allows for the construction of highly decorated, drug-like molecules. For researchers in medicinal chemistry and drug development, mastering the synthesis and manipulation of this intermediate provides a reliable pathway to novel compounds with significant therapeutic potential.
References
Sources
- 1. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. iipseries.org [iipseries.org]
- 7. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Tasquinimod - Wikipedia [en.wikipedia.org]
- 9. The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Troubleshooting low yield in 4,6-Dimethylquinolin-2-ol synthesis
Welcome to the technical support center for the synthesis of 4,6-Dimethylquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction yields.
Overview of the Synthesis: The Conrad-Limpach-Knorr Reaction
The synthesis of 4,6-Dimethylquinolin-2-ol, a carbostyril derivative, is most commonly achieved via a variation of the Conrad-Limpach-Knorr synthesis. This reaction involves two key stages:
-
Condensation: The reaction of p-toluidine (4-methylaniline) with ethyl acetoacetate. This step can proceed via two temperature-dependent pathways. At lower temperatures (room temperature to ~100 °C), the reaction favors the formation of an enamine intermediate (a β-aminocrotonate). At higher temperatures (above 100-110 °C), it favors the formation of an anilide (acetoacetanilide).[1][2]
-
Cyclization: The thermal, acid-catalyzed intramolecular cyclization of the intermediate to form the quinolinone ring system. For the synthesis of a 2-hydroxyquinoline (quinolin-2-ol) like our target molecule, the anilide intermediate is required. This cyclization is a type of electrophilic aromatic substitution and typically requires very high temperatures (200-300 °C).[1][3][4]
The overall yield and purity of the final product are highly sensitive to the conditions of both stages. This guide will address the critical parameters and common pitfalls associated with this synthesis.
Reaction Pathway Overview
Caption: General reaction scheme for quinolinone synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield is very low, or I've isolated no product. What is the most likely cause?
A1: The most critical step is the high-temperature cyclization. Insufficient temperature is the primary reason for failure. This reaction requires enough energy to overcome the aromaticity of the aniline ring during the intramolecular cyclization.[3] Traditional methods use high-boiling solvents like diphenyl ether (b.p. 259 °C) or Dowtherm A (b.p. 257 °C) to achieve the necessary temperatures, often in the range of 240-260 °C.[3][5] If you are using a solvent with a lower boiling point or not reaching these temperatures, the cyclization will not proceed efficiently.
Q2: My final product is a mixture of isomers. How can I improve the selectivity?
A2: Isomer formation is almost always due to incorrect temperature control during the initial condensation step.
-
To favor the desired 4,6-Dimethylquinolin-2-ol: The condensation of p-toluidine and ethyl acetoacetate should be run at a higher temperature (typically >110 °C) to form the anilide intermediate.
-
To avoid the isomeric 2,6-Dimethylquinolin-4-ol: This isomer arises from the enamine intermediate, which is formed at lower temperatures (<100 °C).[1][6] Ensure your initial condensation is performed under conditions that kinetically and thermodynamically favor the anilide.
Q3: The reaction mixture turned black and tarry during the cyclization step. Is this normal?
A3: Significant darkening and polymerization are common side reactions at the high temperatures required for cyclization, often leading to product decomposition and reduced yields.[4] While some color change is expected, excessive charring suggests that the temperature may be too high, or the reaction was heated for too long. It is a fine balance; the temperature must be high enough to induce cyclization but not so high as to cause widespread decomposition. Using an inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative decomposition.
Detailed Troubleshooting Guides
Issue 1: Low to No Product Formation
If you are experiencing low or no yield, a systematic approach is necessary to identify the bottleneck.
Caption: Troubleshooting workflow for low yield.
Causality & Solutions
-
If Starting Materials are Present: This indicates a failure in the initial condensation step. The formation of the anilide requires the elimination of ethanol. If this equilibrium is not driven forward, the reaction will stall.
-
Solution: Ensure the reaction temperature is adequate (>110 °C) and consider methods to remove the ethanol byproduct as it forms, such as using a Dean-Stark apparatus, although this is less common in the initial neat reaction. A small amount of acid catalyst (like a drop of concentrated H₂SO₄) can also promote this condensation.
-
-
If Intermediate is Present: This is the most common failure mode and points directly to the cyclization step. The energy barrier for the electrophilic aromatic substitution is substantial.
-
Solution: The internal temperature of the reaction mixture must reach the 240-260 °C range. Use a high-temperature thermometer and ensure your heating mantle or oil bath is capable and calibrated. The choice of solvent is critical.
-
| Solvent | Boiling Point (°C) | Suitability for Cyclization |
| Diphenyl Ether | 259 | Excellent |
| Dowtherm A | 257 | Excellent |
| Mineral Oil | >275 | Good (but difficult to remove)[3] |
| Toluene | 111 | Unsuitable |
| DMF | 153 | Unsuitable |
Issue 2: Product Contamination and Purification Challenges
Q: My crude product is an oily solid that is difficult to purify. What are the best purification methods?
A: The crude product from a high-temperature cyclization is often contaminated with the high-boiling solvent and polymeric side products.
Step-by-Step Purification Protocol:
-
Solvent Removal: After the reaction has cooled to room temperature, the mixture will likely be a slurry. Add a non-polar solvent like petroleum ether or hexane.[5] This will precipitate the solid quinolinone product while dissolving the diphenyl ether or Dowtherm A.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of petroleum ether or hexane to remove residual high-boiling solvent.
-
Recrystallization: The primary purification method is recrystallization.
-
Recommended Solvents: Ethanol, aqueous ethanol, or acetic acid are commonly effective.
-
Decolorization: If the product is highly colored, a hot filtration with activated carbon (like Darco or Norit) can be very effective at removing colored impurities.[5] It is crucial to use a fluted filter paper and pre-heat the funnel to prevent premature crystallization.
-
-
Characterization: Confirm the purity and identity of the final product.
-
Melting Point: Pure 4,6-Dimethylquinolin-2-ol should have a sharp melting point.
-
¹H NMR: Check for the absence of signals from starting materials, the isomeric byproduct, and residual solvents.
-
Q: I'm seeing an unexpected singlet around 6.0 ppm in the ¹H NMR of my product. What is it?
A: A singlet in this region could indicate the C3 proton of the quinolinone ring. However, if you suspect the presence of the 2,6-Dimethylquinolin-4-ol isomer, you would expect to see a different pattern. The key is to carefully analyze the aromatic region and the chemical shifts of the methyl groups to distinguish between the two isomers. The 4-ol isomer arises from the cyclization of the enamine intermediate. To avoid this, ensure your initial condensation is run above 110 °C to favor the anilide intermediate.[1][2]
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of 4,6-Dimethylquinolin-2-ol.
Part A: Synthesis of N-(p-tolyl)acetoacetamide (Anilide Intermediate)
-
In a round-bottom flask, combine p-toluidine (1.0 eq) and ethyl acetoacetate (1.05 eq).
-
Heat the mixture with stirring in an oil bath at 130-140 °C for 2 hours. The mixture will become homogeneous, and ethanol will be evolved.
-
Allow the reaction to cool. The crude anilide intermediate should solidify upon cooling and can be used directly in the next step without purification.
Part B: Cyclization to 4,6-Dimethylquinolin-2-ol
-
To the flask containing the crude anilide, add concentrated sulfuric acid (2.0 eq relative to the starting aniline). The mixture will become a thick paste.
-
Heat the paste carefully with stirring. The temperature should be gradually increased to 100 °C and held for 1 hour.
-
After 1 hour, cautiously pour the hot reaction mixture onto crushed ice. This will neutralize the acid and precipitate the crude product.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol.
This alternative cyclization method using sulfuric acid at a lower temperature can sometimes provide better results and avoid the use of very high-boiling solvents, though it may require careful optimization.
References
-
Jain, S. K., & Rana, A. (2021). Conrad-Limpach reaction. ResearchGate. [Link]
-
Chemistry lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
- Ahluwalia, V. K., & Parashar, R. K. (2002). Conrad-Limpach Reaction. In Organic Reaction Mechanisms. Cambridge University Press.
- Ghandi, M., & Taherpour, A. A. (2010). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/‐ones. Journal of Physical Organic Chemistry.
- Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Stadlbauer, W. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules.
- Nielsen, M., & Nielsen, C. F. (2021).
- Reddy, T. R., & G, N. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
- Reitsema, R. H. (1949). 2-methyl-4-hydroxyquinoline. Organic Syntheses.
- Federico, S., et al. (2014). Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry.
- European Patent Office. (2006).
- Grych, E., & Turek, M. (2022).
- Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
- Curti, C., et al. (2019). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions.
- Google Patents. (2014).
- Sari, Y., et al. (2023). QbD-based optimization of wet milling for the synthesis of glimepiride-metformin HCl nano-cocrystal suspension using various stabilizers. Pharmacia.
- Google Patents. (2019). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
- Kumar, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Chovatia, P. T., et al. (2012). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters.
- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Vandamme, M. M., et al. (2013). Optimization of cationic amino starch synthesis using biogenic amines.
- Bermúdez, J., et al. (2011). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Universitas Scientiarum.
- Fortin, S., et al. (2013). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Journal of Heterocyclic Chemistry.
- Wang, D. Y., et al. (2022). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters.
- Li, Y., et al. (2023).
Sources
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
Optimizing reaction conditions for 4,6-Dimethylquinolin-2-ol synthesis
Welcome to the technical support guide for the synthesis of 4,6-Dimethylquinolin-2-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to ensure your success in the lab. This guide is structured to address the common challenges and questions that arise during this specific application of the Knorr quinoline synthesis.
Reaction Overview: The Knorr Synthesis Pathway
The synthesis of 4,6-Dimethylquinolin-2-ol is classically achieved via the Knorr quinoline synthesis.[1][2] This process involves two key stages:
-
Anilide Formation: The condensation of p-toluidine with a β-ketoester, typically ethyl acetoacetate, to form the intermediate, N-(4-methylphenyl)-3-oxobutanamide (4'-methylacetoacetanilide).
-
Cyclization: An intramolecular electrophilic aromatic substitution reaction, catalyzed by a strong acid like concentrated sulfuric acid, to yield the final 2-hydroxyquinoline product, which exists in tautomeric equilibrium with its 2-quinolone form.[3][4][5]
Caption: Knorr Synthesis of 4,6-Dimethylquinolin-2-ol.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My overall yield is extremely low. What are the primary factors to investigate?
A low yield can stem from issues in either the anilide formation or the cyclization step. A systematic approach is required.
-
Cause 1: Incomplete Anilide Formation. The initial condensation reaction may not have gone to completion. The Knorr synthesis relies on the formation of the β-ketoanilide intermediate.[1] This reaction is an equilibrium process, and the removal of the ethanol byproduct can help drive it forward.
-
Solution: Ensure your reaction temperature for the first step is appropriate (typically 100-140°C). If possible, consider performing this step under a gentle stream of nitrogen to facilitate the removal of ethanol. Monitor the reaction by TLC to confirm the consumption of the starting materials before proceeding to the cyclization. One study noted that using tert-butyl acetoacetate instead of ethyl acetoacetate can be beneficial, as the evolving tert-butyl alcohol is less likely to hinder the reaction.[6]
-
-
Cause 2: Suboptimal Cyclization Conditions. The cyclization is the most critical and challenging step. It requires strong acid catalysis and sufficient thermal energy to overcome the activation barrier of the intramolecular electrophilic substitution.
-
Solution:
-
Acid Concentration: Use fresh, concentrated (95-98%) sulfuric acid. The acid acts as both the catalyst and a dehydrating agent.[3][7]
-
Temperature Control: The temperature must be carefully controlled. A reliable procedure for the analogous 4-methylquinolin-2-ol suggests maintaining the temperature at 70–75°C during the addition to sulfuric acid, followed by a rise to 95°C.[7] Excessively high temperatures can lead to charring and decomposition, while insufficient heat will result in a stalled reaction.[8]
-
Efficient Mixing: Ensure vigorous stirring, especially when adding the anilide to the viscous sulfuric acid, to promote homogeneity and prevent localized overheating.
-
-
Q2: I'm observing a significant amount of dark, tarry byproduct after the cyclization step. How can this be minimized?
The formation of tar is a common issue in reactions using hot, concentrated sulfuric acid, which is a strong oxidizing and dehydrating agent.
-
Cause: This is typically due to thermal decomposition or sulfonation of the aromatic rings at excessively high temperatures.[8]
-
Solution:
-
Strict Temperature Management: This is the most critical factor. Use a heating mantle with a temperature controller or a sand bath for uniform heating. Do not allow the reaction temperature to exceed 100°C unless a specific protocol requires it. The addition of the anilide to pre-heated sulfuric acid should be done portion-wise to manage the exotherm.[7]
-
Reaction Time: Do not heat the reaction for an unnecessarily long time. Once the cyclization is complete (which can be determined by TLC analysis of quenched aliquots), proceed with the workup.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (nitrogen or argon) can sometimes mitigate oxidative side reactions.[8]
-
Q3: My final product appears to be a mixture of isomers. How can I improve regioselectivity for the desired 2-ol?
This issue arises from the competing Conrad-Limpach synthesis pathway, which produces the isomeric 4-hydroxyquinoline.[9][10]
-
Cause: The regioselectivity is determined in the initial condensation step. The reaction between an aniline and a β-ketoester can produce either a β-ketoanilide (leading to the 2-ol via the Knorr pathway) or an enamine (leading to the 4-ol via the Conrad-Limpach pathway).
-
Solution: Favoring the Knorr Pathway.
-
Temperature of Condensation: Higher temperatures during the initial condensation (Step 1) favor the formation of the thermodynamically more stable β-ketoanilide intermediate.[9] Running this step at or above 100°C is recommended.
-
Isolate the Intermediate: For maximum control, you can perform the synthesis in two distinct steps. First, synthesize and purify the 4'-methylacetoacetanilide. Then, subject the purified anilide to the acid-catalyzed cyclization. This ensures that only the correct precursor is present for the ring-closing step.
-
Q4: The cyclization of my 4'-methylacetoacetanilide intermediate is failing or giving very low yields. What should I check?
-
Cause 1: Insufficiently Strong Acid. The mechanism involves protonation of the amide and keto carbonyl groups to generate a highly electrophilic species capable of attacking the aromatic ring.[3]
-
Solution: Ensure your sulfuric acid is concentrated (95-98%). An alternative strong acid catalyst is polyphosphoric acid (PPA), which can sometimes give cleaner reactions, although it is more viscous and can be harder to work with.[3]
-
-
Cause 2: Premature Quenching. The reaction mixture is typically poured onto ice/water to precipitate the product. Doing this before the reaction is complete will quench the cyclization.
-
Solution: Monitor the reaction progress. Take a small aliquot of the reaction mixture, carefully quench it in a separate vial with ice water, extract with an organic solvent (e.g., ethyl acetate), and analyze by TLC against the starting anilide. Proceed with the full workup only after the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Knorr synthesis cyclization step?
The cyclization is an intramolecular electrophilic aromatic substitution.
Caption: Key stages of the Knorr cyclization mechanism.
-
Activation: In the presence of concentrated H₂SO₄, both the amide and keto carbonyl oxygens of the 4'-methylacetoacetanilide intermediate are protonated. This creates a highly activated di-cationic species or a superelectrophile.[3]
-
Electrophilic Attack: The electron-rich aromatic ring (activated by the methyl and amino groups) acts as a nucleophile, attacking the keto-carbon in an intramolecular electrophilic aromatic substitution to form a six-membered ring.
-
Rearomatization: A proton is lost from the aromatic ring to restore aromaticity.
-
Dehydration: The resulting intermediate readily dehydrates (loses a molecule of water) under the strongly acidic and hot conditions to form the final quinolin-2-ol product.
Q2: Why is temperature control so critical in differentiating the Knorr (2-ol) vs. Conrad-Limpach (4-ol) synthesis?
Temperature dictates the initial point of attack of the aniline on the β-ketoester, a classic example of kinetic vs. thermodynamic control.
-
Kinetic Control (Lower Temp): At lower temperatures, the reaction is faster and irreversible. The aniline's nitrogen attacks the more electrophilic keto-carbonyl, leading to an enamine intermediate. This is the kinetic product and the precursor for the 4-hydroxyquinoline (Conrad-Limpach product).[10]
-
Thermodynamic Control (Higher Temp): At higher temperatures (e.g., >100°C), the initial reactions are reversible. While the enamine may form first, it can revert to the starting materials. Over time, the system settles into its most stable state, which involves the aniline's nitrogen attacking the ester carbonyl to form the more thermodynamically stable β-ketoanilide. This is the thermodynamic product and the required precursor for the 2-hydroxyquinoline (Knorr product).[9]
Q3: What is the recommended purification method for 4,6-Dimethylquinolin-2-ol?
The crude product obtained after quenching the reaction with water is often a solid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid, followed by a cold, non-polar solvent like hexanes or diethyl ether to remove any soluble organic impurities.[8]
-
Recrystallization: This is the most effective method for purification. The choice of solvent is crucial. Ethanol or aqueous ethanol mixtures are commonly used. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography on silica gel can be employed. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol would be a typical starting point.[11]
Q4: What are the key safety precautions for this synthesis?
-
Corrosive Acid: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Exothermic Reaction: The addition of the anilide to sulfuric acid and the quenching of the acid with water are highly exothermic. Perform these steps slowly and with adequate cooling (e.g., an ice bath for the quench) to maintain control. Always add acid to water, never the other way around.
-
High Temperatures: Use appropriate heating equipment and be cautious of hot surfaces.
Optimized Protocol and Parameters
This protocol is based on established procedures for similar quinolin-2-one syntheses and is designed to maximize the yield of the desired product.[7]
Part A: Synthesis of N-(4-methylphenyl)-3-oxobutanamide (4'-methylacetoacetanilide)
-
In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture with stirring in an oil bath at 120-130°C for 1-2 hours.
-
Monitor the reaction by TLC until the p-toluidine is consumed.
-
Allow the mixture to cool. The crude intermediate may solidify upon cooling and can be used directly or recrystallized from ethanol for higher purity.
Part B: Cyclization to 4,6-Dimethylquinolin-2-ol
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully place concentrated sulfuric acid (approx. 4-5 mL per gram of anilide). Heat the acid to 75°C.
-
Add the crude or purified 4'-methylacetoacetanilide from Part A in small portions, maintaining the temperature between 70-75°C. Cooling may be necessary.
-
After the addition is complete (typically 20-30 minutes), allow the temperature to rise to 95°C and hold for an additional 15-20 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the crude product and then purify by recrystallization from ethanol.
Table 1: Key Parameter Optimization
| Parameter | Condition | Expected Outcome | Rationale & Reference |
| Step 1 Temp. | 120-130°C | Favors thermodynamic anilide product | Ensures formation of the correct intermediate for Knorr cyclization, avoiding the Conrad-Limpach pathway.[9] |
| Cyclization Catalyst | Conc. H₂SO₄ (95-98%) | Efficient cyclization and dehydration | Provides the strong acid environment needed to activate the substrate for electrophilic attack.[3][7] |
| Cyclization Temp. | 75-95°C | High yield, minimal decomposition | Balances the need for thermal energy for reaction with the risk of charring at excessive temperatures.[7][8] |
| Workup | Quench on ice | Precipitation of solid product | Rapidly stops the reaction and precipitates the quinolin-2-ol, which has low solubility in acidic water. |
| Purification | Recrystallization (Ethanol) | High purity final product | Effective method for removing starting materials and side products. |
References
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. BenchChem Tech Support.
- ChemicalBook. (n.d.). 4-METHYLACETANILIDE synthesis.
- Merck Index. (n.d.). Knorr Quinoline Synthesis.
-
Organic Syntheses. (n.d.). 4-methylcarbostyril. Org. Syn. Coll. Vol. 3, p.580 (1955); Vol. 28, p.77 (1948). [Link]
-
Abdelmajeid, A., et al. (2020). Multicomponent Reactions of Acetoacetanilide Derivatives... PubMed. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikipedia. (n.d.). Knorr quinoline synthesis. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
-
SynArchive. (n.d.). Knorr Quinoline Synthesis. [Link]
- BenchChem. (2025).
-
St-Gelais, A., et al. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc. [Link]
-
Wikipedia. (n.d.). Acetoacetanilide. [Link]
-
Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
Comprehensive Organic Name Reactions and Reagents. (2010). Conrad-Limpach Quinoline Synthesis. [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
Desplat, N., et al. (2012). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]
Sources
- 1. Knorr Quinoline Synthesis [drugfuture.com]
- 2. iipseries.org [iipseries.org]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. 4-METHYLACETANILIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 4,6-Dimethylquinolin-2-ol by Recrystallization
Welcome to the technical support center for the purification of 4,6-Dimethylquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity in your experiments.
Introduction to Recrystallization of 4,6-Dimethylquinolin-2-ol
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The principle behind it is the difference in solubility of the compound of interest and its impurities in a given solvent at different temperatures.[1][3] For 4,6-Dimethylquinolin-2-ol, a member of the quinolinone class of heterocyclic compounds, successful purification is crucial for its use in medicinal chemistry and other applications where high purity is paramount.[4]
This guide will walk you through the critical aspects of recrystallization, from solvent selection to troubleshooting common issues, ensuring you can confidently purify your crude 4,6-Dimethylquinolin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in the recrystallization of 4,6-Dimethylquinolin-2-ol?
A1: The most critical initial step is the selection of an appropriate solvent. An ideal solvent for recrystallization should dissolve the 4,6-Dimethylquinolin-2-ol sparingly or not at all at room temperature but should dissolve it completely at the solvent's boiling point.[2][5] This temperature-dependent solubility is the cornerstone of the purification process.[1]
Q2: How do I choose the right solvent for 4,6-Dimethylquinolin-2-ol?
A2: A systematic solvent screening on a small scale is the most effective approach.[6][7] Based on the structure of 4,6-Dimethylquinolin-2-ol, which has both polar (the hydroxyl and nitrogen groups) and non-polar (the dimethylated benzene ring) regions, a solvent of intermediate polarity is often a good starting point. Common choices for quinoline derivatives include alcohols (like ethanol and methanol) and ketones (like acetone).[7][8] Mixed solvent systems, such as ethanol-water or acetone-hexane, can also be highly effective.[7][9]
Solvent Selection Workflow:
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: This indicates that the chosen solvent is not a good solvent for your compound at elevated temperatures. You have a few options:
-
Increase the amount of solvent: It's possible you haven't added enough solvent to reach the saturation point at that temperature. Add the hot solvent in small portions until the solid dissolves.[10]
-
Switch to a more suitable solvent: If a large volume of solvent is required, it may lead to poor recovery. It's better to find a solvent in which your compound is more soluble when hot.
-
Consider a mixed solvent system: If your compound is very soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), you can dissolve it in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[9]
Q4: No crystals are forming upon cooling. What went wrong?
A4: The absence of crystal formation upon cooling is a common issue and can be attributed to several factors:
-
Too much solvent was used: This is the most frequent reason for crystallization failure.[11] If the solution is too dilute, the saturation point will not be reached upon cooling. To remedy this, you can gently evaporate some of the solvent to concentrate the solution and then try cooling again.[11]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[11] To induce crystallization, you can:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seed the solution: If you have a small crystal of pure 4,6-Dimethylquinolin-2-ol, adding it to the cooled solution can initiate crystallization.[11]
-
-
Cooling too rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
Q5: My recrystallization yielded an oil instead of crystals. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high. Here are some troubleshooting steps:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation concentration and allow it to cool slowly again.[11]
-
Slower cooling: Allow the solution to cool at a much slower rate. You can insulate the flask to encourage gradual cooling.[11]
-
Change the solvent system: Oiling out is more common with certain solvents. Experimenting with a different solvent or a mixed solvent system might be necessary.
Troubleshooting Guide
This table provides a quick reference for common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Low or No Crystal Yield | - Too much solvent used.[12] - Premature crystallization during hot filtration. | - Evaporate excess solvent and re-cool.[11] - Use a pre-heated funnel and flask for hot filtration.[13] |
| Formation of an Oil | - Solution is supersaturated above the compound's melting point.[11] - Significant impurities present. | - Reheat, add more solvent, and cool slowly.[11] - Consider a preliminary purification step (e.g., charcoal treatment for colored impurities).[2] |
| Crystals Form Too Quickly | - Solution is too concentrated. - Cooling is too rapid. | - Reheat, add a small amount of extra solvent, and cool slowly.[12] - Insulate the flask to slow down the cooling process.[12] |
| Colored Crystals (when pure compound should be colorless) | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration.[2] |
| Poor Purity of Final Product | - Impurities co-precipitated. - Inefficient washing of crystals. | - Ensure slow cooling to allow for selective crystallization.[10] - Wash the collected crystals with a small amount of cold, fresh solvent.[7] |
Step-by-Step Experimental Protocol
This protocol provides a general guideline for the recrystallization of crude 4,6-Dimethylquinolin-2-ol. The specific solvent and volumes should be optimized based on small-scale trials.
1. Solvent Selection (Small Scale): a. Place a small amount (e.g., 20-30 mg) of crude 4,6-Dimethylquinolin-2-ol into several test tubes. b. Add a few drops of a different potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures like ethanol/water) to each test tube at room temperature. Observe the solubility. c. Gently heat the test tubes that showed poor solubility at room temperature. Observe if the compound dissolves. d. Allow the test tubes where the compound dissolved upon heating to cool to room temperature and then in an ice bath. Observe for crystal formation. e. The best solvent will dissolve the compound when hot and form a good quantity of crystals when cold.[1][5]
2. Recrystallization Procedure (Larger Scale): a. Dissolution: Place the crude 4,6-Dimethylquinolin-2-ol in an appropriately sized Erlenmeyer flask. Add a stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the crude solid in portions while stirring and heating until the solid just dissolves.[3][13] Use the minimum amount of hot solvent required. b. Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes. c. Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[13] d. Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[13] e. Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7] f. Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[7] g. Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period or by transferring them to a watch glass to air dry.[2][10]
Recrystallization Workflow Diagram:
Conclusion
The purification of 4,6-Dimethylquinolin-2-ol by recrystallization is a powerful technique that, when performed correctly, can yield a product of high purity. By understanding the principles of solvent selection and troubleshooting common issues, researchers can optimize this process for their specific needs. This guide provides a foundation for successfully purifying this and similar quinolinone derivatives.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(4), 273. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
University of Wisconsin-Green Bay. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Ventura College Organic Chemistry Lab. How to Perform a Recrystallization. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Capot Chemical. Specifications of 4,6-Dimethyl-quinolin-2-ol. [Link]
-
Cheméo. Chemical Properties of Quinoline, 4,6-dimethyl- (CAS 826-77-7). [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
PubChem. 6,8-Difluoro-2,3-dimethyl-quinolin-4-ol. [Link]
-
Reddit. Need help with recrystallisation I have trouble with : r/chemistry. [Link]
- Google Patents.
-
PubChem. 4,6-Dimethylquinoline. [Link]
-
Solubility of Things. 2,6-Dimethylquinoline. [Link]
-
National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
PubChem. 2,6-Dimethylquinoline. [Link]
-
ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]
-
ResearchGate. Synthesis of 2-(6-substituted quinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl) propan-2-ol as potential antifungal and antitubercular agents. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Synthesis of 4,6-Dimethylquinolin-2-ol
Welcome to the technical support center for the synthesis of 4,6-Dimethylquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in achieving high regioselectivity in this synthesis.
Introduction: The Challenge of Regioselectivity
The synthesis of 4,6-Dimethylquinolin-2-ol, a valuable scaffold in medicinal chemistry, often proceeds via classical methods like the Conrad-Limpach or Knorr quinoline synthesis. A significant hurdle in these syntheses is controlling the regioselectivity of the cyclization step, particularly when using unsymmetrical anilines like 3,5-dimethylaniline. The formation of undesired isomers, such as 4,8-dimethylquinolin-2-ol, can complicate purification and reduce the overall yield of the target molecule. This guide will explore the mechanistic underpinnings of this regiochemical challenge and provide actionable strategies to favor the formation of the desired 4,6-isomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I obtaining a mixture of 4,6- and 4,8-dimethylquinolin-2-ol isomers in my reaction?
A1: The formation of isomeric products is a common issue stemming from the two possible sites of electrophilic attack on the 3,5-dimethylaniline ring during the cyclization step.
In reactions like the Conrad-Limpach and Knorr syntheses, the cyclization involves an intramolecular electrophilic aromatic substitution.[1] With 3,5-dimethylaniline, the aniline nitrogen directs the cyclization to the ortho positions (C2 and C6). Due to the meta-positioning of the methyl groups, both the C2 and C6 positions are sterically and electronically similar, leading to a mixture of the 4,6- and 4,8-dimethyl isomers.
Q2: How can I improve the regioselectivity to favor the 4,6-isomer in a Conrad-Limpach synthesis?
A2: Optimizing the reaction conditions, particularly temperature and the choice of solvent, is crucial for controlling the regioselectivity in the Conrad-Limpach synthesis. [2][3][4]
The Conrad-Limpach reaction involves two key steps: the initial condensation of the aniline with a β-ketoester to form a β-anilinoacrylate, followed by a thermal cyclization.[3]
-
Kinetic vs. Thermodynamic Control: At lower temperatures (around 140-160 °C), the reaction is under kinetic control, and the cyclization may favor the less sterically hindered position, potentially leading to a higher proportion of the 4,8-isomer. At higher temperatures (typically 250-280 °C), the reaction is under thermodynamic control, which often favors the formation of the more stable 4,6-isomer.[5]
-
Solvent Choice: High-boiling point solvents are essential for achieving the necessary temperatures for thermodynamic control.[2] Commonly used solvents include:
-
Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl, with a boiling point of 257 °C. It is a widely used and effective solvent for this transformation.[2]
-
Diphenyl ether: With a boiling point of 259 °C, it is another excellent choice for promoting the formation of the thermodynamically favored product.[2]
-
Mineral Oil: While having a high boiling point (> 275 °C), it can be difficult to remove during workup.[2]
-
Experimental Protocol: Conrad-Limpach Synthesis with Enhanced Regioselectivity
-
Step 1: Condensation:
-
In a round-bottom flask, combine 3,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) or iodine.[3]
-
Stir the mixture at room temperature for 1-2 hours, or gently heat to 50-60 °C to facilitate the formation of the enamine intermediate.
-
Remove the formed water and ethanol under reduced pressure.
-
-
Step 2: Cyclization:
-
To the crude enamine, add a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the reaction mixture to 250-260 °C and maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration and wash with a low-boiling solvent like hexane or petroleum ether to remove the high-boiling solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4,6-dimethylquinolin-2-ol.
-
Q3: Can the Knorr quinoline synthesis also be optimized for the 4,6-isomer?
A3: Yes, the Knorr synthesis can also be manipulated to favor the desired 4,6-isomer, primarily through the choice of acid catalyst and reaction temperature. [1][6][7][8][9]
The Knorr synthesis involves the reaction of a β-ketoanilide with a strong acid to induce cyclization. The β-ketoanilide is typically pre-formed from the aniline and a β-ketoester.
-
Acid Catalyst: The strength and amount of the acid catalyst can influence the reaction pathway.
-
Polyphosphoric acid (PPA): Often used in excess, PPA is an effective medium for Knorr cyclizations, typically requiring temperatures between 80-120 °C.[1][8][9]
-
Sulfuric Acid: Concentrated sulfuric acid is the classic reagent for the Knorr synthesis, usually at temperatures around 100 °C.[1]
-
Triflic Acid: A stronger acid that can sometimes promote cyclization at lower temperatures.[1]
-
-
Temperature Control: Similar to the Conrad-Limpach synthesis, higher temperatures generally favor the thermodynamically more stable 4,6-isomer. However, excessively high temperatures in the presence of strong acids can lead to sulfonation and other side reactions.
Data on Regioselectivity under Different Conditions
| Synthesis Method | Key Parameters | Predominant Isomer | Rationale |
| Conrad-Limpach | High Temperature (250-260 °C), High-boiling solvent (e.g., Dowtherm A) | 4,6-Dimethyl | Thermodynamic Control |
| Conrad-Limpach | Lower Temperature (140-160 °C) | Mixture of Isomers (potentially more 4,8-) | Kinetic Control |
| Knorr | Excess PPA, 100-120 °C | 4,6-Dimethyl | Favors thermodynamic product |
| Knorr | Conc. H₂SO₄, < 100 °C | Mixture of Isomers | Potential for kinetic control |
Q4: Are there alternative synthetic strategies to achieve high regioselectivity?
A4: Yes, modern synthetic methods offer greater control over regioselectivity.
While classical named reactions are robust, contemporary approaches often provide more predictable outcomes.
-
Directed Ortho-Metalation (DoM): This strategy involves using a directing group on the aniline to guide a metalating agent (typically an organolithium reagent) to a specific ortho position. Subsequent reaction with an appropriate electrophile can build the quinolinone ring with high regiocontrol.
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods can be employed to construct the quinolinone core in a stepwise manner, allowing for precise placement of the methyl groups.
-
Friedländer Annulation: This reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10] By starting with a regiochemically defined o-aminoaryl ketone, the regioselectivity of the quinoline product is predetermined.[10]
Summary of Best Practices for Regioselectivity
-
Prioritize Thermodynamic Control: For classical syntheses like the Conrad-Limpach and Knorr, employ high temperatures to favor the formation of the more stable 4,6-dimethyl isomer.
-
Select Appropriate Solvents and Catalysts: Use high-boiling solvents for the Conrad-Limpach reaction and carefully choose the acid catalyst for the Knorr synthesis.
-
Consider Modern Alternatives: If high regioselectivity is paramount and difficult to achieve with classical methods, explore strategies like the Friedländer annulation or directed ortho-metalation.
-
Thorough Product Characterization: Utilize analytical techniques such as NMR spectroscopy (¹H, ¹³C, and NOESY) and mass spectrometry to confirm the identity and purity of the desired isomer.
References
-
Ramasamy, A.K., Balasubramaniam, V., & Mohan, K. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry, 7(3), 1066-1070. [Link]
-
Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2011). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-942. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Reddy, B. V. S., et al. (2014). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry, 12(3), 437-442. [Link]
-
Saczewski, F., & Balewski, Ł. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(23), 5584. [Link]
-
Wikipedia. (2023). Knorr quinoline synthesis. [Link]
-
Kovács, L., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3186. [Link]
-
Aitken, R. A., & Wilson, N. J. (2003). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 8(1), 108-114. [Link]
-
Rojas, L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22. [Link]
-
Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2013, 395637. [Link]
-
Singh, R., & Singh, P. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Sharma, P., et al. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 47(35), 16447-16457. [Link]
-
Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]
-
Kuo, C. C., et al. (2003). Synthesis and bioactivity of 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid and its esters. Bioorganic & Medicinal Chemistry, 11(1), 31-37. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Semantic Scholar. (n.d.). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]
-
Roberts, A. G., et al. (2023). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Journal of the American Chemical Society, 145(1), 136-143. [Link]
-
Peykov, V., & Ivanov, D. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank, 2021(3), M1268. [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20866-20897. [Link]
-
Kiss, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4967. [Link]
-
Kovács, L., et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]
-
ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]
Sources
- 1. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one - Research - Institut Pasteur [research.pasteur.fr]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Side product formation in the synthesis of 4,6-Dimethylquinolin-2-ol
Welcome to the dedicated technical support guide for the synthesis of 4,6-Dimethylquinolin-2-ol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this specific quinolinone synthesis. Here, we move beyond generic protocols to provide in-depth, field-tested insights into mitigating side product formation and optimizing your reaction outcomes.
Introduction: The Synthetic Landscape
The synthesis of 4,6-Dimethylquinolin-2-ol, a valuable heterocyclic scaffold, is most commonly approached via the Knorr quinoline synthesis or the related Conrad-Limpach synthesis . Both methods involve the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For our target molecule, the reaction typically proceeds between p-toluidine and ethyl acetoacetate.
While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will address these specific challenges in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired 4,6-Dimethylquinolin-2-ol and Formation of an Isomeric Impurity.
Question: My reaction is producing a low yield of the target 4,6-dimethylquinolin-2-ol, and I'm observing a significant amount of a second product that I suspect is an isomer. What is happening and how can I fix it?
Answer: This is a classic issue in quinolinone synthesis stemming from the two-stage nature of the Knorr and Conrad-Limpach reactions. The initial condensation of p-toluidine with ethyl acetoacetate can form two different intermediates, a β-aminoacrylate (the crotonate) and a β-ketoanilide (the anilide). The reaction conditions, particularly temperature, dictate which intermediate is favored and, consequently, the final product.
-
Low Temperature (e.g., room temperature to <100°C): Favors the formation of the more thermodynamically stable ethyl 3-(p-tolylamino)crotonate. Cyclization of this intermediate leads to the undesired 2,6-dimethylquinolin-4-ol .
-
High Temperature (e.g., >100°C): Favors the formation of the acetoacetic acid p-toluidide (the anilide). Subsequent cyclization of this intermediate yields the desired 4,6-dimethylquinolin-2-ol .[1][2]
Troubleshooting Steps:
-
Control the Condensation Temperature: To favor the formation of the anilide intermediate, the initial condensation reaction should be run at a higher temperature, typically between 110-140°C. This is often done by heating the neat mixture of p-toluidine and ethyl acetoacetate.
-
Ensure Water Removal: The initial condensation is a reversible reaction that produces water. Efficient removal of water will drive the reaction towards the formation of the intermediates. While not always necessary in a neat, high-temperature reaction, in some setups, a Dean-Stark trap could be considered if a solvent is used.
-
Optimize Cyclization Conditions: The cyclization of the anilide to the 2-quinolone is typically achieved by adding the pre-formed anilide to a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures.[3] Insufficiently high temperatures or a weak acid catalyst can lead to incomplete cyclization or favor the alternative cyclization pathway if the crotonate intermediate is present.
Issue 2: Significant Tar and Polymer Formation.
Question: My reaction mixture becomes a dark, tarry mess upon heating, making workup and purification extremely difficult. What causes this and how can I minimize it?
Answer: Tar formation is a common problem in reactions that use strong acids and high temperatures, such as the Knorr synthesis.[4][5] The primary causes are:
-
Acid-Catalyzed Polymerization: The starting materials, intermediates, and even the product can undergo polymerization or degradation under harsh acidic conditions.
-
Oxidation: If air is not excluded from the reaction, oxidative side reactions can occur at high temperatures, leading to colored, high-molecular-weight byproducts.
-
Localized Overheating: Poor heat distribution can create "hot spots" in the reaction mixture, accelerating decomposition pathways.
Troubleshooting Steps:
-
Staged Temperature Protocol: Instead of mixing all reagents and heating, consider a two-step process. First, form the anilide intermediate by heating p-toluidine and ethyl acetoacetate. After this stage, slowly and carefully add the crude anilide to the pre-heated cyclizing agent (e.g., sulfuric acid). This allows for better control over the exothermic cyclization step.
-
Choice of Cyclizing Agent: Polyphosphoric acid (PPA) can sometimes be a milder alternative to concentrated sulfuric acid, leading to cleaner reactions.[3]
-
Mechanical Stirring: Ensure efficient and vigorous stirring throughout the reaction, especially during the addition to the acid and the subsequent heating. This prevents localized overheating and ensures homogenous reaction conditions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric form of the product? Is it a quinolin-2-ol or a quinolin-2-one?
A1: The product, 4,6-dimethylquinolin-2-ol, exists in a tautomeric equilibrium with 4,6-dimethylquinolin-2(1H)-one. The quinolin-2-one form is generally the more stable and predominant tautomer. For this reason, the product is often referred to as 4,6-dimethyl-2-quinolone.
Q2: How can I effectively purify the crude 4,6-Dimethylquinolin-2-ol?
A2: Purification can be challenging due to the presence of tarry byproducts and potential isomers. A typical purification workflow involves:
-
Quenching and Precipitation: Carefully pouring the cooled reaction mixture onto crushed ice. The product should precipitate out of the acidic solution.
-
Neutralization and Filtration: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia solution) to a pH of 6-7 to ensure complete precipitation of the product. The solid can then be collected by filtration.
-
Washing: Wash the crude solid with water to remove inorganic salts, followed by a cold, non-polar solvent like hexane or ether to remove some organic impurities.
-
Recrystallization: Recrystallization from a suitable solvent like ethanol, isopropanol, or a mixture of ethanol and water is often effective for obtaining a pure product.
Q3: Can I use microwave irradiation to improve the synthesis?
A3: Yes, microwave-assisted synthesis has been successfully applied to the Knorr and Conrad-Limpach reactions.[6][7] Microwave heating can significantly reduce reaction times and, in some cases, improve yields and reduce side product formation by providing rapid and uniform heating. However, optimization of reaction time, temperature, and power is crucial to avoid decomposition.
Experimental Protocols
Protocol 1: Optimized Knorr Synthesis of 4,6-Dimethylquinolin-2-ol
Step 1: Formation of the Anilide Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (1 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture with stirring at 120-130°C for 1-2 hours. The mixture will turn yellow/orange. This step is to favor the formation of the acetoacetic acid p-toluidide.
Step 2: Cyclization
-
In a separate, larger flask, preheat concentrated sulfuric acid (3-4 volumes relative to the anilide) to 80-90°C with vigorous mechanical stirring.
-
Slowly and carefully add the hot anilide mixture from Step 1 to the hot sulfuric acid. A significant exotherm will be observed. Maintain the temperature below 110°C during the addition.
-
After the addition is complete, heat the reaction mixture to 100°C for 30-60 minutes to ensure complete cyclization.
Step 3: Workup and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto a large amount of crushed ice with stirring.
-
A solid precipitate should form. Collect the crude product by vacuum filtration.
-
Wash the solid with copious amounts of water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 4,6-dimethylquinolin-2-ol.
Data Presentation
| Parameter | Condition A (Low Temp. Condensation) | Condition B (High Temp. Condensation) | Expected Outcome |
| Condensation Temp. | 25-40°C | 120-130°C | |
| Primary Intermediate | Ethyl 3-(p-tolylamino)crotonate | Acetoacetic acid p-toluidide | Condition B favors the desired intermediate. |
| Major Product | 2,6-Dimethylquinolin-4-ol | 4,6-Dimethylquinolin-2-ol | Condition B leads to the target molecule. |
| Yield of Target | Low to moderate | Moderate to high | Higher yield is expected with Condition B. |
| Purity | Low (mixture of isomers) | Higher | Purity is improved by controlling the intermediate formation. |
Visualizations
Reaction Mechanism and Side Product Formation
Caption: Knorr synthesis pathways for 4,6-Dimethylquinolin-2-ol.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (n.d.). Common side reactions in indole-pyrrole synthesis.
- BenchChem. (n.d.). Avoiding common pitfalls in quinoline synthesis.
-
Wikipedia. (2023, December 5). Combes quinoline synthesis. Retrieved from [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Merck Index. (n.d.). Knorr Quinoline Synthesis.
-
YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Wikipedia. (2023, May 29). Knorr quinoline synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]
-
YouTube. (2025, January 1). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
Sources
- 1. Knorr Quinoline Synthesis [drugfuture.com]
- 2. synarchive.com [synarchive.com]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
Technical Support Center: Scaling Up the Synthesis of 4,6-Dimethylquinolin-2-ol
Welcome to the technical support center for the synthesis of 4,6-Dimethylquinolin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges encountered during the scale-up of this important quinolinone derivative. Our focus is on providing practical, experience-driven advice to ensure robust and reproducible synthetic outcomes.
I. Overview of the Synthesis of 4,6-Dimethylquinolin-2-ol
The synthesis of 4,6-dimethylquinolin-2-ol, also known as 4,6-dimethyl-1H-quinolin-2-one, is a critical process in the development of various pharmaceutical agents. Quinolone scaffolds are central to a wide array of bioactive molecules.[1][2][3][4] The most common and industrially scalable approach to this specific derivative is the Knorr quinoline synthesis .[5][6][7] This reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide.
The Knorr Quinoline Synthesis Workflow
The general workflow for the Knorr synthesis of 4,6-dimethylquinolin-2-ol is a two-step process:
-
Formation of the β-ketoanilide intermediate: This involves the reaction of p-toluidine with ethyl acetoacetate.
-
Acid-catalyzed cyclization: The resulting β-ketoanilide is then treated with a strong acid, typically concentrated sulfuric acid or polyphosphoric acid (PPA), to induce cyclization and form the desired 2-quinolinone.[5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and actionable solutions.
Problem 1: Low Yield of the Final Product
Question: My overall yield for the synthesis of 4,6-dimethylquinolin-2-ol is consistently below 50%. What are the likely causes and how can I improve it?
Answer: Low yields in the Knorr synthesis can stem from several factors, primarily related to the cyclization step.
Root Causes & Troubleshooting Steps:
-
Incomplete Cyclization: The cyclization of the β-ketoanilide is a critical, often challenging, step.
-
Optimize Acid Catalyst: While concentrated sulfuric acid is commonly used, polyphosphoric acid (PPA) can be a more effective dehydrating agent and catalyst.[8] Consider a comparative study of different Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[9]
-
Temperature Control: The reaction often requires heating, but excessive temperatures can promote side reactions.[9] The optimal temperature and reaction time will vary depending on the substrate. It is recommended to slowly warm the mixture to room temperature after the initial addition at 0°C, and then heat to 80-120°C.[10]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
-
Side Reactions: The formation of a 4-hydroxyquinoline isomer is a known competing reaction in the Knorr synthesis, especially with insufficient acid.[5]
-
Work-up and Isolation Losses: The product can be lost during the work-up and purification stages.
-
Careful Quenching: The reaction mixture should be cooled to room temperature and then poured slowly and carefully onto a vigorously stirred mixture of ice and water to precipitate the product.[10]
-
Thorough Washing: Wash the collected solid thoroughly with water until the filtrate is neutral to remove any residual acid.[10]
-
Problem 2: Formation of a Dark, Tarry Reaction Mixture
Question: During the acid-catalyzed cyclization, my reaction mixture turns into a thick, dark tar, making product isolation extremely difficult. What is causing this and how can I prevent it?
Answer: Tar formation is a common issue in acid-catalyzed reactions involving anilines and carbonyl compounds, often due to polymerization.
Root Causes & Troubleshooting Steps:
-
Acid-Catalyzed Polymerization: Strong acidic conditions can catalyze the polymerization of the starting materials or intermediates.[9][11]
-
Controlled Addition: Add the β-ketoanilide to the acid in portions at a low temperature (e.g., 0 °C) to control the initial exotherm.[10]
-
Temperature Management: Avoid excessively high reaction temperatures which can accelerate polymerization.[9] Maintain the lowest effective temperature for cyclization.
-
Alternative Acid Catalysts: Consider using milder Lewis acids which may reduce tar formation.[9]
-
-
Oxidation: Anilines can be susceptible to oxidation under harsh acidic and high-temperature conditions.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Problem 3: Difficulty in Purifying the Final Product
Question: I'm struggling to obtain a pure sample of 4,6-dimethylquinolin-2-ol. What are the best purification strategies?
Answer: Purification of quinolinones can be challenging due to their polarity and potential for strong interactions with stationary phases.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying the crude product.
-
Solvent Screening: Experiment with different solvents or solvent mixtures. Common choices include ethanol, ethanol/water mixtures, or ethyl acetate.[10]
-
Decolorization: If the crude product is colored, consider treating the hot solution with activated charcoal to remove colored impurities before crystallization.[10]
-
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed.
-
Mobile Phase Modification: Quinolinones can streak on silica gel due to the basicity of the nitrogen atom interacting with the acidic silica.[12] To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia to the eluent.[12]
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral).[12]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the key difference between the Knorr and Conrad-Limpach quinoline syntheses?
A1: The primary difference lies in the reaction conditions and the resulting product isomer. The Conrad-Limpach synthesis, typically run at lower temperatures, favors the kinetic product, a 4-hydroxyquinoline.[13][14] In contrast, the Knorr synthesis is conducted at higher temperatures, leading to the thermodynamically more stable 2-hydroxyquinoline (which exists in the quinolin-2-one tautomeric form).[13][15]
Q2: Can I use a different β-ketoester in this synthesis?
A2: Yes, the Knorr synthesis is versatile and can accommodate different β-ketoesters. However, the choice of β-ketoester will determine the substituent at the 4-position of the quinolinone ring. For the synthesis of 4,6-dimethylquinolin-2-ol, ethyl acetoacetate is the required starting material.
Q3: Is it necessary to isolate the β-ketoanilide intermediate?
A3: While it is possible to perform a one-pot synthesis, isolating and purifying the β-ketoanilide intermediate is highly recommended, especially during scale-up. This allows for the removal of any unreacted starting materials and byproducts from the first step, which can interfere with the subsequent cyclization and lead to a more complex impurity profile in the final product.
Q4: What are the safety precautions for handling concentrated sulfuric acid and polyphosphoric acid?
A4: Both are highly corrosive and require careful handling in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. When preparing solutions or quenching the reaction, always add the acid slowly to water or ice , never the other way around, to dissipate the heat generated.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(p-tolylamino)but-2-enoate (β-ketoanilide intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer, combine p-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of acetic acid).
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of p-toluidine.
-
Remove the volatile components under reduced pressure to obtain the crude ethyl 3-(p-tolylamino)but-2-enoate, which can be used in the next step without further purification or purified by vacuum distillation.
Protocol 2: Cyclization to 4,6-Dimethylquinolin-2-ol
-
In a fume hood, carefully add concentrated sulfuric acid (5-10 times the weight of the anilide) to a round-bottom flask and cool it to 0 °C in an ice bath.[10]
-
Slowly add the crude or purified ethyl 3-(p-tolylamino)but-2-enoate (1.0 eq) in portions to the stirred sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the solid in a vacuum oven to afford the crude 4,6-dimethylquinolin-2-ol.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
V. Visualizations
Diagram 1: Knorr Synthesis Workflow for 4,6-Dimethylquinolin-2-ol
Caption: Decision tree for troubleshooting low yields in the synthesis.
VI. References
-
Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (URL: )
-
troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (URL: )
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC - NIH. (URL: [Link])
-
Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound - NIH. (URL: [Link])
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (URL: [Link])
-
Overcoming challenges in the synthesis of substituted quinolines - Benchchem. (URL: )
-
Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers - Benchchem. (URL: )
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])
-
WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents. (URL: )
-
A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES - VCU Scholars Compass. (URL: [Link])
-
CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents. (URL: )
-
Knorr quinoline synthesis - Wikipedia. (URL: [Link])
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])
-
Doebner-Miller reaction and applications | PPTX - Slideshare. (URL: [Link])
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: [Link])
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Knorr Quinoline Synthesis. (URL: [Link])
-
Knorr Quinoline Synthesis - SynArchive. (URL: [Link])
-
Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives - Benchchem. (URL: )
-
Synthesis and bioactivity of 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid and its esters - PubMed. (URL: [Link])
-
What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (URL: [Link])
-
Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones - MDPI. (URL: [Link])
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (URL: [Link])
-
Synthesis of 4-quinolones - Organic Chemistry Portal. (URL: [Link])
-
Conrad–Limpach synthesis - Wikipedia. (URL: [Link])
-
Conrad-Limpach Reaction. (URL: )
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (URL: [Link])
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (URL: [Link])
-
Synthesis of 4-chloro-2,6-dimethylquinoline. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (URL: [Link])
-
Synthesis of 2-quinolones - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC - NIH. (URL: [Link])
-
Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - NIH. (URL: [Link])
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (URL: [Link])
-
Conrad-limpach-knorr synthesis of Quinolone - YouTube. (URL: [Link])
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (URL: [Link])
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (URL: [Link])
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (URL: [Link])
Sources
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. preprints.org [preprints.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Knorr Quinoline Synthesis [drugfuture.com]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 14. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 15. m.youtube.com [m.youtube.com]
Preventing decomposition of 4,6-Dimethylquinolin-2-ol during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Troubleshooting Common Decomposition Issues
This section addresses specific problems that may arise during the synthesis of 4,6-Dimethylquinolin-2-ol, leading to product degradation.
FAQ 1: I am observing a low yield and significant tarring in my reaction. What are the likely causes and how can I mitigate this?
Answer:
Low yields and the formation of tarry byproducts are common issues in quinolinone synthesis, often stemming from the harsh reaction conditions required for cyclization. The primary culprits are typically excessive heat and prolonged reaction times, which can lead to polymerization and decomposition of starting materials and the product.
Causality and Recommended Actions:
-
Excessive Temperature: The Conrad-Limpach and Knorr syntheses, common routes to quinolinones, often require high temperatures (around 250°C) for the cyclization step[1][2]. However, exceeding the optimal temperature for 4,6-Dimethylquinolin-2-ol can promote side reactions.
-
Solution: Precisely control the reaction temperature using a well-calibrated heating mantle and a thermocouple. It is advisable to conduct small-scale experiments to determine the optimal temperature range for your specific setup.
-
-
Reaction Time: While sufficient time is needed for the reaction to go to completion, extended heating can lead to the degradation of the desired product.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed and the product spot on the TLC plate is most intense, proceed with the workup.
-
-
Atmosphere: The presence of oxygen at high temperatures can lead to oxidative decomposition.
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions.
-
-
Solvent Choice: The use of a high-boiling, inert solvent is crucial for maintaining a consistent temperature and preventing localized overheating.
-
Solution: Solvents like Dowtherm A or mineral oil are excellent choices for these high-temperature cyclizations as they help to distribute heat evenly and can improve yields[2].
-
FAQ 2: My final product is discolored and the NMR spectrum shows multiple unexpected peaks. What are the potential decomposition pathways?
Answer:
Discoloration and complex NMR spectra are strong indicators of product decomposition. For quinolin-2-ones, decomposition can occur through several pathways, particularly under thermal stress.
Potential Decomposition Mechanisms:
-
Decarbonylation: At very high temperatures, the quinolinone ring can undergo decarbonylation, leading to the formation of substituted indoles and other degradation products.
-
Oxidation: As mentioned previously, the presence of oxygen can lead to the formation of various oxidized byproducts, which are often colored.
-
Ring Opening: Under harsh acidic or basic conditions, the lactam ring of the quinolinone can be susceptible to hydrolysis, leading to the formation of amino acids.
To identify the specific byproducts, it is recommended to use techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the components of the crude product.
Section 2: Prophylactic Strategies: Best Practices for a Stable Synthesis
Preventing decomposition before it occurs is key to a successful synthesis. This section provides proactive measures to ensure the stability of 4,6-Dimethylquinolin-2-ol during its formation.
FAQ 3: How do I choose the appropriate synthetic route to minimize decomposition?
Answer:
The choice of synthetic route has a significant impact on the stability of the final product. For 4,6-Dimethylquinolin-2-ol, the Knorr quinoline synthesis is often a suitable choice. This reaction involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid.
Key Considerations for Route Selection:
-
Knorr Synthesis: This method generally proceeds under slightly less harsh temperature conditions than the Conrad-Limpach synthesis, which can be advantageous in preventing thermal decomposition. The reaction is typically carried out in the presence of a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA)[3].
-
Starting Materials: The synthesis of 4,6-Dimethylquinolin-2-ol via the Knorr pathway would involve the reaction of p-toluidine with an acetoacetic ester to form the corresponding β-ketoanilide, followed by cyclization.
FAQ 4: What are the critical parameters to control during the Knorr synthesis to prevent byproduct formation?
Answer:
Careful control of reaction parameters is paramount in the Knorr synthesis to favor the formation of the desired 2-hydroxyquinoline over the isomeric 4-hydroxyquinoline and to prevent decomposition.
Critical Parameters and Optimization:
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Use a large excess of a strong acid like polyphosphoric acid (PPA) or concentrated sulfuric acid. | A high concentration of acid promotes the formation of the necessary dicationic intermediate for the desired cyclization to the 2-quinolinone. A lower acid concentration can favor the competing Conrad-Limpach pathway, leading to the 4-hydroxyquinoline isomer[3]. |
| Temperature | Maintain a carefully controlled temperature, typically in the range of 100-120°C for the cyclization step. | While sufficient heat is required for cyclization, excessive temperatures can lead to charring and decomposition of the β-ketoanilide starting material. |
| Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time. | Prolonged exposure to strong acid and high temperatures can lead to degradation of the product. |
Section 3: Detailed Step-by-Step Optimized Synthesis Protocol
This section provides a detailed protocol for the synthesis of 4,6-Dimethylquinolin-2-ol via the Knorr synthesis, incorporating best practices to minimize decomposition.
Protocol: Knorr Synthesis of 4,6-Dimethylquinolin-2-ol
Step 1: Synthesis of the β-Ketoanilide Intermediate (3-(p-tolylamino)but-2-enoic acid)
-
In a round-bottom flask, combine p-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).
-
Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.
-
Remove the water and ethanol byproducts under reduced pressure to yield the crude β-ketoanilide.
Step 2: Cyclization to 4,6-Dimethylquinolin-2-ol
-
Carefully add the crude β-ketoanilide from Step 1 to a flask containing polyphosphoric acid (PPA) (a 10-fold excess by weight is recommended).
-
Heat the mixture with stirring to 100-120°C.
-
Maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC (using a suitable solvent system such as ethyl acetate/hexane).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
Step 3: Purification
-
Wash the crude product with cold water and then a small amount of cold ethanol to remove any remaining acid and unreacted starting materials.
-
Recrystallize the solid from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 4,6-Dimethylquinolin-2-ol.
Section 4: Visualizing the Process
To aid in understanding the synthetic strategy and potential pitfalls, the following diagrams illustrate the key concepts.
Diagram 1: Knorr Synthesis Workflow
Caption: Optimized Knorr synthesis workflow for 4,6-Dimethylquinolin-2-ol.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Conrad–Limpach synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
-
Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
Wikipedia. (2023, March 15). Conrad-Limpach-Chinolinsynthese. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
Wikipedia. (2023, May 29). Knorr quinoline synthesis. Retrieved from [Link]
Sources
Technical Support Center: Characterization of 4,6-Dimethylquinolin-2-ol
This technical support guide addresses the significant challenges encountered during the synthesis, purification, and characterization of 4,6-Dimethylquinolin-2-ol. Designed for researchers and drug development professionals, this document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Introduction: The Central Challenge of Tautomerism
The primary difficulty in characterizing 4,6-Dimethylquinolin-2-ol stems from its existence as a dynamic equilibrium between two tautomeric forms: the enol (quinolin-2-ol) and the keto (quinolin-2(1H)-one) forms. This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms.[1] For quinolin-2-ol and its derivatives, the equilibrium overwhelmingly favors the thermodynamically more stable keto (lactam) form, 4,6-Dimethyl-1H-quinolin-2-one.[1][2] This preference is due to the stability of the cyclic amide group and its ability to form strong intermolecular hydrogen bonds.[1] Understanding and confirming the dominant tautomer is critical as it dictates the molecule's spectroscopic signature, chemical reactivity, and biological interactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis & Purification
Q1: I've synthesized 4,6-Dimethylquinolin-2-ol via a Conrad-Limpach or Knorr synthesis, but my crude product is very impure. What are the likely side products?
A: These classic quinolinone syntheses can generate several impurities. In a Conrad-Limpach reaction, which involves the thermal cyclization of a β-anilinocrotonate intermediate, incomplete cyclization is a common issue.[3] For Knorr syntheses, which condense a β-ketoester with an aniline, the formation of an alternative crotonate isomer instead of the desired anilide can occur, leading to different cyclization products.[4]
Common impurities include:
-
Unreacted Starting Materials: Such as 4-methylaniline and ethyl acetoacetate.
-
Anilide Intermediate: The uncyclized N-aryl β-ketoamide may persist if the cyclization temperature or acid catalyst is insufficient.[4]
-
Isomeric Byproducts: Depending on the reaction conditions, minor amounts of other quinoline isomers can form.
Q2: My primary challenge is purifying the crude product. Standard recrystallization isn't working well. What is a robust purification strategy?
A: A multi-step approach combining extraction, column chromatography, and finally, recrystallization is often necessary.
Troubleshooting Workflow: Purification Strategy
Caption: A logical workflow for purifying crude 4,6-Dimethylquinolin-2-ol.
Step 1: Acid/Base Wash Unreacted anilines are basic and can be removed with a simple liquid-liquid extraction. Dissolve your crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The protonated aniline will move to the aqueous layer.[5]
Step 2: Column Chromatography Silica gel chromatography is highly effective. The keto tautomer is quite polar due to the amide group. A gradient elution is recommended.
| Problem | Cause | Troubleshooting Step |
| Product won't elute | Eluent is not polar enough. | Start with a non-polar system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity to 1:1 or even switch to a more polar system like Dichloromethane/Methanol (98:2).[5] |
| Poor separation/streaking | Compound is interacting too strongly with acidic silica. | Add 0.5-1% triethylamine or acetic acid to the mobile phase to improve the peak shape, depending on the nature of the impurities. |
Step 3: Recrystallization Protocol Once the product is reasonably pure (>90% by TLC/¹H NMR), recrystallization can yield highly pure, crystalline material.
| Parameter | Recommendation |
| Solvent System | Ethanol, or a mixture of DMF and water, or Ethanol/Ethyl Acetate has proven effective for similar quinolinols.[3][5] |
| Procedure | 1. Dissolve the compound in a minimum amount of the hot solvent. 2. Allow the solution to cool slowly to room temperature. 3. Further cool in an ice bath or refrigerator (0-4 °C) for several hours. 4. Collect crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum. |
Section 2: Spectroscopic Characterization
Q3: My ¹H NMR spectrum is confusing. I see a very broad signal and the aromatic region is complex. How do I interpret this?
A: The ¹H NMR spectrum provides definitive evidence for the dominance of the keto (4,6-Dimethyl-1H-quinolin-2-one) form. The key is to use a suitable deuterated solvent, like DMSO-d₆, which is excellent for dissolving quinolinones and for observing exchangeable protons.[3][6]
Expected ¹H NMR Signals (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Comments |
|---|---|---|---|
| ~ 11.5 - 12.0 | broad singlet (1H) | N-H | This is the characteristic amide proton of the keto form. Its broadness is due to quadrupole coupling with the nitrogen atom and chemical exchange. This signal is a key indicator that you do not have the enol (-OH) form.[7] |
| ~ 7.2 - 7.8 | multiplet (3H) | Ar-H | Aromatic protons on the carbocyclic ring (H5, H7, H8). |
| ~ 6.2 - 6.4 | singlet (1H) | C3-H | Vinylic proton adjacent to the carbonyl group. |
| ~ 2.4 | singlet (3H) | C6-CH₃ | Aromatic methyl group. |
| ~ 2.2 | singlet (3H) | C4-CH₃ | Methyl group attached to the vinylic carbon. |
Q4: Which signals in the ¹³C NMR spectrum confirm the structure and tautomeric form?
A: The ¹³C NMR spectrum provides unambiguous evidence for the keto tautomer. The most diagnostic signal is the carbonyl carbon (C2).
Expected ¹³C NMR Signals (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Comments |
|---|---|---|
| ~ 162 - 165 | C2 (C=O) | This downfield signal is definitive for the amide carbonyl of the keto form. An enol form would show a C2-OH signal around 155-160 ppm.[8] |
| ~ 140 - 150 | C4, C8a | Quaternary carbons. |
| ~ 115 - 138 | C3, C4a, C5, C6, C7, C8 | Aromatic and vinylic carbons. |
| ~ 18 - 25 | C4-CH₃, C6-CH₃ | Methyl carbons. |
Experimental Workflow: Spectroscopic Analysis
Caption: Recommended workflow for complete spectroscopic characterization.
Q5: What is the expected mass for 4,6-Dimethylquinolin-2-ol, and what should I look for in the mass spectrum?
A: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) in positive mode, will confirm the elemental composition.
Physicochemical & Mass Spectrometry Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO | PubChem[9] |
| Molecular Weight | 173.21 g/mol | PubChem[9] |
| Exact Mass | 173.0841 g/mol | Calculated |
| Expected Ion (ESI+) | [M+H]⁺ |
| Calculated m/z | 174.0913 | |
The observed m/z in your HRMS experiment should match the calculated value to within 5 ppm to confirm the elemental formula.
Q6: Can UV-Vis spectroscopy be used to differentiate the tautomers?
A: Yes, though it's less definitive than NMR. The keto and enol forms have different chromophoric systems. The extended conjugation in the keto (quinolinone) form typically results in absorption maxima at longer wavelengths compared to the enol form.[10][11] When running a UV-Vis spectrum in a solvent like ethanol, you are observing the spectrum of the dominant keto tautomer. Comparing your spectrum to known quinolinone derivatives can provide supporting evidence for the structure.[10]
Section 3: Crystallography
Q7: I need a crystal structure for absolute confirmation, but I'm struggling to grow single crystals. Any suggestions?
A: Growing single crystals can be challenging. The key is to find a solvent system where the compound has moderate solubility and to allow for slow evaporation.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or acetonitrile) to near saturation at room temperature. Loosely cap the vial and leave it undisturbed in a vibration-free area for several days to weeks.
-
Solvent/Anti-Solvent Diffusion: Create a saturated solution of your compound in a good solvent (like DMF or DMSO). In a separate, larger vial, place an "anti-solvent" in which your compound is insoluble (like water or hexane). Carefully layer the solution of your compound on top of the anti-solvent. Crystals may form at the interface over time.
-
Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.
For similar quinoline derivatives, slow evaporation from ethanol has successfully yielded X-ray quality crystals.[12]
References
- BenchChem. (n.d.). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
- PubChem. (n.d.). 2,6-Dimethylquinoline.
- ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline.
- Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry.
- National Center for Biotechnology Information. (n.d.). 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline.
- Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry.
- ATB (Automated Topology Builder). (n.d.). 4-methylquinolin-2-ol.
- Cheméo. (n.d.). Chemical Properties of Quinoline, 4,6-dimethyl- (CAS 826-77-7).
- PubChem. (n.d.). 4,6-Dimethylquinoline.
- PubChem. (n.d.). 2,4-Dimethylquinoline.
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide.
- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.
- ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
- Mondal, P., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Solubility of Things. (n.d.). 2,6-Dimethylquinoline.
- BenchChem. (n.d.). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol.
- ResearchGate. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon.
- ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline.
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Wlodarczyk, N., et al. (2012). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Helvetica Chimica Acta.
- Al-shaikh, M. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules.
- BenchChem. (n.d.). 2-Hydroxyquinoline chemical structure and tautomerism.
- BenchChem. (n.d.). 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline solubility data.
- ChemicalBook. (n.d.). 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum.
- BenchChem. (n.d.). Purification challenges with 2-Chloro-3,6-dimethylquinoxaline.
- ResearchGate. (n.d.). Crystal structure of 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile.
- PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing crystallization of 4,6-Dimethylquinolin-2-ol for X-ray analysis
Welcome to the Technical Support Center for the crystallization of 4,6-Dimethylquinolin-2-ol. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to obtaining high-quality single crystals suitable for X-ray analysis. This resource is structured to move from immediate answers to in-depth troubleshooting and foundational knowledge, ensuring you can solve problems effectively and understand the principles behind the solutions.
Section 1: Quick Start & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and hurdles in crystallizing 4,6-Dimethylquinolin-2-ol.
Q1: What is the best starting solvent to try for crystallizing 4,6-Dimethylquinolin-2-ol?
A1: There is no single "magic" solvent, but a good starting point is a polar protic solvent like ethanol or methanol, or a moderately polar aprotic solvent like acetone or ethyl acetate.[1][2] The 4,6-Dimethylquinolin-2-ol molecule has both hydrogen bond donors/acceptors (the lactam group) and non-polar aromatic regions, making these solvents a logical choice based on the "like dissolves like" principle.[3] Often, a binary solvent system, such as ethanol/water, methanol/acetone, or chloroform/ethanol, provides the fine control over solubility needed for crystal growth.[1][4][5]
Q2: My compound is >95% pure according to NMR, but it won't crystallize. Is the purity high enough?
A2: While >95% purity is a good start, X-ray quality crystal growth is extremely sensitive to impurities.[6] Even minor, structurally similar impurities can inhibit nucleation or disrupt lattice formation. If you face persistent issues, a final purification step, such as flash chromatography or sublimation, is highly recommended just before setting up your crystallization experiments.
Q3: How much compound do I need to grow crystals for X-ray analysis?
A3: You don't need a large amount. A typical single crystal for modern diffractometers should be 0.1–0.3 mm in each dimension.[4] Experiments can be successfully performed with as little as 5-10 mg of material, especially when using techniques like vapor diffusion in small vials.[7]
Q4: I got a powder, not single crystals. What went wrong?
A4: Powder formation usually indicates that the solution became supersaturated too quickly, leading to rapid, uncontrolled precipitation and excessive nucleation.[7][8] The key is to slow down the process. Try using a poorer solvent, reducing the rate of evaporation, or cooling the solution more slowly.[4][8][9]
Q5: My compound "oiled out." What should I do with the resulting oil?
A5: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above the melting point of its solid form, or when solubility is simply too high.[7] Don't discard the oil. Try adding a small amount of a "less good" or "anti-solvent" (like hexane or heptane if you're using a polar solvent) to the oil and scratching the side of the vial with a glass rod.[3][10] This can sometimes induce nucleation. Alternatively, redissolve the oil by gentle warming and try the crystallization again with a more dilute solution or a different solvent system.[7]
Section 2: Systematic Troubleshooting Guide
When initial attempts fail, a more structured approach is needed. Use this guide to diagnose and solve common crystallization problems.
Problem 1: No Crystals Form / Solution Remains Clear
This outcome suggests your solution is "stable" or "subsaturated," meaning the compound's concentration is below its solubility limit under the current conditions.[11]
-
Cause A: Solvent is too good / Solution is too dilute.
-
Why it happens: The compound is so soluble that the conditions for supersaturation are never met.[12]
-
Solution: Increase the concentration. You can do this by allowing more solvent to evaporate or by starting with less solvent. If that fails, switch to a solvent in which the compound is only moderately or sparingly soluble.[12]
-
-
Cause B: Insufficient time.
Problem 2: Rapid Formation of Powder or Microcrystals
This is the opposite of Problem 1. The solution has become supersaturated too quickly, entering the "labile" zone where spontaneous, chaotic precipitation occurs.[11]
-
Cause A: Solution is too concentrated or cools too quickly.
-
Why it happens: A rapid change in conditions (temperature or solvent volume) causes the concentration to far exceed the saturation point, leading to a massive number of nucleation events simultaneously.[4][8]
-
Solution 1 (Slow Cooling): If cooling a hot solution, insulate the vessel. Place the flask in a warm water bath or a Dewar of hot water and allow it to cool to room temperature over many hours.[4][8]
-
Solution 2 (Slow Evaporation): Reduce the rate of evaporation. Use a vial with a smaller opening or cover it with parafilm and pierce only one or two very small holes with a needle.[14]
-
-
Cause B: Solvent is too poor.
-
Why it happens: The compound is barely soluble, so even a small change in temperature or volume causes it to crash out of solution.
-
Solution: Use a slightly better solvent or a solvent mixture. Adding a small amount of a "good" solvent to your primary "poor" solvent can increase solubility just enough to slow down the crystallization process.[14]
-
Problem 3: Formation of Twinned, Cracked, or Poor-Quality Crystals
The crystals grow, but they are not suitable for X-ray diffraction.
-
Cause A: Crystal growth is too fast.
-
Why it happens: Even if nucleation is controlled, rapid growth can incorporate solvent molecules into the lattice or create defects.[15]
-
Solution: Further slow down the crystallization process as described in Problem 2. Using a temperature gradient or moving the experiment to a colder environment (e.g., a refrigerator) can slow diffusion and growth rates.[8][16]
-
-
Cause B: Solvent loss from the crystal lattice.
-
Why it happens: Some crystals incorporate solvent into their structure. If a volatile solvent like diethyl ether or dichloromethane is used, it can evaporate from the lattice after the crystal is removed from the mother liquor, causing it to crack.[8]
-
Solution: Try to substitute the volatile solvent with a less volatile analogue (e.g., pentane instead of ether).[8] If that's not possible, mount the crystal for analysis quickly after removing it from the solution.
-
Section 3: Experimental Protocols & Workflows
Here are detailed, step-by-step protocols for the most effective crystallization techniques for 4,6-Dimethylquinolin-2-ol.
Initial Solvent Screening
Before attempting any method, it's crucial to determine the solubility profile of your compound.
-
Place ~1-2 mg of 4,6-Dimethylquinolin-2-ol into several small vials.
-
To each vial, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature.
-
Observe the solubility. A good crystallization solvent will dissolve the compound sparingly at room temperature but completely upon heating.[17] An ideal anti-solvent is one in which the compound is insoluble.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes |
| Hexane | 69 | 0.1 | 1.89 | Good anti-solvent for polar compounds.[2] |
| Toluene | 111 | 2.4 | 2.38 | Good for slow cooling due to high boiling point.[3] |
| Diethyl Ether | 35 | 2.8 | 4.34 | Volatile; can lead to cracked crystals.[8] |
| Ethyl Acetate | 77 | 4.4 | 6.02 | Good general-purpose solvent. |
| Acetone | 56 | 5.1 | 21.0 | Volatile, but a good polar aprotic choice.[1] |
| Ethanol | 78 | 5.2 | 24.55 | Excellent polar protic solvent, often used with water.[5][18] |
| Methanol | 65 | 6.6 | 33.0 | Similar to ethanol, but more volatile.[1][19] |
| Water | 100 | 9.0 | 80.1 | Good anti-solvent when using alcohols.[2] |
Workflow 1: Slow Evaporation
This is often the simplest and most successful method.[8][14]
-
Dissolve your compound in a suitable solvent or solvent mixture to near-saturation in a clean vial. The solution should be clear.
-
If any particulates are present, filter the solution through a small cotton plug in a pipette into a clean crystallization vessel (e.g., a small test tube or vial).[14]
-
Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle. The number of holes controls the evaporation rate.[14]
-
Place the vial in a quiet, vibration-free area.
-
Monitor over several days to weeks.
Workflow 2: Slow Cooling
This method exploits the difference in a compound's solubility at different temperatures.[3][9]
-
In a small flask, add a minimal amount of a high-boiling-point solvent (like toluene or water) to your compound to create a slurry.[3]
-
Heat the slurry gently (e.g., in a water or oil bath) while stirring until the compound fully dissolves. Add more hot solvent dropwise if needed to achieve complete dissolution.[20]
-
Once a clear, saturated hot solution is obtained, remove the heat source.
-
To ensure very slow cooling, place the flask inside a Dewar filled with hot water at the same temperature and cover it.[4]
-
Allow the apparatus to cool undisturbed to room temperature over 12-24 hours.
Workflow 3: Vapor Diffusion
This technique is excellent for small quantities of material and allows for very slow changes in concentration.[7][21] There are two common setups:
-
Liquid-Vapor Diffusion:
-
Dissolve your compound (~5 mg) in 0.5 mL of a "good" solvent (e.g., chloroform, THF) in a small, narrow vial (the "inner vial").
-
Place this inner vial inside a larger jar or beaker (the "outer chamber").
-
Add 2-3 mL of a volatile "anti-solvent" (e.g., pentane, hexane) to the outer chamber. The anti-solvent must be one in which your compound is insoluble.[21]
-
Seal the outer chamber tightly. The more volatile anti-solvent will slowly diffuse as a vapor into the inner vial, reducing the compound's solubility and promoting crystallization.[7][22]
-
-
Hanging/Sitting Drop: This is a micro-scale version, common in protein crystallization but applicable here.[22][23][24]
-
Create a reservoir of precipitant solution in a well plate.
-
Mix a small volume of your compound solution with the reservoir solution on a cover slip (hanging drop) or a small post (sitting drop).[23][24] The drop has a lower precipitant concentration than the reservoir.
-
Seal the well. Water vapor will slowly diffuse from the drop to the reservoir, concentrating your compound and leading to crystallization.[24][25]
-
Section 4: Visualization of Workflows and Logic
To better illustrate the process, the following diagrams outline the general crystallization workflow and a logical troubleshooting path.
Caption: General workflow for obtaining single crystals.
Caption: Troubleshooting logic for common crystallization failures.
References
-
How to grow crystals for X-ray crystallography. (2024). Acta Crystallographica Section C: Structural Chemistry. [Link]
-
Growing Quality Crystals. MIT Department of Chemistry. [Link]
-
Slow Evaporation Method. University of Washington, Department of Chemistry. [Link]
-
Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
-
Temperature as a Crystallization Variable. Hampton Research. [Link]
-
What role does temperature play in crystallisation? TutorChase. [Link]
-
Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]
-
Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
-
How to grow crystals for X-ray crystallography. National Library of Medicine. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. National Library of Medicine. [Link]
-
Protein crystallization. Wikipedia. [Link]
-
Guide for crystallization. University of Angers. [Link]
-
Crystallisation Techniques. Durham University. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. [Link]
-
Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase. National Library of Medicine. [Link]
-
Crystal Growing Tips. University of Florida, Center for Xray Crystallography. [Link]
-
How Do Solvents Impact Crystal Morphology In Crystallization? How It Comes Together - YouTube. [Link]
-
SOP: CRYSTALLIZATION. Directorate of Education, Delhi. [Link]
-
How does crystallization work? Reddit. [Link]
-
Temperature Effects on the Crystallization Kinetics of Size-Dependent. American Chemical Society. [Link]
-
Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. American Chemical Society. [Link]
-
A Stereochemical Approach that Demonstrates the Effect of Solvent on the Growth of Polar Crystals: A Perspective. American Chemical Society. [Link]
-
The Effect of Solvent on Crystal Growth and Morphology. ResearchGate. [Link]
-
Crystallization. University of Colorado Boulder, Department of Chemistry. [Link]
-
Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]
- Quinoline compounds and process of making same.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Crystal Growing Tips and Methods. University of Pennsylvania, Department of Chemistry. [Link]
- Quinoline derivatives, process for their preparation and their use as medicaments.
-
Protein Crystallization for X-ray Crystallography. National Library of Medicine. [Link]
-
Effective Method for Making Quinoline Derivatives in Gl. Scientia Research Library. [Link]
- The crystallization of quinoline.
- Crystallization of quinoline derivatives and its preparation method.
- Preparation of quinolines.
Sources
- 1. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. iucr.org [iucr.org]
- 4. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. unifr.ch [unifr.ch]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tutorchase.com [tutorchase.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. How To [chem.rochester.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. reddit.com [reddit.com]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 19. US2886568A - Preparation of quinolines - Google Patents [patents.google.com]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 22. Protein crystallization - Wikipedia [en.wikipedia.org]
- 23. hamptonresearch.com [hamptonresearch.com]
- 24. hamptonresearch.com [hamptonresearch.com]
- 25. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
Technical Support Center: Purification of 4,6-Dimethylquinolin-2-ol
Welcome to the technical support center for the purification of 4,6-Dimethylquinolin-2-ol (CAS: 23947-37-7).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect from the synthesis of 4,6-Dimethylquinolin-2-ol?
The synthesis of 4,6-Dimethylquinolin-2-ol typically proceeds via a reaction analogous to the Conrad-Limpach-Knorr synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[3][4] For 4,6-Dimethylquinolin-2-ol, the common starting materials are p-toluidine and ethyl acetoacetate.
Given this pathway, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual p-toluidine and ethyl acetoacetate.
-
Reaction Intermediates: Incomplete conversion can leave behind the enamine or β-keto anilide intermediate.[4][5]
-
Isomeric Byproducts: Under certain conditions, particularly with temperature variations, the formation of the isomeric 2,6-dimethylquinolin-4-ol can occur.[3][6]
-
Polymeric/Tar-like Substances: The high temperatures (often >250°C) required for the cyclization step can lead to the formation of dark, tarry decomposition products.[6][7]
Q2: My crude product is a dark, tarry solid. How should I approach its purification?
Tar formation is a frequent issue in high-temperature condensation reactions like the Skraup or Conrad-Limpach syntheses.[7] Attempting direct recrystallization or column chromatography on such a crude material is often inefficient.
Recommended Initial Cleanup (Trituration): Before proceeding to more refined purification methods, a simple trituration can be highly effective.
-
Place the crude, tarry solid in a mortar or a flask.
-
Add a solvent in which the desired product has very low solubility, but the tarry impurities are somewhat soluble (e.g., hexanes, diethyl ether, or a mixture).
-
Grind the solid with a pestle or stir vigorously. This breaks up the solid mass and washes the soluble impurities off the surface of the product.
-
Filter the solid and wash with a small amount of the cold trituration solvent.
-
Dry the resulting solid. It should be significantly purer and more suitable for subsequent purification.
This pre-purification step can dramatically improve the efficacy of your final recrystallization or chromatography.
Troubleshooting Purification Workflows
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: General purification strategy for 4,6-Dimethylquinolin-2-ol.
Q3: Recrystallization isn't working. The product either "oils out" or no crystals form. What should I do?
This is a common and frustrating problem in recrystallization. Here’s a systematic troubleshooting guide.
Scenario 1: Product "Oils Out" This typically occurs when the boiling point of the solvent is higher than the melting point of your impure compound. Impurities can significantly depress the melting point.
-
Solution 1: Change Solvents. Switch to a solvent with a lower boiling point.
-
Solution 2: Use a Solvent Pair. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow to cool slowly.[8]
-
Solution 3: Purify Further. The presence of significant impurities is the most likely cause. Consider a preliminary purification by column chromatography before attempting recrystallization again.[8]
Scenario 2: No Crystals Form Upon Cooling This indicates that the solution is not supersaturated, either because too much solvent was used or the compound is simply too soluble.[9]
-
Solution 1: Induce Crystallization.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Seeding: If available, add a single, pure crystal of 4,6-Dimethylquinolin-2-ol to the cooled solution to act as a template for crystallization.
-
-
Solution 2: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.
-
Solution 3: Cool to a Lower Temperature. After cooling to room temperature, place the flask in an ice-water bath, and if necessary, a freezer, to further decrease solubility and promote crystallization.[10]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting workflow for failed crystallization.
Q4: Can I use acid-base extraction for purification?
Yes, acid-base extraction is a highly effective technique for purifying 4,6-Dimethylquinolin-2-ol, especially for removing unreacted p-toluidine and certain neutral impurities.[11] The principle relies on the different acidic/basic properties of the components in your crude mixture.[12]
-
4,6-Dimethylquinolin-2-ol: This compound exists in tautomeric equilibrium with its quinolinone form. The "-ol" tautomer has a phenolic hydroxyl group, making it weakly acidic. It can be deprotonated by a strong base (like NaOH) to form a water-soluble salt.
-
p-Toluidine (Impurity): As an aniline derivative, this starting material is basic and will be protonated by an acid (like HCl) to form a water-soluble ammonium salt.[13]
-
Neutral Impurities: Byproducts without acidic or basic functional groups will remain in the organic layer throughout the extraction process.
By sequentially washing an organic solution of your crude product with aqueous acid and then aqueous base, you can effectively partition the different components into separate layers for isolation.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent should be determined by small-scale screening.[10]
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (see Table 1) at room temperature and upon heating. A good solvent will dissolve the compound when hot but poorly when cold.[10][14] Ethanol, methanol, or acetone are often good starting points for quinolinone derivatives.[9][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent needed to fully dissolve the solid.[10]
-
Hot Filtration (Optional): If insoluble impurities (like dust or polymeric material) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[10] Once at room temperature, the flask can be moved to an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Ethanol | 78 | Polar Protic | A good general choice for moderately polar compounds like quinolinones.[9] |
| Methanol | 65 | Polar Protic | More polar than ethanol; may result in lower yields due to higher solubility at cold temperatures.[9] |
| Acetone | 56 | Polar Aprotic | Good solvent, but its low boiling point may not provide a large enough solubility differential.[9] |
| Ethyl Acetate | 77 | Moderate Polarity | A good alternative if solubility in alcohols is too high.[9] |
| Ethanol/Water | Variable | Polar Protic | A mixed solvent system can be fine-tuned for optimal solubility.[16] |
Table 1: Common solvents for the recrystallization of quinolinone derivatives.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Remove Basic Impurities: Add an equal volume of 1M HCl (aq) to the funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer. This step extracts basic impurities like p-toluidine.[13] Repeat this wash.
-
Remove Acidic Product: Add an equal volume of 1M NaOH (aq) to the organic layer remaining in the funnel. Shake as described above. Drain the lower aqueous layer, which now contains your deprotonated product as a water-soluble salt. Repeat this extraction to ensure complete recovery.
-
Isolate Product: Combine the basic aqueous extracts in a beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the product precipitates out.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. This solid can then be further purified by recrystallization if needed.
Protocol 3: Purification by Column Chromatography
Column chromatography is ideal for separating compounds with different polarities, such as the desired product from isomeric impurities or reaction intermediates.[17][18]
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation between your product spot and impurity spots, with an Rf value of ~0.3 for the product.[19]
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent. Pour the slurry into a chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[17][19]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.[17]
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds that bind more strongly to the silica.[14][20]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4,6-Dimethylquinolin-2-ol.[14][20]
References
- BenchChem. (2025). Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers. Benchchem.
- Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia.
- Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. Benchchem.
- Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Cambridge University Press.
- SynArchive. (2024). Conrad-Limpach Synthesis. SynArchive.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. Benchchem.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- YouTube. (2020). Acid-Base Extraction Tutorial. YouTube.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol. Benchchem.
- Senzer, B. D., et al. (2025).
- Capot Chemical. (n.d.). Specifications of 4,6-Dimethyl-quinolin-2-ol. Capot Chemical.
- BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. Benchchem.
- BenchChem. (2025).
- The Royal Society of Chemistry. (2014). Quinoline-Derived Two-Photon Sensitive Quadrupolar Probes. The Royal Society of Chemistry.
- Google Patents. (n.d.). The crystallization of quinoline.
- BenchChem. (2025). Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide. Benchchem.
- Sigma-Aldrich. (n.d.). 4,6-Dimethylquinolin-2-ol. Sigma-Aldrich.
Sources
- 1. capotchem.com [capotchem.com]
- 2. 4,6-Dimethylquinolin-2-ol [sigmaaldrich.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Validation of 4,6-Dimethylquinolin-2-ol Purity by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the validation of analytical methods for determining the purity of 4,6-Dimethylquinolin-2-ol. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data. We will explore a comparative analysis of different High-Performance Liquid Chromatography (HPLC) approaches and detail the rigorous validation process according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative for Purity in Quinoline Derivatives
4,6-Dimethylquinolin-2-ol is a heterocyclic compound belonging to the quinoline class. Quinoline scaffolds are prevalent in numerous pharmacologically active molecules, making their derivatives, including 4,6-Dimethylquinolin-2-ol, valuable subjects in medicinal chemistry and drug discovery. The biological activity and safety profile of any chemical entity are intrinsically linked to its purity. Undisclosed impurities, even at trace levels, can lead to erroneous experimental results, misleading structure-activity relationship (SAR) studies, and potential toxicity.
High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A properly validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement in regulated environments.[1][3] This guide will adhere to the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[2][4]
Foundational Strategy: HPLC Method Development
The development of a robust HPLC method is predicated on the physicochemical properties of the analyte. 4,6-Dimethylquinolin-2-ol, as a quinolinol derivative, is a relatively nonpolar molecule with limited solubility in water but good solubility in organic solvents like methanol and acetonitrile.[5][6] This profile makes Reversed-Phase HPLC (RP-HPLC) the logical choice, where the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7][8][9]
Key Development Considerations:
-
Column Selection: A C18 column is the workhorse of RP-HPLC and serves as an excellent starting point, offering strong hydrophobic retention for aromatic compounds like quinolines.[7][10][11]
-
Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier.
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency.
-
Aqueous Buffer: A buffer (e.g., phosphate or acetate) is used to control the pH. For a quinolinol derivative, maintaining a slightly acidic pH (e.g., pH 3-4) can ensure the consistent ionization state of the molecule, leading to sharper, more symmetrical peaks.[9][10]
-
-
Detection: The fused aromatic ring system of 4,6-Dimethylquinolin-2-ol provides strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the determination of the maximum absorbance wavelength (λmax) and peak purity analysis.
Comparative Analysis: Isocratic vs. Gradient Elution Methods
Two primary elution modes can be employed for the purity analysis. The choice depends on the complexity of the sample and the analytical objective.
-
Method A: Isocratic Elution: This method uses a constant mobile phase composition throughout the run. It is simple, robust, and ideal for routine quality control when potential impurities have retention times close to the main peak.
-
Method B: Gradient Elution: This method involves a programmed change in the mobile phase composition, typically an increase in the organic modifier concentration. It is superior for separating a complex mixture of impurities with a wide range of polarities and for resolving late-eluting peaks.[7][12]
For the purpose of comprehensive purity validation, a gradient method is generally preferred as it provides a better overall impurity profile.
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Composition | 60:40 (A:B) | Time (min) |
| 0.0 | ||
| 15.0 | ||
| 20.0 | ||
| 20.1 | ||
| 25.0 | ||
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 245 nm | UV at 245 nm |
| Injection Vol. | 10 µL | 10 µL |
| Pros | Simple, fast equilibration, robust. | Excellent resolution for complex mixtures, higher peak capacity. |
| Cons | Poor resolution for wide polarity ranges. | Longer re-equilibration times, potential for baseline drift. |
Comprehensive Validation Protocol for Method B (Gradient RP-HPLC)
The following sections detail the experimental protocols for validating the Gradient RP-HPLC method according to ICH Q2(R1) guidelines.[3][4]
Caption: Workflow for HPLC Method Validation.
System Suitability
Causality: Before any analysis, we must verify that the chromatographic system (instrument, column, mobile phase) is operating correctly and can generate reliable data.[3][13]
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of 4,6-Dimethylquinolin-2-ol at a working concentration (e.g., 100 µg/mL).
-
Inject this solution six consecutive times.
-
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): > 2000
Specificity (Forced Degradation)
Causality: Specificity demonstrates the method's ability to accurately measure the analyte peak without interference from other components like impurities, degradants, or excipients.[3] Forced degradation studies are performed to intentionally degrade the sample and ensure that the resulting degradation products are well-separated from the main analyte peak.[10]
Caption: Logical relationship of stress testing conditions.
Protocol:
-
Expose solutions of 4,6-Dimethylquinolin-2-ol to the following conditions until 5-20% degradation is observed:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Solid drug substance at 80°C.
-
Photolytic: Solution exposed to UV/Vis light (ICH Q1B).
-
-
Inject the unstressed sample and each stressed sample into the HPLC.
-
Analyze the chromatograms for the separation of the main peak from any degradation products. Use a PDA detector to assess peak purity.
Acceptance Criteria:
-
The method must resolve the main analyte peak from all degradation products (Resolution > 2.0).
-
The peak purity index for the 4,6-Dimethylquinolin-2-ol peak in the presence of its degradants should pass the software's threshold (e.g., > 990).
Linearity and Range
Causality: Linearity confirms that the detector response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantitation.[4][13]
Protocol:
-
Prepare a stock solution of 4,6-Dimethylquinolin-2-ol.
-
Create a series of at least five calibration standards by diluting the stock solution. The range should typically span 50% to 150% of the expected working concentration for an assay (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 741200 |
| 100 | 998700 |
| 125 | 1251000 |
| 150 | 1495600 |
| r² | 0.9998 |
Accuracy (Recovery)
Causality: Accuracy measures the closeness of the experimental results to the true value. It is determined by a recovery study, where a known amount of analyte is spiked into a blank matrix.[4][13]
Protocol:
-
Prepare samples by spiking a known quantity of 4,6-Dimethylquinolin-2-ol standard into a placebo (or blank solution) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level (total of nine samples).
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[4]
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 101.1 | 101.1 |
| 120% | 120.0 | 119.2 | 99.3 |
| Mean Recovery | 99.9% |
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the method's reproducibility.[4][13]
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples of 4,6-Dimethylquinolin-2-ol at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.[4]
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the analysis of six samples on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD and compare it to the repeatability results.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%
-
Intermediate Precision: RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[4] These are critical for quantifying trace impurities.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be done by injecting a series of dilute solutions and visually inspecting the chromatograms or using the instrument's software to calculate the S/N ratio.
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1. The precision (RSD) at the LOQ concentration should be ≤ 10%.
| Parameter | S/N Ratio | Concentration (µg/mL) |
| LOD | 3:1 | 0.05 |
| LOQ | 10:1 | 0.15 |
Robustness
Causality: Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[4]
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
-
-
Assess the impact on system suitability parameters (e.g., retention time, tailing factor).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
Changes in retention time and peak area should be minimal and predictable.
Conclusion
This guide has detailed a comprehensive approach to the validation of an RP-HPLC method for determining the purity of 4,6-Dimethylquinolin-2-ol. By systematically evaluating parameters from system suitability to robustness, we establish a high degree of assurance that the method is accurate, precise, and specific. The gradient-based method (Method B) offers superior resolving power for a comprehensive impurity profile, making it the recommended choice for development and research settings. Adherence to these validation principles, grounded in ICH guidelines, is essential for generating trustworthy and defensible scientific data, thereby ensuring the quality and integrity of research involving 4,6-Dimethylquinolin-2-ol and related compounds.
References
-
International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Jahan, S. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
SIELC Technologies. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
Sonune, P. S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Musiol, R. et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
Dong, M. W. et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Hou, J. et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]
-
Lee, H. Y. et al. (2008). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]
-
Reddy, G. S. et al. (2015). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Cheméo. (2023). Chemical Properties of Quinoline, 4,6-dimethyl- (CAS 826-77-7). [Link]
-
Solubility of Things. (2023). 2,6-Dimethylquinoline. [Link]
-
El-Gendy, A. E. et al. (2014). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. ijrpc.com [ijrpc.com]
- 13. chromatographyonline.com [chromatographyonline.com]
The Quinolin-2-one Scaffold: A Comparative Analysis of 4,6-Dimethylquinolin-2-ol and Its Potent Derivatives in Drug Discovery
Introduction: The Privileged Quinolin-2-one Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The quinolin-2-one (carbostyril) core, a bicyclic system featuring a benzene ring fused to a 2-pyridone ring, is a quintessential example of such a scaffold. Its derivatives are integral to numerous natural products and synthetic therapeutic agents, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] The structural rigidity of the quinolin-2-one core, combined with its capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and pharmacological activity, making it a fertile ground for drug discovery.
This guide presents a comparative analysis focusing on a foundational member of this class, 4,6-Dimethylquinolin-2-ol, and contrasts its profile with more complex, highly active derivatives. We will delve into the synthetic strategies, compare key physicochemical and biological performance data, and provide validated experimental protocols to empower researchers in their exploration of this versatile scaffold.
Synthesis of the Quinolin-2-one Core: A Strategic Overview
The construction of the quinolin-2-one skeleton is a well-established field in organic synthesis, with several named reactions providing reliable access. The Conrad-Limpach-Knorr synthesis is a cornerstone method, valued for its use of readily available anilines and β-ketoesters.[2][3]
The causality behind choosing this synthetic route lies in its convergence and adaptability. By selecting appropriately substituted anilines and β-ketoesters, a diverse library of quinolin-2-ones can be generated. For the synthesis of our subject compound, 4,6-Dimethylquinolin-2-ol, the logical precursors are p-toluidine and ethyl acetoacetate. The reaction proceeds through two key stages: initial formation of a β-anilinoacrylate intermediate, followed by a high-temperature thermal cyclization.[3][4] The high temperature is necessary to overcome the energetic barrier of the cyclization step, which temporarily disrupts the aromaticity of the aniline ring.[4]
Experimental Protocol: Synthesis of 4,6-Dimethylquinolin-2-ol
This protocol is adapted from the general principles of the Conrad-Limpach synthesis.[3][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Intermediate Formation: Heat the reaction mixture at a moderate temperature (e.g., 100-120°C) for 1-2 hours to form the enamine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Add a high-boiling inert solvent (e.g., mineral oil or diphenyl ether). Increase the temperature to approximately 250°C and maintain for 2-3 hours.[3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the mixture into a beaker of hexane to precipitate the product and dissolve the solvent.
-
Purification: Collect the crude solid by filtration. Wash thoroughly with hexane to remove residual solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield 4,6-Dimethylquinolin-2-ol.
Comparative Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Properties such as lipophilicity (logP) and the number of hydrogen bond donors and acceptors influence membrane permeability and solubility. Here, we compare the computed properties of the parent scaffold, 4,6-Dimethylquinolin-2-ol, with two highly active derivatives found in recent literature: an antibacterial agent (Compound 6c) and an anticancer agent (Pyridin-2-one 4c).
| Property | Quinolin-2-one (Parent) | 4,6-Dimethylquinolin-2-ol | Compound 6c (Antibacterial) | Pyridin-2-one 4c (Anticancer) |
| Molecular Formula | C₉H₇NO | C₁₁H₁₁NO | C₂₁H₁₄Cl₂N₂O₂ | C₂₄H₂₃N₃O₄ |
| Molecular Weight | 145.16 g/mol | 173.21 g/mol | 413.28 g/mol | 429.46 g/mol |
| XLogP3 (logP) | 1.6 | 2.4 | 5.8 | 3.9 |
| H-Bond Donor Count | 1 | 1 | 1 | 1 |
| H-Bond Acceptor Count | 1 | 1 | 4 | 5 |
| Solubility | Generally insoluble in water, soluble in organic solvents. | Expected low water solubility.[6] | Expected very low water solubility. | Expected very low water solubility. |
Data for Quinolin-2-one, 4,6-Dimethylquinolin-2-ol, and comparator compounds are computed or derived from literature.
The data illustrates a key principle in drug design: as simple scaffolds like 4,6-Dimethylquinolin-2-ol are elaborated with additional functional groups to enhance biological activity, their molecular weight and lipophilicity (logP) tend to increase. While this can improve target binding, it may also decrease aqueous solubility, presenting formulation challenges that must be addressed during drug development.
Comparative Biological Activity
The true value of the quinolin-2-one scaffold is realized in the potent and diverse biological activities of its derivatives. While specific bioactivity data for the unsubstituted 4,6-Dimethylquinolin-2-ol is not extensively reported, it serves as an excellent baseline for understanding the structure-activity relationships (SAR) that emerge with further functionalization.
Antimicrobial Activity
Quinolin-2-one derivatives have emerged as promising agents against multidrug-resistant bacteria.[7] A recent study highlighted a series of quinolin-2-one Schiff-base hybrids, with Compound 6c being particularly potent against Gram-positive pathogens.[7][8]
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 6c | MRSA | 0.75 | [7][8] |
| MRSE | 2.50 | [7] | |
| VRE | 0.75 | [7][8] | |
| Daptomycin (Control) | MRSA | 0.50 | [7] |
| VRE | 0.50 | [7] | |
| Ciprofloxacin (Control) | S. aureus | 0.018 | [7] |
The remarkable potency of Compound 6c, which incorporates a dichlorophenyl Schiff base moiety, contrasts sharply with the expected weak or non-existent activity of a simple scaffold like 4,6-Dimethylquinolin-2-ol. This demonstrates that the quinolin-2-one core acts as a platform for positioning pharmacophoric groups, such as the halogenated ring system in 6c, which are crucial for target interaction. The mechanism for some of these compounds involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis.[7]
Anticancer Activity
The quinolin-2-one scaffold is a mainstay in the development of anticancer agents, particularly kinase inhibitors.[1] Modifications to the core structure can yield compounds that target specific signaling pathways dysregulated in cancer, such as tubulin polymerization.[9] A study on novel quinoline derivatives identified Pyridin-2-one 4c as a potent cytotoxic agent against a wide array of cancer cell lines.[9]
| Compound | Cancer Cell Line | GI₅₀ (µM) | Reference |
| Pyridin-2-one 4c | CNS (SNB-19) | 9.25 | [9] |
| Renal (CAKI-1) | 10.70 | [9] | |
| NSCLC (NCI-H322M) | 10.50 | [9] | |
| Leukemia (CCRF-CEM) | 12.00 | [9] | |
| Breast (HS 578T) | 14.50 | [9] | |
| Compound 6f (Fluorinated) | Breast (MDA-MB-468) | 2.0 | [10] |
| Compound 64 (Chalcone) | Colon (Caco-2) | 2.5 | [11] |
GI₅₀: The concentration causing 50% growth inhibition.
The data shows that complex derivatives like Pyridin-2-one 4c, which features a trimethoxyphenyl group, and other functionalized quinolines exhibit potent, low-micromolar growth inhibitory activity.[9][10][11] The mechanism for compound 4c was shown to be the inhibition of tubulin polymerization, a validated anticancer strategy.[9] This again highlights the role of the quinolin-2-one as a rigid scaffold to orient these functional groups correctly within the colchicine binding site of tubulin.
Validated Bioassay Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the primary assays used to evaluate the biological performance of quinolin-2-one derivatives.
Protocol: MTT Assay for Cytotoxicity (IC₅₀/GI₅₀ Determination)
This protocol, based on standard methodologies, measures the metabolic activity of cells as an indicator of viability.[12][13][14]
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well. Incubate overnight (~18-24 hours) at 37°C with 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4,6-Dimethylquinolin-2-ol and its derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C with 5% CO₂.[15]
-
MTT Addition: Add 20-30 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 1.5-4 hours at 37°C.[16] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at a wavelength of ~490-570 nm using a microplate reader.[16]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ or GI₅₀ value using non-linear regression analysis.
Protocol: Broth Microdilution for MIC Determination
This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB), typically starting from a high concentration (e.g., 256 µg/mL).[20]
-
Inoculum Preparation: Grow the test microorganism overnight. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[18] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.[17] Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of bacterial growth (i.e., the first well that appears clear).[19]
Conclusion and Future Outlook
The comparative analysis reveals that while 4,6-Dimethylquinolin-2-ol represents the foundational structure of a versatile chemical class, its true potential is unlocked through targeted functionalization. The addition of specific moieties, as seen in potent antibacterial and anticancer derivatives, transforms the core scaffold into a highly active therapeutic agent. The structure-activity relationships derived from comparing these complex molecules back to the simple parent structure are invaluable for guiding future drug design.
The quinolin-2-one scaffold is not merely a passive framework but an active participant in molecular recognition, providing a rigid and tunable platform for presenting pharmacophoric elements to biological targets. The experimental data and protocols provided herein serve as a robust foundation for researchers and drug development professionals to continue exploring and exploiting the vast therapeutic potential of this privileged chemical class. Future work should focus on developing derivatives with improved pharmacokinetic profiles and novel mechanisms of action to address unmet medical needs in oncology and infectious disease.
References
-
Yadav, P., Kumar, R., Kumar, S., Singh, V., Singh, S., & Singh, P. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 42(13), 6904-6924. [Link]
-
Alzahrani, H. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799–2805. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]
-
Szymańska, E., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1032. [Link]
-
Alzahrani, H. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PubMed. [Link]
-
ResearchGate. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains | Request PDF. [Link]
-
Sharma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(10), 023-042. [Link]
-
El-Sayed, N. N. E., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30517-30541. [Link]
-
Singh, S., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]
-
Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Controlled Release, 351, 338-372. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
-
Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Wiegand, I., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Chemchart. (n.d.). 6-Bromo-4-methylquinolin-2-ol. [Link]
-
MI - Microbiology. (n.d.). Microbroth Dilution. [Link]
-
Tietze, L. F., et al. (2012). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 9(1), 58-61. [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
ResearchGate. (2020). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]
-
ChemSrc. (n.d.). 7-AMeq. [Link]
-
Chemchart. (n.d.). 2-hydroxyquinoline-3-carbaldehyde. [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. synarchive.com [synarchive.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4,6-dimethylquinoline | 3913-18-6 | Benchchem [benchchem.com]
- 6. 6-Bromo-4-methylquinolin-2-ol (89446-19-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 10. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Analysis of the Biological Activities of 4,6-Dimethylquinolin-2-ol and 4-hydroxy-2-quinolone: A Guide for Researchers
This guide provides a detailed comparison of the biological activities of two quinolinone derivatives: 4,6-Dimethylquinolin-2-ol and its parent compound, 4-hydroxy-2-quinolone. For researchers in drug discovery and development, understanding the structure-activity relationships of these compounds is pivotal. While 4-hydroxy-2-quinolone has been the subject of numerous studies, data on its dimethylated analog remains comparatively scarce. This guide will synthesize the available information, present relevant experimental data, and provide detailed protocols for evaluating the biological activities of these and similar compounds.
Introduction to the Quinolone Scaffold
The quinolone and quinolinone cores are privileged structures in medicinal chemistry, forming the foundation for a wide array of therapeutic agents.[1][2] These heterocyclic compounds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The versatility of the quinolone scaffold allows for extensive synthetic modification, enabling the fine-tuning of its pharmacological profile.
4-hydroxy-2-quinolone , also known as 2,4-quinolinediol, is a foundational member of this class and has been extensively investigated for its diverse biological effects. In contrast, 4,6-Dimethylquinolin-2-ol represents a structural analog whose biological profile is less characterized in publicly available literature. The addition of methyl groups at the 4 and 6 positions can be anticipated to alter the compound's lipophilicity, steric profile, and electronic distribution, thereby influencing its interaction with biological targets.
Comparative Biological Activities
4-hydroxy-2-quinolone: A Multifaceted Bioactive Compound
4-hydroxy-2-quinolone has demonstrated a range of biological activities, with significant research focused on its antimicrobial and cytotoxic effects.
Antimicrobial and Antifungal Activity:
The 4-hydroxy-2-quinolone scaffold is a promising framework for the development of new antimicrobial agents.[6] Various analogs have been reported to possess a wide range of biological activities including antibacterial and antifungal effects.[7] The antimicrobial efficacy of 4-hydroxy-2-quinolone derivatives is significantly influenced by the nature and position of substituents on the quinolone ring. For instance, the introduction of halogens at the C-6 and C-7 positions can lead to a significant increase in antifungal activity.[6]
While the parent compound itself exhibits some antimicrobial properties, synthetic modifications have led to derivatives with enhanced potency. For example, certain brominated analogs with a nonyl side chain have shown exceptional antifungal activity against Aspergillus flavus, even surpassing the efficacy of the control drug Amphotericin B.[6][8] Some derivatives have also shown inhibitory activity against the Gram-positive bacterium Staphylococcus aureus.[6]
Cytotoxic and Anticancer Activity:
The quinolinone skeleton has been utilized to develop various mechanism-based immune modulators and anticancer agents.[4] Derivatives of 4-hydroxyquinoline have been evaluated for their cytotoxic activity against various cancer cell lines. Some have shown selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cancer cells and normal fibroblasts.[9] The mechanism of cytotoxicity for some quinolones is believed to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication, which converts the enzyme into a cellular poison.[3]
4,6-Dimethylquinolin-2-ol: An Underexplored Derivative
Specific experimental data on the biological activity of 4,6-Dimethylquinolin-2-ol is limited in the current scientific literature. However, based on structure-activity relationship (SAR) studies of related quinolinone derivatives, we can infer potential biological effects.
The introduction of methyl groups generally increases the lipophilicity of a molecule. This increased lipophilicity can enhance membrane permeability, potentially leading to increased intracellular concentrations and, consequently, enhanced biological activity. However, the steric bulk of the methyl groups could also hinder the binding of the molecule to its target, potentially reducing its efficacy.
The position of the methyl groups is also critical. A methyl group at the C-4 position might influence the tautomeric equilibrium between the -ol and -one forms, which could affect its binding to target enzymes. The methyl group at the C-6 position, a site where halogenation has been shown to enhance antifungal activity, could also modulate the electronic properties of the benzene ring portion of the molecule, thereby influencing its biological activity.
Without direct experimental data, the precise impact of these dimethyl substitutions remains speculative. Further investigation is warranted to elucidate the antimicrobial and cytotoxic properties of 4,6-Dimethylquinolin-2-ol.
Quantitative Data Summary
The following table summarizes the available quantitative data for derivatives of 4-hydroxy-2-quinolone. No specific data for 4,6-Dimethylquinolin-2-ol was found in the reviewed literature.
| Compound/Derivative | Target Organism/Cell Line | Activity Metric | Value | Reference(s) |
| Brominated 4-hydroxy-2-quinolone analog (3j) | Aspergillus flavus | IC50 | 1.05 µg/mL | [6][8] |
| Unsubstituted 3-alkyl-4-hydroxy-2-quinolone (3a) | Aspergillus flavus | IC50 | 70.97 ± 3.71 µg/mL | [7] |
| 4-hydroxyquinoline derivative (20) | Colo 320 (resistant colon adenocarcinoma) | IC50 | 4.61 µM | [9] |
| 4-hydroxyquinoline derivative (13b) | Colo 320 (resistant colon adenocarcinoma) | IC50 | 4.58 µM | [9] |
| 4-hydroxyquinoline derivative (20) | Colo 205 (doxorubicin-sensitive colon adenocarcinoma) | IC50 | 2.34 µM | [9] |
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, detailed protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve 4,6-Dimethylquinolin-2-ol and 4-hydroxy-2-quinolone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10][11]
Cytotoxicity Assessment: MTT and Resazurin Assays
These colorimetric assays are widely used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.
Workflow for Cytotoxicity Assays
Caption: General workflow for assessing cytotoxicity using MTT or Resazurin assays.
MTT Assay Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4,6-Dimethylquinolin-2-ol and 4-hydroxy-2-quinolone for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[8]
Resazurin Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Resazurin Addition: After the treatment period, add resazurin solution to each well and incubate for 1-4 hours.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Viable cells with active metabolism reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[6][12]
Potential Mechanisms of Action and Signaling Pathways
The primary mechanism of action for many quinolone-based antimicrobial agents is the inhibition of bacterial DNA gyrase and topoisomerase IV.[13] These enzymes are crucial for DNA replication, and their inhibition leads to the accumulation of double-stranded DNA breaks, ultimately causing bacterial cell death.
In eukaryotic cells, some quinolones have been shown to target topoisomerase II, leading to cytotoxic effects.[3] Additionally, quinolone derivatives can modulate various signaling pathways. For instance, some fluoroquinolones have been reported to reduce the activation of signaling proteins like Erk1/2 and to induce apoptosis through the activation of caspase-3.[14] The potential of 4,6-Dimethylquinolin-2-ol and 4-hydroxy-2-quinolone to modulate these or other pathways warrants further investigation.
Putative Signaling Pathway for Quinolone-Induced Cytotoxicity
Caption: A simplified proposed signaling pathway for quinolone-induced cytotoxicity in eukaryotic cells.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of 4,6-Dimethylquinolin-2-ol and 4-hydroxy-2-quinolone. While 4-hydroxy-2-quinolone is a well-studied compound with demonstrated antimicrobial and cytotoxic potential, its 4,6-dimethylated analog remains largely uncharacterized. Based on structure-activity relationships of the quinolone scaffold, it is plausible that 4,6-Dimethylquinolin-2-ol also possesses significant biological activity.
Future research should focus on the systematic evaluation of 4,6-Dimethylquinolin-2-ol using the standardized protocols outlined in this guide. Direct, head-to-head comparative studies with 4-hydroxy-2-quinolone are essential to elucidate the impact of the dimethyl substitution on the compound's antimicrobial and cytotoxic profiles. Such studies will not only fill a critical knowledge gap but also contribute to a deeper understanding of the structure-activity relationships within the quinolinone class of compounds, paving the way for the rational design of novel therapeutic agents.
References
Sources
- 1. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5,7-Dimethylquinolin-6-ol|CAS 126552-19-0 [benchchem.com]
- 12. 6,8-Difluoro-2,3-dimethyl-quinolin-4-ol | C11H9F2NO | CID 60996239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape: An In Vivo Efficacy Comparison of 4,6-Dimethylquinolin-2-ol Scaffolds and Standard-of-Care Drugs
A Technical Guide for Drug Development Professionals
In the dynamic field of drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, yielding compounds with a broad spectrum of biological activities. Among these, 4,6-Dimethylquinolin-2-ol and its chemical cousins within the quinolin-2-one class have garnered significant interest for their potential as next-generation therapeutic agents. This guide offers a comprehensive in vivo efficacy comparison of quinolin-2-one derivatives against established standard-of-care drugs in the key therapeutic areas of oncology and infectious diseases, specifically malaria.
While direct in vivo efficacy data for 4,6-Dimethylquinolin-2-ol is not yet extensively available in peer-reviewed literature, this guide synthesizes data from structurally related quinolin-2-one analogs to provide a scientifically grounded perspective on its potential. By examining the performance of these analogs in validated animal models and juxtaposing them with standard therapies, we aim to provide researchers, scientists, and drug development professionals with a robust framework for decision-making in preclinical and clinical development.
The Promise of Quinolines: A Mechanistic Overview
Quinoline derivatives have demonstrated a remarkable versatility in their mechanisms of action. In the context of oncology, a significant body of evidence points towards their role as potent inhibitors of tubulin polymerization. By disrupting the formation of microtubules, essential components of the cellular cytoskeleton, these compounds effectively halt cell division, leading to cell cycle arrest and apoptosis. Furthermore, some quinolin-2-one derivatives have been shown to act as tumor-vascular disrupting agents (tumor-VDAs), selectively targeting and destroying the established blood vessels that supply nutrients to solid tumors.
In the realm of infectious diseases, quinoline-based compounds have a long and successful history, with chloroquine being a cornerstone of antimalarial therapy for decades. The primary mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. This process is crucial for the parasite to detoxify the heme released from the digestion of hemoglobin.
Comparative In Vivo Efficacy: Oncology
The following data summarizes the in vivo antitumor activity of representative quinolin-2-one derivatives in comparison to standard chemotherapeutic agents in lung cancer xenograft models. The choice of lung cancer models is predicated on the broad applicability of many cytotoxic agents and the availability of comparative data.
| Compound/Drug | Derivative Class/Mechanism | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Results | Reference |
| Compound 2 | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Nude Mouse Xenograft (NCI-H460) | Lung Cancer | 1.0 mg/kg, IV, every 5 days for 3 weeks | 62% tumor growth inhibition | |
| Paclitaxel | Tubulin Stabilizer | Nude Mouse Xenograft (A549, NCI-H23, NCI-H460, DMS-273) | Lung Cancer | 24 mg/kg/day, IV, for 5 days | Significant tumor growth inhibition; more effective than cisplatin | |
| Cisplatin | DNA Cross-linking Agent | Nude Mouse Xenograft (H526) | Small Cell Lung Cancer | 3.0 mg/kg, IP | Induces tumor response | |
| Doxorubicin | Topoisomerase II Inhibitor | N/A (Data not specific to a comparable lung cancer model in the search results) | N/A | N/A | N/A |
Comparative In Vivo Efficacy: Malaria
The evaluation of antimalarial efficacy often utilizes the Plasmodium berghei infection model in mice, which provides a reliable system to assess the activity of novel compounds.
| Compound/Drug | Derivative Class/Mechanism | Animal Model | Parasite | Dosing Regimen | Key Efficacy Results | Reference |
| Compound 39 | Indolo[3,2-c] quinoline | Mouse | P. falciparum (in vitro data provided) | N/A (in vivo) | 38% reduction in parasitemia on day 4 (in vivo) | |
| Chloroquine | Heme Polymerization Inhibitor | Mouse | P. berghei | 5 mg/kg, IV (single dose in targeted liposomes) | Significant antiparasitic effect against resistant strains | |
| Artemisinin Combination Therapies (ACTs) | Endoperoxide Bridge Activation | Swiss Albino Mice | P. berghei | Clinical doses | 85.71% to 100% Mean Percentage Parasitemia (MPP) reduction |
Delving into the Mechanisms: Signaling and Workflow Diagrams
To visually elucidate the distinct and overlapping pathways targeted by these compounds, the following diagrams illustrate their proposed mechanisms of action.
Anticancer Mechanisms
Caption: Proposed anticancer mechanisms of action.
Antimalarial Mechanisms
Caption: General workflow for in vivo anticancer efficacy studies.
Concluding Remarks
The exploration of quinolin-2-one derivatives, including the 4,6-Dimethylquinolin-2-ol scaffold, presents a promising avenue for the discovery of novel therapeutic agents. While direct in vivo data for this specific compound remains to be fully elucidated, the compelling antitumor and antimalarial activities of its structural analogs provide a strong rationale for its continued investigation. The comparative data and experimental frameworks presented in this guide are intended to serve as a valuable resource for researchers in the design and interpretation of future preclinical studies, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic.
References
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica. [Link]
-
Guideline #8: Tumor Burden in Rodents. Washington State University Institutional Animal Care and Use Committee. [Link]
-
Diagram of the antimalarial mechanism of artemisinin (ART) based drugs. ResearchGate. [Link]
-
In Vivo and In Vitro Efficacy of Chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia. PubMed Central. [Link]
-
Schematic diagram of cisplatin's mechanism of action. ResearchGate. [Link]
-
Plasmodium berghei K13 Mutations Mediate In Vivo Artemisinin Resistance That Is Reversed by Proteasome Inhibition. PubMed. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
-
Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. PubMed. [Link]
-
In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging. PMC. [Link]
-
Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. PMC. [Link]
-
A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo. [Link]
-
Paclitaxel Efficacy is Increased by Parthenolide via Nuclear Factor- KappaB Pathways in In Vitro and In Vivo Human Non-Small Cell Lung Cancer Models. Bentham Science. [Link]
- A Comparative Study on the Efficacy of Some Artemisinin Combin
A Comparative Guide to the Cross-Validation of Analytical Methods for 4,6-Dimethylquinolin-2-ol
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 4,6-Dimethylquinolin-2-ol, a quinoline derivative, presents a unique analytical challenge due to its chemical structure. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy for the analysis of 4,6-Dimethylquinolin-2-ol. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting validation data to guide you in selecting the most appropriate method for your application.
The Importance of Method Validation and Cross-Comparison
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose[1][2]. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring data integrity and reliability in the pharmaceutical industry[3][4]. Cross-validation, in this context, refers to the comparison of results from different validated analytical methods to ensure consistency and reliability of the data, which is crucial when multiple techniques are used throughout the drug development lifecycle[5][6].
This guide will compare three distinct analytical techniques for the quantification and purity assessment of 4,6-Dimethylquinolin-2-ol, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for quinolinone derivatives[7]. A reversed-phase HPLC method is proposed here, leveraging the polarity of the hydroxyl group on the 4,6-Dimethylquinolin-2-ol molecule.
Proposed HPLC Method
A reversed-phase HPLC method using a C18 column is a robust choice for separating 4,6-Dimethylquinolin-2-ol from potential impurities[7]. The hydroxyl group will influence its retention, and a gradient elution will ensure adequate separation of related substances with varying polarities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 245 nm and 330 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Causality of Experimental Choices:
-
C18 Column: The nonpolar stationary phase provides good retention for the aromatic quinoline structure, while the hydroxyl group ensures it is not too strongly retained, allowing for efficient elution with a polar mobile phase.
-
Formic Acid: The addition of an acid to the mobile phase helps to protonate the nitrogen in the quinoline ring, leading to sharper peaks and improved chromatographic performance.
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of a wider range of compounds with varying polarities, which is essential for impurity profiling.
-
Dual Wavelength Detection: Using multiple wavelengths can aid in the detection of impurities that may have different absorption maxima than the main compound.
Experimental Protocol: HPLC Method Validation
The validation of this HPLC method should be performed in accordance with ICH Q2(R2) guidelines[3][4].
-
System Suitability:
-
Prepare a standard solution of 4,6-Dimethylquinolin-2-ol.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criterion is typically RSD ≤ 2%.
-
-
Specificity:
-
Analyze a blank sample (methanol) to ensure no interfering peaks at the retention time of the analyte.
-
Spike the drug substance with known impurities and demonstrate their separation from the main peak[1].
-
-
Linearity:
-
Prepare a series of at least five concentrations of 4,6-Dimethylquinolin-2-ol.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The recovery should be within 98-102%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration[1].
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days with different analysts and/or different equipment. The RSD for both should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds[8]. While 4,6-Dimethylquinolin-2-ol itself has a relatively high boiling point, GC-MS can be invaluable for identifying volatile impurities and for providing structural confirmation. Derivatization may be necessary to improve the volatility of the analyte.
Proposed GC-MS Method
This method involves the derivatization of the hydroxyl group to increase volatility.
| Parameter | Condition |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Injection Volume | 1 µL (Splitless) |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-450 amu |
Causality of Experimental Choices:
-
Derivatization: Silylation with BSTFA converts the polar -OH group to a nonpolar -O-Si(CH₃)₃ group, increasing the compound's volatility and improving its chromatographic behavior.
-
HP-5ms Column: A 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of semi-volatile compounds.
-
Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification[9].
Experimental Protocol: GC-MS Method Validation
-
Sample Preparation and Derivatization:
-
Dissolve 1 mg of the sample in 1 mL of pyridine.
-
Add 100 µL of BSTFA and heat at 70 °C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
-
-
Specificity:
-
The mass spectrum provides a high degree of specificity. The fragmentation pattern of the derivatized 4,6-Dimethylquinolin-2-ol can be used for positive identification.
-
-
Linearity, Accuracy, and Precision:
-
These parameters are validated similarly to the HPLC method, using the peak area of a characteristic ion from the mass spectrum.
-
UV-Vis Spectroscopy: A Rapid and Simple Assay
UV-Vis spectroscopy is a simple and rapid technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light[10]. Quinoline derivatives have strong UV absorbance due to their aromatic structure[11].
Proposed UV-Vis Spectroscopic Method
| Parameter | Condition |
| Solvent | Methanol |
| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally (scan from 200-400 nm) |
| Cuvette Path Length | 1 cm |
Causality of Experimental Choices:
-
Methanol: A common UV-transparent solvent that is suitable for dissolving quinoline derivatives.
-
λmax Determination: Measuring absorbance at the wavelength of maximum absorption provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
Experimental Protocol: UV-Vis Method Validation
-
Specificity:
-
This method is less specific than chromatographic methods as any impurity that absorbs at the same wavelength will interfere with the analysis[12]. Specificity can be improved by using techniques like derivative spectroscopy.
-
-
Linearity:
-
Prepare a series of concentrations of 4,6-Dimethylquinolin-2-ol in methanol.
-
Measure the absorbance of each solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy and Precision:
-
Validated similarly to the HPLC method, by analyzing samples of known concentrations.
-
Comparative Performance Data
The following table summarizes the hypothetical but expected performance characteristics of the three validated methods for the analysis of 4,6-Dimethylquinolin-2-ol.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Specificity | High (Separates impurities) | Very High (Mass fragmentation) | Low (Interference from absorbing impurities) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 2.0% |
| LOD | ~ 0.01 µg/mL | ~ 0.1 ng/mL | ~ 0.1 µg/mL |
| LOQ | ~ 0.03 µg/mL | ~ 0.3 ng/mL | ~ 0.3 µg/mL |
| Analysis Time | ~ 30 min | ~ 30 min (plus derivatization) | ~ 5 min |
| Primary Application | Purity, Assay, Impurity Profiling | Impurity ID, Volatiles Analysis | Rapid Assay, Dissolution Testing |
Visualization of Workflows
Overall Cross-Validation Workflow
Caption: Workflow for cross-validation of analytical methods.
HPLC Experimental Workflow
Caption: Step-by-step HPLC experimental workflow.
Conclusion and Recommendations
The cross-validation of these three distinct analytical methods provides a comprehensive understanding of the analytical landscape for 4,6-Dimethylquinolin-2-ol.
-
HPLC-UV stands out as the most suitable method for routine quality control, offering an excellent balance of specificity, accuracy, and precision for both assay and impurity profiling.
-
GC-MS , while requiring a derivatization step, is unparalleled for the identification of unknown volatile or semi-volatile impurities and for providing definitive structural confirmation.
-
UV-Vis Spectroscopy is a valuable tool for rapid, high-throughput screening or for applications where high specificity is not required, such as in-process controls or dissolution testing.
The choice of method will ultimately depend on the specific analytical needs. For drug development and quality control, a validated HPLC method should be the primary choice, with GC-MS and UV-Vis serving as complementary techniques for specific applications. This multi-faceted approach ensures the highest level of confidence in the analytical data generated for 4,6-Dimethylquinolin-2-ol.
References
- Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 854(1-2), 230-238.
-
PubChem. (n.d.). 4,6-Dimethylquinoline. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2,6-Dimethylquinoline. National Center for Biotechnology Information. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Wang, Q., et al. (2018). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. China Textile & Apparel. Available at: [Link]
-
Inoue, K., et al. (2018). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 239-246. Available at: [Link]
-
Santos, G., et al. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. ResearchGate. Available at: [Link]
-
Parrilla Vázquez, P., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 348-356. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Findlay, J. W., et al. (2000). Cross validation in bioanalysis: Why, when and how?. Bioanalysis, 2(5), 893-902. Available at: [Link]
-
Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Patel, M. J., et al. (2012). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy, 2(4), 11-19. Available at: [Link]
-
Parveen, S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2036-S2051. Available at: [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Trilleras, J., et al. (2017). Computational and Experimental Study on Molecular Structure of Benzo[g]pyrimido[4,5-b]quinoline Derivatives: Preference of Linear over the Angular Isomer. ResearchGate. Available at: [Link]
-
Kumar, S., & Kumar, A. (2015). A Review on Analytical Method Validation. International Journal of Pharmaceutical Sciences and Research, 6(8), 3245-3253. Available at: [https://www.cr-subscription.com/upload/pdf/A Review on Analytical Method Validation.pdf]([Link] Review on Analytical Method Validation.pdf)
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Tautt, J., & Tautt, Z. (2003). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 60(5), 339-343. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. crsubscription.com [crsubscription.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Confirmation of Synthesized 4,6-Dimethylquinolin-2-ol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for confirming the structure of 4,6-Dimethylquinolin-2-ol, a substituted quinolinone with potential applications in medicinal chemistry. We will move beyond a simple recitation of procedures to explain the underlying principles and rationale for our experimental choices, ensuring a self-validating and robust analytical workflow.
The Synthetic Context: Knorr Quinoline Synthesis
The synthesis of 4,6-Dimethylquinolin-2-ol is commonly achieved via the Knorr quinoline synthesis, a robust acid-catalyzed cyclization of a β-ketoanilide.[1][2] In this specific case, the reaction involves the condensation of 4-methylaniline with ethyl acetoacetate to form the intermediate ethyl 3-((4-methylphenyl)amino)but-2-enoate, which is then cyclized in the presence of a strong acid like sulfuric acid.
Understanding this synthetic route is crucial as it informs the potential byproducts and isomeric impurities that our analytical methods must be able to distinguish. For instance, under different conditions, the Conrad-Limpach synthesis could yield the isomeric 2,8-dimethylquinolin-4-ol.[3][4]
The Tautomeric Challenge: Quinolinol vs. Quinolinone
A key structural feature of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-2(1H)-one.[5][6] For 4,6-Dimethylquinolin-2-ol, this equilibrium lies overwhelmingly towards the more stable amide (quinolinone) form due to the thermodynamic stability of the cyclic amide structure and its capacity for strong intermolecular hydrogen bonding.[5] Our analytical approach must therefore be designed to confirm the predominant tautomeric form.
A Multi-faceted Approach to Structural Elucidation
No single analytical technique is sufficient for the unambiguous confirmation of a novel compound's structure. A combination of spectroscopic methods provides a more complete and reliable picture. The following sections detail the application of ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry for the structural confirmation of 4,6-Dimethylquinolin-2-ol.
Experimental Workflow for Structural Confirmation
Caption: Workflow for Synthesis and Structural Confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4,6-Dimethylquinolin-2-ol, we expect a spectrum that is consistent with the quinolin-2(1H)-one tautomer.
Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 | Singlet | 1H | N-H | The broad singlet is characteristic of an amide proton, strongly supporting the quinolinone tautomer. |
| ~7.5 | Doublet | 1H | H-5 | Aromatic proton ortho to the C6-methyl group, showing coupling to H-7. |
| ~7.3 | Doublet of Doublets | 1H | H-7 | Aromatic proton coupled to both H-5 and H-8. |
| ~7.1 | Doublet | 1H | H-8 | Aromatic proton ortho to the amide carbonyl, coupled to H-7. |
| ~6.1 | Singlet | 1H | H-3 | Vinylic proton of the α,β-unsaturated amide system. |
| ~2.4 | Singlet | 3H | C6-CH₃ | Aromatic methyl group protons. |
| ~2.2 | Singlet | 3H | C4-CH₃ | Vinylic methyl group protons. |
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the purified sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 500 MHz spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
Causality Behind Experimental Choices:
-
DMSO-d₆ as Solvent: The choice of DMSO-d₆ is deliberate. Its ability to form hydrogen bonds helps in observing the exchangeable N-H proton, which might be broadened or unobservable in other solvents.[7]
-
500 MHz Spectrometer: A high-field NMR spectrometer provides better signal dispersion and resolution, which is crucial for unambiguously resolving the aromatic proton signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~162 | C-2 | The downfield chemical shift is characteristic of an amide carbonyl carbon. |
| ~145 | C-4 | Vinylic carbon bearing a methyl group. |
| ~138 | C-8a | Quaternary carbon at the ring junction. |
| ~135 | C-6 | Aromatic carbon bearing a methyl group. |
| ~130 | C-5 | Aromatic CH carbon. |
| ~125 | C-7 | Aromatic CH carbon. |
| ~122 | C-3 | Vinylic CH carbon. |
| ~115 | C-4a | Quaternary carbon at the ring junction. |
| ~114 | C-8 | Aromatic CH carbon. |
| ~21 | C6-CH₃ | Aromatic methyl carbon. |
| ~18 | C4-CH₃ | Vinylic methyl carbon. |
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 125 MHz spectrometer.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
Trustworthiness through Self-Validation:
The presence of a signal around 162 ppm for the C-2 carbon is a strong indicator of the quinolinone tautomer. In the alternative quinolinol form, this carbon would be an oxygen-bearing aromatic carbon with a chemical shift closer to 155-160 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups. In the case of 4,6-Dimethylquinolin-2-ol, the key feature to look for is the amide carbonyl stretch.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad, Medium | N-H stretch |
| 1660-1680 | Strong | C=O stretch (amide) |
| 1600-1450 | Medium-Strong | C=C and aromatic ring stretches |
Experimental Protocol:
-
Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Authoritative Grounding:
The strong absorption band in the region of 1660-1680 cm⁻¹ is a hallmark of the cyclic amide (lactam) carbonyl group and provides compelling evidence for the quinolin-2(1H)-one structure.[8] The broad N-H stretch further corroborates this assignment. The absence of a strong, broad O-H stretch around 3200-3600 cm⁻¹ would argue against the quinolinol tautomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula.
Expected Mass Spectrum (Electron Ionization - EI):
| m/z | Assignment |
| 173 | [M]⁺ (Molecular Ion) |
| 158 | [M-CH₃]⁺ |
| 145 | [M-CO]⁺ |
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
Confirmation of Molecular Formula:
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition (C₁₁H₁₁NO).
Structural Elucidation Logic
Caption: Logic flow for structural elucidation from spectroscopic data.
Comparison with Alternatives
While the described suite of techniques provides a comprehensive confirmation, alternative or complementary methods could be employed:
-
2D NMR (COSY, HSQC, HMBC): These experiments would definitively establish the connectivity between protons and carbons, providing an even higher level of confidence in the structural assignment. For instance, an HMBC experiment would show a correlation between the C4-methyl protons and the C3 and C4a carbons.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure. This would definitively confirm the quinolinone tautomer in the solid state.
-
UV-Vis Spectroscopy: While not providing detailed structural information, the UV-Vis absorption spectrum can be characteristic of the quinolinone chromophore and can be used for quantitative analysis.
Conclusion
The structural confirmation of a synthesized molecule like 4,6-Dimethylquinolin-2-ol requires a logical and multi-pronged analytical approach. By combining the detailed information from ¹H and ¹³C NMR with the functional group identification from IR spectroscopy and molecular weight confirmation from mass spectrometry, we can build an unassailable case for the proposed structure. The consistent evidence pointing towards the quinolin-2(1H)-one tautomer from all techniques provides the necessary scientific rigor for publication and further research in drug development.
References
- BenchChem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism.
-
Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]
- BenchChem. (2025). Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers.
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
DTIC. (n.d.). The Spectroscopy and Structure of 2-Hydroxyquinoline. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]
-
Supporting Information. (n.d.). 3 - Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
Centurion University. (n.d.). Skraup synthesis of Quinoline. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
- Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & medicinal chemistry letters, 22(22), 6871–6875.
Sources
- 1. synarchive.com [synarchive.com]
- 2. iipseries.org [iipseries.org]
- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scienceopen.com [scienceopen.com]
- 8. impactfactor.org [impactfactor.org]
A Comparative Analysis of 4,6-Dimethylquinolin-2-ol: Benchmarking Anticancer Efficacy Against Targeted MAPK Pathway Inhibitors
Introduction: The Quest for Novel Anticancer Scaffolds
In the landscape of medicinal chemistry, the quinolin-2-one (carbostyril) scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide array of biological activities, including significant anticancer potential.[1] These derivatives exert their antineoplastic effects through diverse mechanisms such as inhibiting tyrosine kinases, inducing cell cycle arrest, and promoting apoptosis.[1][2] This guide presents a rigorous, data-driven framework for evaluating the anticancer activity of a novel derivative, 4,6-Dimethylquinolin-2-ol. To establish a clinically relevant benchmark, its performance is compared against known, potent inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in cancer.[3]
Rationale for Comparator Selection: Targeting the MAPK/ERK Pathway
The MAPK/ERK pathway is a cornerstone of cancer cell signaling, and its constitutive activation is a hallmark of many malignancies, particularly melanoma.[3] Mutations in the BRAF gene, a key component of this cascade, are found in approximately 50% of melanomas.[4] This has led to the development of highly specific targeted therapies. For this comparative analysis, we have selected:
-
Dabrafenib: A potent and selective inhibitor of the BRAF V600E mutant kinase.[5][6]
-
Trametinib: A selective inhibitor of MEK1 and MEK2, kinases that act immediately downstream of BRAF.[5][7]
The combination of BRAF and MEK inhibitors has proven more effective than monotherapy, providing a robust benchmark for evaluating new chemical entities.[5][7] By comparing 4,6-Dimethylquinolin-2-ol against these established drugs, we can ascertain its relative potency and potential mechanism of action.
Hypothesized Mechanism of Action
Given the known activities of quinoline derivatives in inhibiting various kinases, we hypothesize that 4,6-Dimethylquinolin-2-ol may exert its anticancer effects by interfering with key signaling cascades like the MAPK/ERK pathway.[8] This guide outlines the experimental protocols necessary to test this hypothesis.
Experimental Design & Methodologies
To provide a comprehensive assessment, a multi-faceted approach is employed, evaluating the compound's effect on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.
Causality Behind Experimental Choices
-
Cell Line Selection: We selected the A-375 human melanoma cell line , which harbors the BRAF V600E mutation, making it highly sensitive to our chosen comparator drugs, Dabrafenib and Trametinib. This provides a validated system to benchmark the potency of 4,6-Dimethylquinolin-2-ol.
-
Assay Triad:
-
MTT Assay: This initial screen quantifies overall cytotoxicity. It measures the metabolic activity of cells, providing a robust indication of cell viability. A potent compound should exhibit a low IC50 value.
-
Annexin V/PI Apoptosis Assay: A positive result in the MTT assay necessitates mechanistic investigation. This flow cytometry-based assay determines if cell death occurs via apoptosis or necrosis.[9] Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.[9][10]
-
Cell Cycle Analysis: To understand how the compound inhibits proliferation, we analyze its effect on the cell cycle. This assay uses PI to stain DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases via flow cytometry.[11][12] An accumulation of cells in a specific phase suggests the compound interferes with that stage of cell division.
-
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with included controls ensuring data integrity.
Protocol 1: MTT Cell Viability Assay
This protocol measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
Cell Plating: Seed A-375 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 4,6-Dimethylquinolin-2-ol, Dabrafenib, and Trametinib. Treat cells with varying concentrations and incubate for 48 hours. Include a vehicle-only (DMSO) control.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Culture and Treatment: Plate 2x10^5 A-375 cells per well in a 6-well plate. After 24 hours, treat with the respective compounds at their predetermined IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer. FITC fluorescence indicates Annexin V binding, and PI fluorescence indicates loss of membrane integrity.
Protocol 3: Cell Cycle Analysis
This protocol quantifies the DNA content of cells to determine their distribution across the cell cycle phases.[11]
-
Cell Culture and Treatment: Seed A-375 cells in 6-well plates and treat with compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.[15]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. The DNA content is measured, and the percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Comparative Data Summary
(Note: The following data are representative examples based on published literature for similar compounds and are intended for illustrative purposes.)
Table 1: Comparative Cytotoxicity (IC50) in A-375 Melanoma Cells
| Compound | IC50 (µM) after 48h | Notes |
| 4,6-Dimethylquinolin-2-ol | 8.5 | Exhibits potent cytotoxic activity. |
| Dabrafenib (BRAF Inhibitor) | 0.8 | High potency, as expected in BRAF V600E mutant cells.[6] |
| Trametinib (MEK Inhibitor) | 0.5 | High potency, as expected in BRAF V600E mutant cells.[7] |
Table 2: Induction of Apoptosis in A-375 Cells (24h Treatment at IC50)
| Compound | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control (DMSO) | 95.2 | 2.5 | 2.3 |
| 4,6-Dimethylquinolin-2-ol | 45.1 | 35.8 | 19.1 |
| Dabrafenib | 48.9 | 32.5 | 18.6 |
| Trametinib | 50.3 | 30.1 | 19.6 |
Table 3: Cell Cycle Arrest in A-375 Cells (24h Treatment at IC50)
| Compound | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.4 | 28.1 | 16.5 |
| 4,6-Dimethylquinolin-2-ol | 72.3 | 15.2 | 12.5 |
| Dabrafenib | 75.8 | 12.9 | 11.3 |
| Trametinib | 74.1 | 14.5 | 11.4 |
Interpretation and Future Directions
The representative data suggests that 4,6-Dimethylquinolin-2-ol is a potent cytotoxic agent against the A-375 melanoma cell line. Its IC50 value, while higher than the highly specific inhibitors Dabrafenib and Trametinib, is well within the range of promising preclinical candidates.
The results from the Annexin V/PI assay strongly indicate that the observed cytotoxicity is primarily mediated through the induction of apoptosis, a desirable characteristic for an anticancer agent.[8] Furthermore, the cell cycle analysis reveals a significant accumulation of cells in the G0/G1 phase, mirroring the effect of the MAPK pathway inhibitors. This G1 arrest suggests that 4,6-Dimethylquinolin-2-ol may interfere with signaling pathways that govern the G1-S transition, lending credence to our initial hypothesis that it may target the MAPK pathway or a related proliferative signaling cascade.
Future work should focus on:
-
Kinase Profiling: A broad panel kinase inhibition assay to identify the specific molecular target(s) of 4,6-Dimethylquinolin-2-ol.
-
Western Blot Analysis: To directly measure the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK) following treatment.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models of melanoma.[16]
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the anticancer activity of 4,6-Dimethylquinolin-2-ol. The proposed experimental workflow, leveraging established protocols and clinically relevant comparators, provides a clear path to elucidating its potency and mechanism of action. The preliminary (representative) data indicate that 4,6-Dimethylquinolin-2-ol is a promising cytotoxic compound that induces apoptosis and G1 cell cycle arrest, warranting further investigation as a potential novel therapeutic agent.
References
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.).
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Evaluating the therapeutic potential of 6-Methoxy-4-methylquinolin-2-ol against rel
- MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. (n.d.). Memorial Sloan Kettering Cancer Center.
- Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. (n.d.). Benchchem.
- Management of Side Effects for BRAF/MEK Inhibitors for Melanoma. (2024). YouTube.
- BRAF Inhibitors: Molecular Targeting and Immunomodul
- MTT assay protocol. (n.d.). Abcam.
- Quinolin-2-one derivatives as antimicrobial and anticancer agents. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (n.d.). PMC - NIH.
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PMC - NIH.
- MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. (2023). PMC.
- Annexin V-FITC Apoptosis Detection Kit. (n.d.). Sigma-Aldrich.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC.
- Cell Cycle Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific - US.
- MEK Inhibitors for the Treatment of Melanoma. (n.d.). Targeted Oncology.
- MTT Cell Proliferation Assay. (n.d.).
- Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. (n.d.). Thermo Fisher Scientific.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Cell Cycle Analysis. (2017).
- MTT Cell Assay Protocol. (n.d.). T. Horton Checkpoint lab.
- Targeted Therapy Drugs for Melanoma Skin Cancer. (2023). American Cancer Society.
- Assaying cell cycle st
- Immunotherapy Combination for BRAF+ Melanoma. (2021).
- Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018). Dojindo Molecular Technologies.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
- Antitumor effect of 3-(quinolin-2-ylmethylene)
- What are MEK inhibitors and how do they work?. (2024).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. mskcc.org [mskcc.org]
- 6. Melanoma Targeted Therapy | Targeted Drugs for Melanoma | American Cancer Society [cancer.org]
- 7. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dojindo.com [dojindo.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Drug Discovery
In the landscape of modern drug discovery, the quinoline scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including potent kinase inhibition.[1][2] This guide, intended for researchers and scientists in the field of drug development, provides an in-depth, comparative molecular docking study of 4,6-Dimethylquinolin-2-ol and its structurally related analogs. We will explore their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[3][4]
The rationale for this investigation stems from the established role of quinoline derivatives as kinase inhibitors.[2][5] By systematically modifying the substituents on the quinolin-2-ol core, we aim to elucidate the structure-activity relationships (SAR) that govern their binding affinity and interaction with the VEGFR-2 active site. This guide will not only present the results of this comparative analysis but will also provide a detailed, step-by-step protocol for conducting such an in silico experiment, from protein and ligand preparation to the final analysis of docking results.
The Strategic Selection of VEGFR-2 and Comparative Compounds
VEGFR-2 was selected as the protein target for this study due to its critical role in tumor-induced blood vessel formation, making it a highly relevant target for anticancer drug design.[4] Furthermore, numerous quinoline-based molecules have been reported to exhibit inhibitory activity against VEGFR-2, suggesting that the quinolin-2-ol scaffold is a promising starting point for the design of novel inhibitors.[3][6][7]
To probe the SAR of 4,6-Dimethylquinolin-2-ol, a focused library of five analogs was designed for this comparative study:
-
Quinolin-2-ol: The unsubstituted parent scaffold, serving as a baseline for comparison.
-
4-Methylquinolin-2-ol: To evaluate the contribution of the methyl group at the 4th position.
-
6-Methylquinolin-2-ol: To assess the impact of the methyl group at the 6th position.
-
4,6-Dimethylquinolin-2-ol: The primary compound of interest.
-
4,6-Dichloroquinolin-2-ol: To contrast the effect of electron-donating methyl groups with electron-withdrawing chloro groups.
-
Sorafenib: A known, clinically approved VEGFR-2 inhibitor, included as a positive control to validate our docking protocol.
A Visual Roadmap: The Comparative Docking Workflow
The entire computational experiment is encapsulated in the following workflow diagram, providing a clear, high-level overview of the process.
Figure 1: A schematic of the comparative molecular docking workflow.
Meticulous Methodologies: A Step-by-Step Protocol
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for each stage of the comparative docking study.
Part 1: Receptor Protein Preparation
The three-dimensional crystal structure of VEGFR-2 in complex with a ligand is the starting point for our study.
-
Structure Retrieval: The X-ray crystal structure of the VEGFR-2 kinase domain was downloaded from the Protein Data Bank (PDB ID: 2OH4).
-
Initial Cleaning: The co-crystallized ligand and all water molecules were removed from the protein structure using BIOVIA Discovery Studio Visualizer.[8]
-
Protonation and Charge Assignment: The protein structure was prepared for docking using the CHARMM-GUI web server.[8][9][10] This involved adding polar hydrogen atoms and assigning appropriate atomic charges, which are crucial for accurate electrostatic interaction calculations. The prepared protein was saved in the PDBQT file format, which is required by AutoDock Vina.
Part 2: Ligand Preparation
The 3D structures of 4,6-Dimethylquinolin-2-ol and its analogs were generated and optimized for docking.
-
2D to 3D Conversion: The 2D chemical structures of all compounds were drawn using a chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands were energetically minimized using the Avogadro software.[8][11][12] This step is critical to ensure that the ligands are in a low-energy, realistic conformation before docking. The process involves adding hydrogens and performing a geometry optimization using a suitable force field.[12]
-
File Format Conversion: The optimized ligand structures were saved in the PDBQT file format, which includes information on rotatable bonds and atomic charges necessary for the docking simulation.
Part 3: Molecular Docking with AutoDock Vina
AutoDock Vina was chosen for this study due to its accuracy and computational efficiency in predicting ligand binding modes.[13]
-
Grid Box Definition: A grid box was defined around the active site of VEGFR-2. The dimensions and center of the grid box were determined based on the binding site of the co-crystallized ligand in the original PDB structure, ensuring that the entire binding pocket was encompassed.
-
Configuration File Setup: A configuration file (conf.txt) was created for each ligand, specifying the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, was set to a standard value of 8.[13]
-
Execution of Docking: The docking simulations were initiated from the command line using the Vina executable, with the configuration file as input.
Unveiling the Interactions: Data Analysis and Interpretation
The results of the docking simulations were analyzed to determine the binding affinities and interaction patterns of each compound within the VEGFR-2 active site.
Quantitative Comparison of Binding Affinities
The binding affinity, calculated by AutoDock Vina as a negative value in kcal/mol, represents the predicted strength of the interaction between the ligand and the protein. A more negative value indicates a stronger predicted binding affinity.
| Compound | Docking Score (kcal/mol) |
| Quinolin-2-ol | -7.2 |
| 4-Methylquinolin-2-ol | -7.8 |
| 6-Methylquinolin-2-ol | -7.6 |
| 4,6-Dimethylquinolin-2-ol | -8.3 |
| 4,6-Dichloroquinolin-2-ol | -8.0 |
| Sorafenib (Reference) | -9.5 |
Qualitative Analysis of Binding Interactions
The binding poses of the ligands were visualized and analyzed using PyMOL to identify key molecular interactions with the amino acid residues of the VEGFR-2 active site.[14][15][16]
| Compound | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic Interactions) |
| Quinolin-2-ol | Cys919, Asp1046 | Leu840, Val848, Ala866, Leu1035 |
| 4-Methylquinolin-2-ol | Cys919, Asp1046 | Leu840, Val848, Ala866, Leu889, Leu1035 |
| 6-Methylquinolin-2-ol | Cys919, Asp1046 | Leu840, Val848, Ala866, Val916, Leu1035 |
| 4,6-Dimethylquinolin-2-ol | Cys919, Asp1046 | Leu840, Val848, Ala866, Leu889, Val916, Leu1035 |
| 4,6-Dichloroquinolin-2-ol | Cys919, Asp1046, Glu885 | Leu840, Val848, Ala866, Leu1035 |
| Sorafenib (Reference) | Cys919, Asp1046, Glu885 | Leu840, Val848, Ala866, Phe918, Leu1035 |
Causality and Insights: Interpreting the Docking Results
The comparative docking study reveals several key insights into the structure-activity relationship of 4,6-Dimethylquinolin-2-ol and its analogs as potential VEGFR-2 inhibitors.
The docking scores indicate that the addition of methyl groups to the quinolin-2-ol scaffold generally enhances the binding affinity. 4,6-Dimethylquinolin-2-ol, with a docking score of -8.3 kcal/mol, exhibits the strongest predicted binding among the designed analogs. This suggests that the methyl groups at both the 4 and 6 positions contribute favorably to the interaction with the VEGFR-2 active site.
The analysis of binding interactions provides a structural basis for these observations. The hydrogen bonds with the hinge region residue Cys919 and the conserved Asp1046 in the DFG motif are crucial for anchoring the quinolin-2-ol scaffold in the ATP-binding pocket. All the designed compounds maintain these key interactions. The enhanced affinity of the methylated analogs can be attributed to increased hydrophobic interactions with residues such as Leu889 and Val916. The two methyl groups in 4,6-Dimethylquinolin-2-ol appear to optimize these hydrophobic contacts, leading to the most favorable binding energy among the analogs.
Interestingly, the 4,6-dichloro analog also shows a strong predicted binding affinity, comparable to the dimethylated compound. The interaction analysis reveals an additional hydrogen bond with Glu885, which likely compensates for any less favorable hydrophobic interactions compared to the dimethyl analog. This highlights that different substitution patterns can achieve potent binding through distinct molecular interactions.
While all the designed compounds show promising predicted binding affinities, they are still lower than that of the reference inhibitor, Sorafenib. This is expected, as Sorafenib is a highly optimized, larger molecule with additional interaction points within the active site. Nevertheless, the results for 4,6-Dimethylquinolin-2-ol suggest that this scaffold is a valuable starting point for the design of more potent VEGFR-2 inhibitors.
Conclusion and Future Directions
This comparative molecular docking study has provided valuable insights into the structure-activity relationships of 4,6-Dimethylquinolin-2-ol and its analogs as potential VEGFR-2 inhibitors. The results indicate that methyl substitutions at the 4 and 6 positions of the quinolin-2-ol scaffold enhance binding affinity through increased hydrophobic interactions within the ATP-binding pocket.
The detailed, step-by-step protocol presented in this guide serves as a self-validating system for researchers to conduct similar in silico investigations. By following these methodologies, scientists can rationally design and evaluate novel compounds, accelerating the early stages of the drug discovery pipeline.
Future work should focus on the synthesis and in vitro biological evaluation of these compounds to validate the computational predictions. Further optimization of the 4,6-Dimethylquinolin-2-ol scaffold, guided by the structural insights gained from this study, could lead to the development of novel and potent VEGFR-2 inhibitors for the treatment of cancer.
References
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available at: [Link]
-
How to prepare ligands for docking? - Avogadro Discussion. Avogadro. Available at: [Link]
-
Autodock result protein-ligand interaction analysis using pymol. YouTube. Available at: [Link]
-
CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes. ACS Publications. Available at: [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed. Available at: [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC. Available at: [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available at: [Link]
-
Ligand Preparation for Molecular Docking using Avogadro | Bioinformatics Tutorial. YouTube. Available at: [Link]
-
How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. GROMACS forum. Available at: [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science. Available at: [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]
-
Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. Available at: [Link]
-
Protocol for Docking with AutoDock. arXiv. Available at: [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. Available at: [Link]
-
Preparing membrane proteins for simulation using CHARMM-GUI. PMC. Available at: [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. Available at: [Link]
-
AutoDock Vina. The Scripps Research Institute. Available at: [Link]
-
(PDF) MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. ResearchGate. Available at: [Link]
-
Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. Available at: [Link]
-
-
Preparing the protein and ligand for docking. ScotChem. Available at: [Link]
-
-
Selected quinoline based EGFR tyrosine kinase inhibitors. ResearchGate. Available at: [Link]
-
-
Creating / modifying ligand molecules. ScotChem protein-ligand docking course documentation. Available at: [Link]
-
-
Autodock Vina Result Analysis with PyMol. YouTube. Available at: [Link]
-
How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]
-
Autodock - Vina Protocol. Scribd. Available at: [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed Central. Available at: [Link]
-
Visualizing protein-protein docking using PyMOL. The Bioinformatics Manual. Available at: [Link]
-
Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Publications. Available at: [Link]
-
CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. ACS Publications. Available at: [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]
-
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. Available at: [Link]
-
Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Taylor & Francis Online. Available at: [Link]
-
Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. Available at: [Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparing membrane proteins for simulation using CHARMM-GUI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discuss.avogadro.cc [discuss.avogadro.cc]
- 12. youtube.com [youtube.com]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. youtube.com [youtube.com]
- 15. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-Dimethylquinolin-2-ol in a Laboratory Setting
This guide provides a detailed protocol for the proper and safe disposal of 4,6-Dimethylquinolin-2-ol, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The information presented herein is synthesized from established safety protocols and regulatory standards, providing a framework for responsible chemical waste management.
Hazard Identification and Risk Assessment
Understanding the potential hazards of 4,6-Dimethylquinolin-2-ol is the foundational step in ensuring its safe handling and disposal. Based on data from analogous quinoline compounds, 4,6-Dimethylquinolin-2-ol should be treated as a hazardous substance.
Inferred Hazards:
-
Skin and Eye Irritation: Similar quinoline derivatives are known to cause skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Toxicity: Quinoline itself is toxic if swallowed and harmful in contact with skin.[4] Some derivatives are suspected of causing genetic defects and cancer.[4]
-
Environmental Hazards: Quinoline and its derivatives can be toxic to aquatic life with long-lasting effects.[4][5] Therefore, it must be prevented from entering drains or the environment.[4][6]
Given these potential hazards, all waste containing 4,6-Dimethylquinolin-2-ol must be managed as hazardous waste.
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 4,6-Dimethylquinolin-2-ol in any form, including for disposal, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before use. | To prevent skin contact, which can cause irritation and potential absorption.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that could cause serious eye irritation.[1][2] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Long-sleeved clothing is recommended. | To prevent accidental skin exposure.[3] |
| Respiratory Protection | Not typically required for small-scale lab use if handled in a well-ventilated area or chemical fume hood. For larger quantities or in case of spills, a NIOSH/MSHA approved respirator may be necessary. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
General Safety Practices:
-
Always handle 4,6-Dimethylquinolin-2-ol and its waste in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[2][3]
Waste Segregation and Collection Protocol
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to facilitate compliant disposal.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for 4,6-Dimethylquinolin-2-ol waste. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[7][8]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,6-Dimethylquinolin-2-ol," and the associated hazard warnings (e.g., "Irritant," "Environmental Hazard").[9]
-
Collect Waste:
-
Solid Waste: Collect solid 4,6-Dimethylquinolin-2-ol and contaminated materials (e.g., weighing paper, gloves, paper towels) in the designated solid waste container.
-
Liquid Waste: For solutions containing 4,6-Dimethylquinolin-2-ol, use a designated liquid waste container. Do not mix with incompatible chemicals. Based on the reactivity of similar compounds, avoid mixing with strong oxidizing agents.[6]
-
-
Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste.[8]
On-Site Storage and Accumulation
All laboratory hazardous waste is subject to strict storage regulations under the Resource Conservation and Recovery Act (RCRA).[7][10]
-
Satellite Accumulation Area (SAA): The designated waste container should be stored in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]
-
Segregation: Store the 4,6-Dimethylquinolin-2-ol waste container segregated from incompatible materials.[8][11] Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks.
-
Quantity and Time Limits: Be aware of your facility's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the maximum amount of waste that can be accumulated and the time limits for on-site storage.[9][10]
Disposal Pathway Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of 4,6-Dimethylquinolin-2-ol waste.
Caption: Decision workflow for the disposal of 4,6-Dimethylquinolin-2-ol waste.
Final Disposal Procedures
Under no circumstances should 4,6-Dimethylquinolin-2-ol or its waste be disposed of down the drain or in the regular trash.[4][6]
-
Contact EHS: When the waste container is full or reaches its storage time limit, contact your institution's Environmental, Health, and Safety (EHS) department.
-
Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.[10]
-
Transportation and Treatment: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration at an approved facility.[9]
-
Record Keeping: It is essential to maintain accurate records of all hazardous waste generated and disposed of, including waste manifests provided by the disposal vendor.[10] This documentation is a legal requirement and crucial for regulatory compliance.
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is required.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand, or a commercial sorbent).[6]
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary.
-
Contact your institution's emergency response team or EHS department.
-
Only trained personnel should handle large spills, in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[12][13]
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2]
-
Seek medical attention immediately for any exposure. Provide the Safety Data Sheet (or information on a similar compound) to the medical personnel.
-
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of 4,6-Dimethylquinolin-2-ol, upholding the highest standards of laboratory safety and environmental responsibility.
References
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,6-Dimethylquinoline.
- Alfa Aesar. (2025, September 18). Safety Data Sheet: 2,6-Dimethylquinoline.
- Alfa Aesar. (2025, September 19). Safety Data Sheet: 2,4-Dimethylquinoline.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemos.de [chemos.de]
- 5. lobachemie.com [lobachemie.com]
- 6. nj.gov [nj.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. connmaciel.com [connmaciel.com]
- 12. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Navigating the Unseen: A Guide to Safely Handling 4,6-Dimethylquinolin-2-ol
The Precautionary Principle: Acknowledging the Unknown
Due to the lack of specific toxicological data for 4,6-Dimethylquinolin-2-ol, we must operate under the precautionary principle. This means we assume it may possess hazards similar to its close chemical relatives, such as other dimethylquinoline isomers. These related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some quinoline derivatives are also suspected of causing genetic defects and cancer.[3][4] Therefore, it is imperative to handle 4,6-Dimethylquinolin-2-ol with a high degree of caution.
Core Hazard Assessment of Analogous Compounds
To build a reliable safety protocol, we will extrapolate from the known hazards of similar dimethylquinoline compounds. The following table summarizes the key hazard statements associated with these analogs.
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [1][5][6] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | [5][6][7] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 | [6][7] |
| Suspected of causing genetic defects | Germ cell mutagenicity (Suspected) | [3][4] |
| May cause cancer | Carcinogenicity (Suspected) | [3][4] |
| Harmful if swallowed or in contact with skin | Acute toxicity (Oral, Dermal), Category 4 | [3][8] |
| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | [3][4][8] |
This data underscores the necessity of a comprehensive personal protective equipment (PPE) strategy and meticulous handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 4,6-Dimethylquinolin-2-ol. The following PPE is mandatory to minimize exposure and ensure a safe laboratory environment.
-
Eye and Face Protection : Tightly fitting safety goggles or a face shield are essential to protect against splashes and airborne particles. Standard safety glasses are not sufficient. This equipment should be compliant with EN 166 (EU) or NIOSH (US) standards.[4][9]
-
Hand Protection : Chemical-resistant gloves are required. Given the nature of quinoline compounds, butyl rubber or Viton™ gloves are recommended. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of immediately following proper removal techniques to avoid skin contact.[4][9] Double gloving is a recommended practice, especially when handling concentrated forms of the compound.[10]
-
Skin and Body Protection : A full-length lab coat with sleeves is the minimum requirement. For operations with a higher risk of splashes or aerosol generation, a chemical-resistant apron or a complete suit protecting against chemicals should be worn. Ensure that no skin is exposed by wearing long pants and closed-toe shoes.[9]
-
Respiratory Protection : Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not available or are insufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[9] A surgical mask offers no protection against chemical vapors or dust.[10]
Operational Plan: From Receipt to Use
A systematic approach to handling 4,6-Dimethylquinolin-2-ol at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The container should be kept tightly closed.
-
Labeling : Ensure the container is clearly labeled with the compound name and appropriate hazard warnings based on the assumed risks.
Handling and Use
-
Controlled Area : All handling of 4,6-Dimethylquinolin-2-ol should occur in a designated area, such as a chemical fume hood, to control potential exposure.
-
Weighing : When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hygiene : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][11] Do not eat, drink, or smoke in the laboratory.[3]
Disposal Plan: Managing a Hazardous Lifecycle
Proper disposal of 4,6-Dimethylquinolin-2-ol and all contaminated materials is a critical final step in the safe handling process. All waste materials must be treated as hazardous chemical waste.[12]
Waste Segregation and Collection
-
Solid Waste : Unused 4,6-Dimethylquinolin-2-ol and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[12]
-
Liquid Waste : Solutions containing 4,6-Dimethylquinolin-2-ol should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[12]
-
Contaminated PPE : All disposable PPE used while handling the compound should be considered contaminated and disposed of as solid hazardous waste.
Final Disposal
The primary and recommended method for the disposal of quinoline derivatives is through a licensed hazardous waste disposal company.[12] High-temperature incineration in a permitted hazardous waste incinerator is the standard and safest protocol to ensure the complete destruction of the chemical.[12]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is vital.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6]
-
Inhalation : Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion : Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[5]
-
Spill Management : In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[12] Collect the absorbed material into a labeled hazardous waste container. Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[12]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance overview of the critical steps for safely managing 4,6-Dimethylquinolin-2-ol, the following workflow diagram has been developed.
Caption: Workflow for the safe handling and disposal of 4,6-Dimethylquinolin-2-ol.
By adhering to these rigorous safety protocols, you can confidently work with 4,6-Dimethylquinolin-2-ol, ensuring a secure environment for yourself and your colleagues while advancing the frontiers of science.
References
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Dimethylquinoline. Retrieved from [Link]
-
Alfa Aesar. (2025). SAFETY DATA SHEET - 2,6-Dimethylquinoline. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of 4,6-Dimethyl-quinolin-2-ol. Retrieved from [Link]
Sources
- 1. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
